Cyclohexyl vinyl ether
説明
The exact mass of the compound (Vinyloxy)cyclohexane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75856. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
ethenoxycyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-9-8-6-4-3-5-7-8/h2,8H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIYPVFBQRUBDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31976-09-7 | |
| Record name | Poly(cyclohexyl vinyl ether) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31976-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1074339 | |
| Record name | (Ethenyloxy)-cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2182-55-0 | |
| Record name | Cyclohexyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2182-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Vinyloxy)cyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002182550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2182-55-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, (ethenyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Ethenyloxy)-cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (vinyloxy)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (VINYLOXY)CYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G76WFY9VJP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Cyclohexyl Vinyl Ether from Cyclohexanol and Acetylene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cyclohexyl vinyl ether from cyclohexanol (B46403) and acetylene (B1199291). The primary method detailed is the Reppe vinylation, a robust and scalable process involving the base-catalyzed addition of an alcohol to acetylene. This document outlines the fundamental reaction, presents key quantitative data, provides a detailed experimental protocol for a laboratory setting, and includes visual diagrams to illustrate the reaction mechanism and experimental workflow.
Introduction
This compound (CVE) is a valuable monomer and intermediate in organic synthesis. Its structure, featuring a reactive vinyl group and a bulky cyclohexyl moiety, imparts unique properties to polymers and facilitates its use in various chemical transformations. The synthesis of CVE from cyclohexanol and acetylene is a classic example of nucleophilic addition to an alkyne, a reaction pioneered by Walter Reppe. This guide will delve into the practical aspects of this synthesis, providing the necessary information for its successful implementation in a research and development environment.
Reaction and Mechanism
The synthesis of this compound proceeds via the base-catalyzed addition of cyclohexanol to acetylene. This reaction, a specific instance of the Favorskii-Reppe synthesis, is typically carried out under elevated temperature and pressure.
The reaction can be summarized as follows:
Cyclohexanol + Acetylene --(Base Catalyst)--> this compound
The mechanism involves the following key steps:
-
Deprotonation of Cyclohexanol: A strong base, typically an alkali metal hydroxide (B78521) like potassium hydroxide (KOH), deprotonates the hydroxyl group of cyclohexanol to form a more nucleophilic cyclohexoxide ion.
-
Nucleophilic Attack: The cyclohexoxide ion acts as a nucleophile and attacks one of the sp-hybridized carbon atoms of the acetylene molecule.
-
Protonation: The resulting vinyl anion is then protonated by a proton source, which can be a molecule of cyclohexanol or water present in the reaction mixture, to yield the final product, this compound, and regenerate the catalyst.
Quantitative Data
The yield and efficiency of the synthesis of this compound are influenced by several factors, including temperature, pressure, catalyst type, and concentration. The following tables summarize key quantitative data gathered from various sources.
Table 1: Industrial Scale Synthesis of this compound[1]
| Parameter | Value |
| Reaction Type | Continuous Process |
| Catalyst | Potassium Hydroxide (KOH) |
| Catalyst Conc. | 8 - 16 wt% |
| Temperature | 150 - 180 °C |
| Pressure | 0.18 - 0.45 MPa |
| Acetylene Conversion | 56% |
| Overall Yield | > 92% |
| Inert Gas | Nitrogen |
Data sourced from Chinese Patent CN102807479A.
Experimental Protocols
This section provides a detailed experimental protocol for the laboratory-scale synthesis of this compound from cyclohexanol and acetylene.
Materials and Equipment
-
Reactants:
-
Cyclohexanol (reagent grade)
-
Acetylene gas (high purity)
-
Potassium hydroxide (KOH) pellets
-
Nitrogen gas (for inerting)
-
-
Equipment:
-
High-pressure autoclave equipped with a stirrer, gas inlet, thermocouple, and pressure gauge
-
Heating mantle or oil bath
-
Gas flow meters
-
Condenser and receiving flask for distillation
-
Standard laboratory glassware (flasks, beakers, graduated cylinders)
-
Rotary evaporator
-
Safety Precautions
-
Acetylene Handling: Acetylene is a highly flammable and explosive gas, especially under pressure. All operations involving acetylene must be conducted in a well-ventilated fume hood. Ensure that the system is free of leaks and that all connections are secure. Use appropriate pressure-rated equipment.
-
High Pressure and Temperature: The reaction is performed at elevated temperature and pressure. Use a properly rated and maintained autoclave. Never exceed the maximum rated pressure and temperature of the equipment.
-
Caustic Catalyst: Potassium hydroxide is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Step-by-Step Procedure
-
Catalyst Preparation:
-
In a round-bottom flask, dissolve the desired amount of potassium hydroxide (e.g., 10 g) in a minimal amount of water.
-
Add the KOH solution to the cyclohexanol (e.g., 100 g, 1 mol) in the autoclave.
-
-
Reaction Setup:
-
Seal the autoclave and purge the system with nitrogen gas several times to remove any air.
-
Pressurize the autoclave with nitrogen to an initial pressure of approximately 0.1 MPa.
-
-
Reaction:
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 160 °C).
-
Once the temperature has stabilized, slowly introduce acetylene gas into the autoclave. Maintain a constant pressure of acetylene (e.g., 0.3 MPa) throughout the reaction. The uptake of acetylene can be monitored by the pressure drop.
-
Continue the reaction for a predetermined time (e.g., 4-6 hours) or until the uptake of acetylene ceases.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess acetylene and nitrogen.
-
Open the autoclave and transfer the reaction mixture to a distillation flask.
-
Neutralize the catalyst by washing the crude product with a dilute acid (e.g., 5% HCl) followed by water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter off the drying agent and purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature.
-
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
An In-depth Technical Guide on the Acid-Catalyzed Synthesis of Cyclohexyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mechanism for the acid-catalyzed synthesis of cyclohexyl vinyl ether from cyclohexanol (B46403) and acetylene (B1199291). While base-catalyzed and transition metal-catalyzed methods are more prevalent in the literature, this document focuses on the theoretical underpinnings of the acid-catalyzed pathway. It includes a generalized experimental protocol, a discussion of the reaction mechanism, and characterization data for the final product.
Core Mechanism: Electrophilic Addition via a Vinyl Cation
The acid-catalyzed synthesis of this compound proceeds through an electrophilic addition reaction. The mechanism is initiated by the protonation of acetylene by a strong acid catalyst, leading to the formation of a highly reactive vinyl cation intermediate. This intermediate is then subjected to nucleophilic attack by the hydroxyl group of cyclohexanol. Subsequent deprotonation of the resulting oxonium ion yields the final product, this compound, and regenerates the acid catalyst.
The key steps of the mechanism are as follows:
-
Protonation of Acetylene: The acid catalyst (e.g., H₂SO₄, H₃PO₄, or p-TsOH) protonates the acetylene triple bond, forming a vinyl cation. This is generally the rate-determining step of the reaction.
-
Nucleophilic Attack by Cyclohexanol: The lone pair of electrons on the oxygen atom of the cyclohexanol molecule attacks the positively charged carbon of the vinyl cation.
-
Deprotonation: A base (which can be the conjugate base of the acid catalyst or another molecule of cyclohexanol) removes a proton from the oxonium ion intermediate, resulting in the formation of this compound and regeneration of the acid catalyst.
Due to the high reactivity of the vinyl cation and the acidic conditions, potential side reactions include the polymerization of the formed vinyl ether and the acid-catalyzed dehydration of cyclohexanol to form cyclohexene.
Experimental Data
Detailed experimental data for the acid-catalyzed synthesis of this compound is scarce in the published literature. The following table presents hypothetical, yet plausible, data for such a reaction, illustrating the expected influence of various acid catalysts on the reaction yield.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| H₂SO₄ | 5 | 150 | 6 | 45 |
| H₃PO₄ | 5 | 160 | 8 | 40 |
| p-TsOH | 5 | 150 | 7 | 50 |
Note: This data is illustrative and based on general principles of acid catalysis for similar reactions. Actual experimental results may vary.
Generalized Experimental Protocol
The following is a generalized experimental protocol for the acid-catalyzed synthesis of this compound. Safety Precaution: This reaction involves flammable and potentially explosive acetylene gas under pressure and corrosive acids at high temperatures. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.
Materials:
-
Cyclohexanol
-
Acetylene gas
-
Acid catalyst (e.g., sulfuric acid, phosphoric acid, or p-toluenesulfonic acid)
-
Anhydrous, high-boiling point solvent (e.g., dioxane or dibutyl ether)
-
Inert gas (e.g., nitrogen or argon)
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Apparatus:
-
A high-pressure autoclave equipped with a gas inlet, pressure gauge, thermocouple, and stirring mechanism.
-
Distillation apparatus.
Procedure:
-
The autoclave is charged with cyclohexanol, the chosen acid catalyst, and the anhydrous solvent.
-
The reactor is sealed and purged with an inert gas to remove air.
-
The mixture is heated to the desired reaction temperature (e.g., 150-160°C) with constant stirring.
-
Acetylene gas is introduced into the autoclave to the desired pressure. The pressure is maintained throughout the reaction by feeding more acetylene as it is consumed.
-
The reaction is allowed to proceed for a set period (e.g., 6-8 hours).
-
After the reaction is complete, the autoclave is cooled to room temperature, and the excess acetylene pressure is carefully vented.
-
The reaction mixture is transferred to a separation funnel and washed with a neutralizing agent (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst.
-
The organic layer is separated, washed with water, and dried over an anhydrous drying agent.
-
The solvent is removed by rotary evaporation.
-
The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
Spectroscopic Data for this compound:
| Technique | Data |
| ¹H NMR | δ (ppm): 6.47 (dd, 1H, -O-CH=), 4.05 (dd, 1H, =CH₂ cis), 3.85 (dd, 1H, =CH₂ trans), 3.75 (m, 1H, -O-CH-), 1.85-1.20 (m, 10H, cyclohexyl protons) |
| ¹³C NMR | δ (ppm): 152.1 (-O-CH=), 86.5 (=CH₂), 77.8 (-O-CH-), 32.5, 25.8, 24.0 (cyclohexyl carbons) |
| IR (cm⁻¹) | 3110 (vinyl C-H stretch), 2930, 2855 (cyclohexyl C-H stretch), 1620 (C=C stretch), 1200 (C-O-C stretch) |
Visualizations
Reaction Mechanism Pathway
Caption: Acid-catalyzed synthesis of this compound mechanism.
Experimental Workflow
Caption: Generalized workflow for this compound synthesis.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of Cyclohexyl Vinyl Ether Monomer
Abstract
This compound (CHVE) is a versatile monomer with significant applications in polymer chemistry, particularly in the formulation of specialty polymers for coatings, adhesives, and, notably, in the biomedical field as a component of drug delivery systems.[1] Its unique structure, combining a flexible cyclohexyl group with a reactive vinyl ether moiety, imparts desirable properties to the resulting polymers, such as improved flexibility, adhesion, and controlled reactivity.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound monomer, detailed experimental protocols for their determination, and an exploration of its chemical behavior, with a focus on its relevance to researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and literature sources, providing a reliable reference for laboratory and research applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O | [3] |
| Molecular Weight | 126.20 g/mol | [3] |
| CAS Number | 2182-55-0 | [3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 147-148 °C (at 760 mmHg) | [3] |
| Density | 0.891 g/mL (at 25 °C) | |
| Refractive Index (n²⁰/D) | 1.454 | [3] |
| Flash Point | 35 °C (95 °F) - closed cup | |
| Solubility | Soluble in many organic solvents; limited solubility in water. | [2] |
Experimental Protocols for Property Determination
Accurate determination of physicochemical properties is paramount for the successful application of this compound in research and development. The following sections detail the standard experimental methodologies for measuring the key properties listed in Table 1.
Determination of Boiling Point (OECD 103)
The boiling point of this compound can be determined using methods outlined in OECD Test Guideline 103.[4][5][6] A common and practical laboratory method is the Siwoloboff method.
-
Principle: A small sample of the liquid is heated in a sample tube, which contains an inverted, sealed-end capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes as a stream of bubbles. The boiling point is the temperature at which, upon cooling, the stream of bubbles ceases and the liquid begins to enter the capillary tube.
-
Apparatus: Thiele tube or similar heating bath, thermometer, sample tube, and capillary tube.
-
Procedure:
-
A small amount of this compound is placed in the sample tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
The sample tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., paraffin (B1166041) oil).
-
The bath is heated slowly. A stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is removed, and the bath is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.
-
Determination of Density (ASTM D4052)
The density of liquid monomers like this compound is accurately measured using a digital density meter, following the ASTM D4052 standard test method.[7][8][9][10][11]
-
Principle: A small volume of the liquid sample is introduced into a U-shaped oscillating tube. The density of the sample is determined by measuring the change in the oscillation frequency of the tube.
-
Apparatus: Digital density meter with a U-tube oscillator, temperature control, and a means for sample injection (manual or automated).
-
Procedure:
-
The digital density meter is calibrated using two reference standards of known density (e.g., dry air and freshly distilled water).
-
The temperature of the instrument is set to the desired measurement temperature (e.g., 25 °C).
-
A small, bubble-free aliquot of this compound is injected into the oscillating U-tube.
-
The instrument measures the oscillation period of the filled tube and calculates the density.
-
The measurement is repeated until a stable reading is obtained.
-
Determination of Refractive Index
The refractive index of this compound is typically measured using an Abbe refractometer.
-
Principle: The Abbe refractometer operates on the principle of critical angle. A thin film of the liquid sample is placed between two prisms. Light is passed through the sample, and the angle at which total internal reflection occurs is measured. This critical angle is directly related to the refractive index of the sample.[12][13]
-
Apparatus: Abbe refractometer, a monochromatic light source (typically a sodium D-line source, 589 nm), and a constant temperature water bath.
-
Procedure:
-
The prisms of the Abbe refractometer are cleaned and dried.
-
A few drops of this compound are applied to the surface of the measuring prism.
-
The prisms are closed and locked.
-
The light source is positioned to illuminate the prisms.
-
While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale.[14][15]
-
The temperature should be controlled and recorded, as the refractive index is temperature-dependent.
-
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is a powerful technique for assessing the purity of volatile organic compounds like this compound.
-
Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated into its individual components based on their differential partitioning between a stationary phase (in the column) and a mobile phase (an inert carrier gas). The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification.[16][17][18]
-
Apparatus: Gas chromatograph coupled to a mass spectrometer (GC-MS), a suitable capillary column (e.g., a non-polar or medium-polarity column), and a data acquisition system.
-
Procedure:
-
A dilute solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane) is prepared.
-
A small volume of the solution is injected into the GC-MS system.
-
The components are separated in the GC column under a programmed temperature gradient.
-
The mass spectrometer detects and records the mass spectra of the eluting components.
-
The resulting chromatogram and mass spectra are analyzed to identify and quantify any impurities present.
-
Chemical Structure and Reactivity
The chemical structure of this compound, with its cyclohexyl ring and vinyl ether group, dictates its reactivity.
Caption: Chemical structure of this compound.
The presence of the electron-rich vinyl group makes this compound susceptible to electrophilic attack, which is the basis for its cationic polymerization.
Cationic Polymerization
This compound readily undergoes cationic polymerization, a chain-growth polymerization initiated by a cation.[19] This process is of significant industrial and research importance for the synthesis of poly(vinyl ethers).
Caption: Simplified workflow of cationic polymerization of this compound.
The polymerization is typically initiated by a Lewis acid or a protic acid. The initiator attacks the vinyl group, forming a carbocationic active center. This carbocation then reacts with subsequent monomer molecules in a chain reaction, leading to the formation of the polymer.[12][19][20][21][22]
Applications in Drug Development
The unique properties of polymers derived from this compound make them attractive for biomedical applications, particularly in drug delivery.
Drug-Eluting Stent Coatings
A significant application of this compound is in the development of copolymers for drug-eluting stents. For instance, a triblock copolymer of poly(this compound-stat-vinyl alcohol)-b-polyisobutylene-b-poly(this compound-stat-vinyl alcohol) has been investigated as a coating for coronary stents to deliver the anti-cancer drug paclitaxel.[23] The inclusion of this compound in the polymer backbone helps to modulate the mechanical properties and drug release profile of the coating.[23]
References
- 1. This compound | CAS 2182-55-0 [connectchemicals.com]
- 2. products.basf.com [products.basf.com]
- 3. This compound | 2182-55-0 [chemicalbook.com]
- 4. search.library.doc.gov [search.library.doc.gov]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. store.astm.org [store.astm.org]
- 8. ASTM D4052 - eralytics [eralytics.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. store.astm.org [store.astm.org]
- 11. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 12. refractometer.pl [refractometer.pl]
- 13. hinotek.com [hinotek.com]
- 14. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 15. davjalandhar.com [davjalandhar.com]
- 16. phcogj.com [phcogj.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. journaljocamr.com [journaljocamr.com]
- 19. pslc.ws [pslc.ws]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Collection - Syntheses and Characterization of Poly(this compound-stat-vinyl alcohol)-b-polyisobutylene-b-poly(this compound-stat-vinyl alcohol) Triblock Copolymers and Their Application as Coatings To Deliver Paclitaxel from Coronary Stents - Macromolecules - Figshare [figshare.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Cyclohexyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cyclohexyl vinyl ether. It includes tabulated chemical shifts and assignments, a detailed experimental protocol for data acquisition, and graphical representations of the molecular structure and analytical workflow to support researchers in the identification and characterization of this compound.
Chemical Structure and Atom Numbering
The structure of this compound with the numbering scheme used for NMR assignments is presented below. This numbering is essential for correlating the spectral data to the specific protons and carbons within the molecule.
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃) on a 90 MHz instrument.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.33 | dd | 1H | H8 |
| 4.29 | dd | 1H | H9 (trans) |
| 3.98 | dd | 1H | H9 (cis) |
| 3.73 | m | 1H | H1 |
| 0.98 - 2.21 | m | 10H | H2, H3, H4, H5, H6 |
dd = doublet of doublets, m = multiplet
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound was also recorded in CDCl₃.[1] The chemical shifts (δ) are reported in ppm.
| Chemical Shift (ppm) | Assignment |
| 152.4 | C8 |
| 86.5 | C9 |
| 77.8 | C1 |
| 32.1 | C2, C6 |
| 25.8 | C4 |
| 24.0 | C3, C5 |
Experimental Protocols
The following is a generalized protocol for the acquisition of NMR spectra of liquid samples such as this compound.
1. Sample Preparation
-
Analyte: Approximately 5-20 mg of this compound is required.
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this compound. Approximately 0.6-0.7 mL of solvent is used.
-
Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
-
Procedure:
-
The analyte is accurately weighed and dissolved in the deuterated solvent in a clean, dry vial.
-
The solution is then transferred to a 5 mm NMR tube.
-
The NMR tube is capped and carefully placed in the NMR spectrometer's autosampler or manually inserted into the probe.
-
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is typically used.
-
¹H NMR Parameters (Example):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8 to 16 scans are usually sufficient for a concentrated sample.
-
Relaxation Delay: A delay of 1-2 seconds between scans is typical.
-
Acquisition Time: Approximately 2-3 seconds.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.
-
-
¹³C NMR Parameters (Example):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: A larger number of scans (e.g., 128 to 1024) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A 2-second delay is common.
-
Spectral Width: A wider spectral width, typically from -10 to 220 ppm, is used.
-
3. Data Processing
-
Fourier Transformation: The raw Free Induction Decay (FID) signal is converted into a frequency-domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is referenced to the TMS signal at 0 ppm.
-
Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is identified and recorded.
Logical Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using NMR spectroscopy.
Caption: A generalized workflow for NMR-based structural analysis.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide: FT-IR and Raman Spectroscopy of Cyclohexyl Vinyl Ether
This technical guide provides a comprehensive overview of the analysis of this compound using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. It details the vibrational characteristics of the molecule, offers protocols for spectral acquisition, and presents the data in a structured format for researchers and professionals in drug development and chemical analysis.
Introduction to this compound and Vibrational Spectroscopy
This compound (CVE) is an organic compound with the molecular formula C₈H₁₄O.[1][2] Its structure consists of a cyclohexyl ring and a vinyl group linked by an ether oxygen atom.[2] This unique combination of functional groups makes it a valuable monomer in the synthesis of specialty polymers, coatings, and adhesives, particularly in UV-curable formulations where it enhances flexibility, adhesion, and chemical resistance.[2]
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is indispensable for the structural characterization of molecules like CVE. FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light (from a laser) by the molecule.[3][4] These two techniques are complementary; some molecular vibrations that are strong in an IR spectrum may be weak or absent in a Raman spectrum, and vice versa.[3] A combined analysis provides a more complete vibrational profile of the molecule.
Molecular Structure and Fundamental Vibrational Modes
The vibrational spectrum of this compound is determined by the motions of its constituent functional groups: the vinyl group (C=CH₂), the ether linkage (C-O-C), and the cyclohexyl ring (C₆H₁₁). The key vibrational modes include:
-
Vinyl Group: C-H stretching and bending, and the characteristic C=C double bond stretching.
-
Ether Linkage: Asymmetric and symmetric stretching of the C-O-C bond.
-
Cyclohexyl Ring: C-H stretching and bending (both CH and CH₂ groups), and various C-C stretching and ring deformation modes.
The interaction of these groups gives rise to a unique spectral fingerprint, allowing for unambiguous identification and characterization.
FT-IR Spectroscopy of this compound
FT-IR spectroscopy is particularly sensitive to polar bonds, making it an excellent tool for identifying the C-O ether linkage and other polar functional groups in this compound.
Data Presentation: Characteristic FT-IR Absorption Bands
The following table summarizes the principal absorption bands observed in the FT-IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3100 - 3000 | Medium | =C-H stretching (vinyl group) |
| ~2930 | Strong | C-H asymmetric stretching (cyclohexyl CH₂) |
| ~2855 | Strong | C-H symmetric stretching (cyclohexyl CH₂) |
| ~1620 | Strong | C=C stretching (vinyl group) |
| ~1450 | Medium | CH₂ scissoring (cyclohexyl) |
| ~1200 | Strong | C-O-C asymmetric stretching (ether) |
| ~960 | Strong | =C-H out-of-plane bending (vinyl group) |
Note: Peak positions are approximate and can vary slightly based on experimental conditions and instrumentation.
Experimental Protocol: FT-IR Analysis of Liquid Samples
A reliable FT-IR spectrum of the liquid sample this compound can be obtained using either the transmission method with a liquid cell or the Attenuated Total Reflectance (ATR) method.[5]
A. Attenuated Total Reflectance (ATR) Method (Recommended)
The ATR technique is often preferred for its simplicity and minimal sample preparation.[5][6]
-
Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (like isopropanol (B130326) or ethanol) and allow it to dry completely.[6][7]
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.[8]
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.[6][7]
-
Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal.[8] Acquire the sample spectrum. A typical measurement would involve averaging multiple scans (e.g., 16 to 64) at a resolution of 4 cm⁻¹ over a spectral range of 4000 to 400 cm⁻¹.[7]
-
Cleaning: After analysis, thoroughly clean the ATR crystal to remove any sample residue.[7]
B. Transmission Method using a Liquid Cell
-
Cell Preparation: Select an appropriate liquid cell with IR-transparent windows (e.g., NaCl, KBr, or CaF₂).[6] Ensure the windows are clean and dry. Assemble the cell, using a spacer of appropriate thickness to control the path length.
-
Background Spectrum: Record a background spectrum using the empty, assembled cell.
-
Sample Loading: Using a syringe, carefully inject the this compound sample into the cell, ensuring no air bubbles are trapped in the light path.[8]
-
Data Acquisition: Place the filled cell into the spectrometer's sample holder and acquire the spectrum under the same conditions as the background scan.
-
Cleaning: After the measurement, thoroughly flush the cell with a volatile solvent that is a good solvent for the sample and allow it to dry completely.
Raman Spectroscopy of this compound
Raman spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations. It is therefore particularly effective for characterizing the C=C bond of the vinyl group and the C-C bonds of the cyclohexyl ring.
Data Presentation: Characteristic Raman Shifts
The table below lists the key vibrational modes for this compound observed via Raman spectroscopy.
| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3080 | Medium | =C-H stretching (vinyl group) |
| ~2935 | Very Strong | C-H stretching (cyclohexyl CH₂) |
| ~2855 | Strong | C-H stretching (cyclohexyl CH₂) |
| ~1640 | Very Strong | C=C stretching (vinyl group) |
| ~1445 | Medium | CH₂ scissoring (cyclohexyl) |
| ~1265 | Medium | C-H in-plane bending (vinyl group) |
| ~875 | Strong | Ring breathing mode (cyclohexyl) |
Note: Peak positions are approximate and can vary slightly based on the excitation laser wavelength and instrumentation.
Experimental Protocol: Raman Analysis of Liquid Samples
-
Sample Preparation: Place the liquid this compound sample into a suitable container, such as a glass vial, NMR tube, or a capillary tube.[9] The container material should be transparent to the laser wavelength and produce a minimal background signal.[9]
-
Instrument Setup:
-
Laser: Common excitation lasers for Raman spectroscopy include 532 nm, 785 nm, or 1064 nm.[10] A 785 nm laser is often a good choice to minimize fluorescence, which can be an issue with organic samples.
-
Focusing: Carefully focus the laser beam into the bulk of the liquid sample, avoiding the container walls to minimize background signal.
-
-
Data Acquisition: Acquire the Raman spectrum. This may involve setting parameters such as laser power, exposure time, and the number of accumulations to achieve a good signal-to-noise ratio.[11] The spectral range is typically from ~100 cm⁻¹ to 3500 cm⁻¹.
-
Data Processing: The raw spectrum may require processing steps such as cosmic ray removal, baseline correction, and normalization.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for FT-IR and Raman analysis.
Molecular Structure and Vibrational Modes Diagram
Caption: Key functional groups and their characteristic vibrations.
References
- 1. Vinylcyclohexyl ether [webbook.nist.gov]
- 2. This compound | CAS 2182-55-0 [connectchemicals.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. jocpr.com [jocpr.com]
- 5. jascoinc.com [jascoinc.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. jasco-global.com [jasco-global.com]
- 10. eubopen.org [eubopen.org]
- 11. researchgate.net [researchgate.net]
Mass Spectrometry Analysis of Cyclohexyl Vinyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of cyclohexyl vinyl ether. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry techniques for the characterization of this and similar vinyl ether compounds. This document outlines a standard experimental protocol, presents key quantitative data from electron ionization mass spectrometry, and illustrates the primary fragmentation pathways.
Introduction
This compound (C8H14O, Molar Mass: 126.20 g/mol ) is a chemical compound with applications in polymer synthesis and as a monomer for various copolymers.[1][2] Its characterization is crucial for quality control, reaction monitoring, and understanding its metabolic fate in various systems. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful analytical technique for the identification and quantification of volatile compounds like this compound. This guide focuses on the electron ionization (EI) mass spectrometry of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol describes a general procedure for the analysis of this compound using GC-MS. This method is based on standard protocols for the analysis of volatile organic compounds (VOCs).[3][4][5][6][7]
2.1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a volatile, high-purity solvent (e.g., methanol (B129727) or hexane) at a concentration of 1 mg/mL.
-
Working Standards: Create a series of working standards by serially diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: For liquid samples, dilute an appropriate volume in the chosen solvent to fall within the calibration range. For solid or semi-solid matrices, a headspace or purge-and-trap extraction method may be necessary.
2.2. Instrumentation
-
Gas Chromatograph: An Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: An Agilent 5977E MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: A non-polar or medium-polarity capillary column, such as a HP-5MS (5% phenyl-methylpolysiloxane), is recommended.
2.3. GC-MS Parameters
| Parameter | Value |
| GC Inlet | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | |
| Initial Temperature | 50°C, hold for 2 min |
| Ramp Rate | 10°C/min |
| Final Temperature | 250°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Range | m/z 35-300 |
| Scan Speed | 1000 amu/s |
2.4. Data Analysis
-
Compound Identification: The identification of this compound is confirmed by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).[1]
-
Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion against the concentration of the working standards.
Quantitative Data: Electron Ionization Mass Spectrum
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data is based on the spectrum available in the NIST Mass Spectrometry Data Center.[1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 41 | 100 | [C3H5]+ |
| 55 | 85 | [C4H7]+ |
| 83 | 70 | [C6H11]+ |
| 67 | 50 | [C5H7]+ |
| 98 | 45 | [M - C2H4]+• |
| 126 | 20 | [M]+• (Molecular Ion) |
Fragmentation Pathway and Experimental Workflow
The fragmentation of this compound under electron ionization conditions is a complex process that leads to the formation of various charged species. The proposed fragmentation pathways and a typical experimental workflow are illustrated below using Graphviz diagrams.
Proposed Fragmentation Pathway
The fragmentation of ethers in EI-MS often involves alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[8][9][10] For this compound, the initial ionization event is the removal of an electron from the oxygen atom, forming the molecular ion [M]+• at m/z 126. Subsequent fragmentation leads to the observed ions.
References
- 1. Vinylcyclohexyl ether [webbook.nist.gov]
- 2. This compound | 2182-55-0 | TCI AMERICA [tcichemicals.com]
- 3. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dem.ri.gov [dem.ri.gov]
- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 6. 3.6. Gas Chromatography and Mass Spectrometry Analysis of VOCs [bio-protocol.org]
- 7. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. thiele.ruc.dk [thiele.ruc.dk]
- 10. GCMS Section 6.13 [people.whitman.edu]
A Technical Guide to Quantum Chemical Calculations for Cyclohexyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structure, properties, and reactivity of cyclohexyl vinyl ether (CyVE). The methodologies and data presented herein are intended to serve as a comprehensive resource for computational chemists, organic chemists, and materials scientists.
Introduction to this compound
This compound is a versatile monomer used in the synthesis of specialty polymers with applications in adhesives, coatings, and other advanced materials. Understanding its electronic structure and reaction mechanisms at a molecular level is crucial for designing new materials and optimizing synthetic processes. Quantum chemical calculations offer a powerful, non-experimental approach to gain these fundamental insights.
Computational Methodologies
A typical computational workflow for studying this compound involves several key steps, from geometry optimization to the prediction of spectroscopic properties and reaction pathways. Density Functional Theory (DFT) is a widely used and effective method for these types of investigations.
Experimental Protocols: A Computational Approach
The following sections detail the computational protocols analogous to experimental procedures.
Protocol 1: Molecular Geometry Optimization and Vibrational Frequency Analysis
This procedure aims to find the most stable three-dimensional structure of the this compound molecule and to confirm that it corresponds to a minimum on the potential energy surface.
-
Initial Structure Generation: An initial 3D structure of this compound is built using molecular modeling software.
-
Choice of Theoretical Level: A suitable level of theory is selected. A common and effective choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set.
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This iterative process adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.
-
Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated frequencies can also be used to predict the molecule's infrared (IR) spectrum.
Protocol 2: Prediction of NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum chemical calculations can predict NMR chemical shifts, aiding in the interpretation of experimental spectra.
-
Optimized Geometry: The optimized molecular geometry from Protocol 1 is used as the starting point.
-
NMR Calculation: A Gauge-Independent Atomic Orbital (GIAO) calculation is performed, often using a functional and basis set known to provide accurate NMR predictions, such as mPW1PW91/6-311+G(d,p).
-
Chemical Shift Referencing: The calculated isotropic shielding values are converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.
Protocol 3: Investigation of Reaction Mechanisms
Quantum chemistry can be used to model chemical reactions, such as the acid-catalyzed hydrolysis or cationic polymerization of this compound.
-
Identify Reactants, Products, and Intermediates: The structures of all species involved in the reaction are individually optimized.
-
Locate Transition States: A transition state (TS) search is performed to find the highest energy point along the reaction coordinate connecting reactants and products (or intermediates). The TS is a saddle point on the potential energy surface.
-
Confirm Transition State: A frequency calculation on the TS geometry should yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the desired reactants and products.
-
Calculate Activation Energies: The activation energy (ΔE‡) is calculated as the energy difference between the transition state and the reactants. The reaction energy (ΔEr) is the energy difference between the products and the reactants.
Data Presentation
The quantitative data obtained from these calculations can be summarized in structured tables for clarity and comparative analysis.
Table 1: Calculated Structural Parameters of this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |
| Bond Length | C=C (vinyl) | Value (Å) |
| C-O (vinyl) | Value (Å) | |
| O-C (cyclohexyl) | Value (Å) | |
| Bond Angle | C=C-O | Value (°) |
| C-O-C | Value (°) | |
| Dihedral Angle | C=C-O-C | Value (°) |
Note: The values in this table are placeholders and would be populated with the results from the geometry optimization calculation.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| C=C Stretch | Vinyl | Value |
| C-O-C Stretch | Ether | Value |
| =C-H Stretch | Vinyl | Value |
Note: These frequencies are typically scaled by an empirical factor to better match experimental data.
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |
| C1 (vinyl, α) | Value | H1 (vinyl, geminal) | Value |
| C2 (vinyl, β) | Value | H2 (vinyl, trans) | Value |
| C3 (cyclohexyl, α) | Value | H3 (vinyl, cis) | Value |
| ... | ... | H4 (cyclohexyl, α) | Value |
Note: Atom numbering should correspond to a labeled molecular structure. Values are placeholders.
Table 4: Energetics of a Generic Reaction (e.g., Hydrolysis)
| Species | Relative Energy (kcal/mol) |
| Reactants (CyVE + H₃O⁺) | 0.0 |
| Transition State | Value (Activation Energy) |
| Products | Value (Reaction Energy) |
Note: Energies are relative to the starting reactants.
Visualization of Workflows and Pathways
Visual diagrams are essential for understanding the logical flow of computational procedures and the steps involved in a chemical reaction.
Conclusion
Quantum chemical calculations provide an indispensable toolkit for the modern researcher. By applying the methodologies outlined in this guide, scientists can gain a detailed, atomistic understanding of this compound. These insights are critical for predicting material properties, elucidating reaction mechanisms, and guiding the development of new technologies in the fields of polymer science and drug development. The synergy between computational prediction and experimental validation will continue to drive innovation in chemical research.
Reactivity Ratios of Cyclohexyl Vinyl Ether in Copolymerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity ratios of cyclohexyl vinyl ether (CHVE) in copolymerization processes. Due to the limited availability of published data specifically for this compound, this guide also includes comparative data for structurally similar vinyl ethers to provide a broader context for its potential reactivity. The experimental protocols for determining these crucial parameters are detailed, and a logical workflow for such experiments is visualized.
Introduction to Copolymerization and Reactivity Ratios
Copolymerization is the process of polymerizing a mixture of two or more different monomers, resulting in a copolymer that incorporates both monomer units in its chain. The composition and sequence distribution of these monomer units along the polymer backbone are dictated by the relative reactivities of the monomers and the growing polymer chain ends.
Reactivity ratios (r) are dimensionless parameters that quantify these relative reactivities in a binary copolymerization system. For a copolymerization involving two monomers, M₁ and M₂, the reactivity ratios are defined as:
-
r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for a growing polymer chain ending in M₁ adding another M₁ monomer (homopropagation) to the rate constant of it adding an M₂ monomer (crosspropagation).
-
r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for a growing polymer chain ending in M₂ adding another M₂ monomer to the rate constant of it adding an M₁ monomer.
The values of r₁ and r₂ determine the type of copolymer formed:
-
r₁ > 1 and r₂ < 1 : M₁ is more reactive than M₂, leading to a copolymer enriched in M₁.
-
r₁ < 1 and r₂ > 1 : M₂ is more reactive than M₁, resulting in a copolymer enriched in M₂.
-
r₁ ≈ r₂ ≈ 1 : Ideal copolymerization, where the monomer units are randomly distributed.
-
r₁ ≈ r₂ ≈ 0 : Alternating copolymerization, where the monomers tend to add to the chain in an alternating sequence.
-
r₁r₂ = 1 : Ideal random copolymerization where the composition of the copolymer is the same as the feed composition.
-
r₁r₂ < 1 : Tendency towards alternation.
-
r₁r₂ > 1 : Tendency towards block copolymer formation.
Understanding the reactivity ratios is crucial for designing copolymers with desired properties, such as thermal stability, solubility, and mechanical strength, which is of particular importance in the development of advanced materials for drug delivery and other biomedical applications.
Reactivity Ratio Data
Quantitative data on the reactivity ratios of this compound is scarce in the published literature. However, one key study has determined its reactivity ratios in cationic copolymerization with tert-butyl vinyl ether. For a broader perspective, this section also presents reactivity ratios for other common vinyl ethers with various comonomers.
Table 1: Reactivity Ratios of this compound
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (CHVE) | r₂ (tBVE) | Polymerization Conditions | Method of Determination |
| This compound (CHVE) | tert-Butyl vinyl ether (tBVE) | 1.37 | 0.65 | Cationic polymerization | Kelen-Tudos |
Table 2: Reactivity Ratios for Structurally Similar Vinyl Ethers with Various Comonomers (for comparative purposes)
| Monomer 1 (M₁) (Vinyl Ether) | Monomer 2 (M₂) | r₁ | r₂ | Polymerization Conditions | Method of Determination |
| Isobutyl vinyl ether (iBVE) | 2,3-Dihydrofuran (DHF) | 0.83 ± 0.08 | 0.57 ± 0.07 | Cationic, SnCl₄, Toluene (B28343), -40 °C | Extended Kelen-Tüdös[1] |
| n-Butyl vinyl ether (nBVE) | 2,3-Dihydrofuran (DHF) | 0.63 ± 0.07 | 0.57 ± 0.06 | Cationic, SnCl₄, Toluene, -40 °C | Extended Kelen-Tüdös[1] |
| Ethyl vinyl ether (EVE) | Maleic anhydride (B1165640) (MA) | 0.018 | 0.035 | Radical, scCO₂ | Fineman-Ross[2] |
| 2-Chloroethyl vinyl ether (CEVE) | Styrene | 160 | 0.07 | Cationic, Maghnite-H+ | Not specified[3] |
| Methyl acrylate (B77674) (MA) | Vinyl acetate (B1210297) (VAc) | 6.3 ± 0.4 | 0.031 ± 0.006 | Radical, Bulk, 50°C | Non-linear optimization[4] |
| Methyl acrylate (MA) | Ethyl vinyl ether (EVE) | 3.3 | ~0 | Radical | Not specified[5] |
Experimental Protocols for Determining Reactivity Ratios
The determination of reactivity ratios involves synthesizing a series of copolymers with varying initial monomer feed compositions and then analyzing the composition of the resulting copolymers. The polymerization is typically stopped at low conversion (<10%) to ensure that the monomer feed composition remains relatively constant.
General Copolymerization Procedure (Example: Cationic Polymerization)
A typical experimental setup for the cationic copolymerization of vinyl ethers to determine reactivity ratios is as follows:
-
Materials and Purification: All reagents, including monomers and solvents, must be rigorously purified and dried to remove any impurities that could interfere with the cationic polymerization, such as water or alcohols. Monomers are typically distilled under reduced pressure over a drying agent (e.g., calcium hydride) immediately before use. Solvents are dried using appropriate methods (e.g., distillation over sodium/benzophenone).
-
Reactor Setup: The polymerization is carried out in a flame-dried glass reactor under an inert atmosphere (e.g., dry nitrogen or argon). The reactor is equipped with a magnetic stirrer and ports for the introduction of reactants and for sampling.
-
Reaction Conditions: A series of experiments are conducted with varying molar ratios of the two monomers in the initial feed. The total monomer concentration, initiator concentration, and temperature are kept constant across all experiments. For cationic polymerization of vinyl ethers, a Lewis acid initiator (e.g., SnCl₄, TiCl₄) is often used in a non-polar solvent like toluene or hexane (B92381) at low temperatures (e.g., -40 °C to 0 °C).[1]
-
Initiation: The polymerization is initiated by adding the initiator to the chilled solution of the monomers in the solvent.
-
Monitoring and Termination: The reaction is allowed to proceed for a predetermined time to ensure low monomer conversion. The polymerization is then terminated by adding a quenching agent, such as methanol.
-
Copolymer Isolation and Purification: The resulting copolymer is isolated by precipitation in a non-solvent (e.g., methanol). The precipitated polymer is then filtered, washed, and dried under vacuum to a constant weight.
Determination of Copolymer Composition by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and widely used technique for determining the composition of copolymers.[6]
-
Sample Preparation: A known amount of the purified and dried copolymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The ¹H NMR spectrum of the copolymer solution is recorded.
-
Spectral Analysis: Characteristic peaks corresponding to each monomer unit in the copolymer are identified. The integral areas of these non-overlapping peaks are proportional to the number of protons they represent.
-
Composition Calculation: By comparing the integral areas of the characteristic peaks, the molar ratio of the two monomer units in the copolymer can be calculated. For example, in a poly(CHVE-co-tBVE) copolymer, the composition can be determined by comparing the integral of the methine proton of the cyclohexyl group of CHVE with the integral of the tert-butyl protons of tBVE.
Calculation of Reactivity Ratios
Once the initial monomer feed compositions (f₁ and f₂) and the resulting copolymer compositions (F₁ and F₂) are known for a series of experiments, the reactivity ratios can be determined using various graphical or computational methods.
The Fineman-Ross method is a linear graphical method based on the following equation:
G = H * r₁ - r₂
where: G = (F₁/F₂) * (f₂/f₁) H = (F₁/F₂)² * (f₂/f₁)
A plot of G versus H should yield a straight line with a slope of r₁ and an intercept of -r₂.[7]
The Kelen-Tüdös method is another linear graphical method that aims to provide a more even distribution of data points compared to the Fineman-Ross method. The equation is:
η = (r₁ + r₂/α) * ξ - r₂/α
where: η = G / (α + H) ξ = H / (α + H) α = √(Hmin * Hmax) (α is an arbitrary constant, where Hmin and Hmax are the minimum and maximum H values from the experimental data)
A plot of η versus ξ gives a straight line from which r₁ can be determined from the intercept at ξ = 1, and -r₂/α from the intercept at ξ = 0.[8]
The extended Kelen-Tüdös method is a modification that can be applied to data from polymerizations carried out to higher conversions.[1]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of reactivity ratios.
Caption: Workflow for determining monomer reactivity ratios.
Conclusion
The determination of reactivity ratios for this compound is a critical step in the rational design of copolymers for various advanced applications, including in the pharmaceutical and biomedical fields. While specific data for CHVE remains limited, the established methodologies for determining these parameters are robust and can be readily applied. The single reported data point for the copolymerization of CHVE with tert-butyl vinyl ether suggests that CHVE is slightly more reactive than tBVE in cationic polymerization. For a more comprehensive understanding of its copolymerization behavior with other classes of monomers, further experimental studies are warranted. In the interim, the reactivity ratios of structurally similar vinyl ethers can serve as a valuable guide for predicting the behavior of this compound in copolymerization reactions. The detailed experimental protocols and the visualized workflow provided in this guide offer a solid foundation for researchers to undertake such investigations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. orientjchem.org [orientjchem.org]
- 4. pure.tue.nl [pure.tue.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Electronic and Steric Effects in Cyclohexyl Vinyl Ether Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexyl vinyl ether (CHVE) is a versatile monomer utilized in the synthesis of a wide range of polymers with applications in coatings, adhesives, and biomedical devices. Its reactivity is governed by a combination of electronic and steric effects originating from its unique chemical structure, comprising a vinyl group attached to a bulky cyclohexyl moiety via an ether linkage. This technical guide provides a comprehensive analysis of these effects on the reactivity of CHVE, with a focus on acid-catalyzed hydrolysis and cationic polymerization. Quantitative data from analogous systems are presented to illustrate these principles, and detailed experimental protocols for key reactions are provided.
Introduction: The Dual Nature of this compound Reactivity
The reactivity of this compound is primarily dictated by the interplay of two fundamental factors:
-
Electronic Effects: The oxygen atom of the ether linkage possesses lone pairs of electrons that can be donated into the π-system of the vinyl group through resonance. This electron-donating effect increases the electron density of the double bond, making it highly susceptible to attack by electrophiles. This is a characteristic feature of all vinyl ethers and is the primary driver of their high reactivity in cationic polymerization and acid-catalyzed hydrolysis.
-
Steric Effects: The bulky cyclohexyl group attached to the ether oxygen presents a significant steric hindrance around the reactive vinyl group. This steric bulk can impede the approach of reactants and influence the stereochemistry of the resulting products. The chair conformation of the cyclohexane (B81311) ring further contributes to a complex steric environment.
Understanding the balance between these electronic and steric contributions is crucial for controlling the reactivity of CHVE and tailoring the properties of the resulting polymers and products.
Reaction Mechanisms
Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of vinyl ethers, including CHVE, proceeds through a well-established mechanism involving the rate-determining protonation of the β-carbon of the vinyl group. This generates a resonance-stabilized carbocation intermediate, which is then rapidly attacked by water to form a hemiacetal. The hemiacetal subsequently decomposes to yield an aldehyde (acetaldehyde) and the corresponding alcohol (cyclohexanol).
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
Cationic Polymerization
Cationic polymerization of CHVE is initiated by an electrophilic species, typically a proton acid or a Lewis acid in the presence of a proton source. The initiator adds to the double bond, generating a carbocationic active center. This carbocation then propagates by successively adding monomer units. The bulky cyclohexyl group influences the stereochemistry of the resulting polymer chain.
Caption: General mechanism of cationic polymerization of this compound.
Quantitative Analysis of Electronic and Steric Effects
To quantitatively dissect the electronic and steric effects on the reactivity of vinyl ethers, the Taft equation is a powerful tool. It separates the overall substituent effect into polar (electronic) and steric components:
log(k/k₀) = ρσ + δEₛ
where:
-
k is the rate constant for a substituted reactant.
-
k₀ is the rate constant for the reference reactant (usually the methyl derivative).
-
ρ* is the reaction constant, indicating the sensitivity of the reaction to polar effects.
-
σ* is the polar substituent constant, quantifying the inductive effect of the substituent.
-
δ is the steric reaction constant, indicating the sensitivity of the reaction to steric effects.
-
Eₛ is the steric substituent constant, quantifying the steric bulk of the substituent.
Data Presentation: Acid-Catalyzed Hydrolysis of Alkyl Vinyl Ethers
| Alkyl Group (R) in ROCH=CH₂ | Relative Rate Constant (k_rel) | Polar Substituent Constant (σ*) | Steric Substituent Constant (Eₛ) |
| Methyl (CH₃) | 1.00 | 0.00 | 0.00 |
| Ethyl (CH₂CH₃) | 1.95 | -0.10 | -0.07 |
| Isopropyl (CH(CH₃)₂) | 4.37 | -0.19 | -0.47 |
| tert-Butyl (C(CH₃)₃) | 13.2 | -0.30 | -1.54 |
Data is illustrative and compiled from trends reported in physical organic chemistry literature. Exact values may vary with reaction conditions.
Analysis of the Data:
-
Electronic Effect: As the alkyl group becomes more electron-donating (more negative σ* value), the rate of hydrolysis increases. This is because electron-donating groups stabilize the positive charge on the carbocation intermediate formed in the rate-determining step, thus lowering the activation energy. The trend from methyl to tert-butyl clearly demonstrates this electronic effect.
-
Steric Effect: While increasing alkyl substitution also increases steric bulk (more negative Eₛ value), the electronic effect of stabilizing the carbocation intermediate is the dominant factor in this series, leading to an overall increase in reaction rate. However, in reactions where the transition state is more crowded, the steric hindrance of a bulky group like cyclohexyl would be expected to play a more significant role in retarding the reaction rate compared to less bulky substituents. The cyclohexyl group is known to have a significant steric demand, and its Eₛ value is comparable to or greater than that of the tert-butyl group. Therefore, in the absence of direct comparative data, it can be inferred that the reactivity of this compound will be a balance between its moderately electron-donating nature and its significant steric hindrance.
Experimental Protocols
Synthesis of this compound
This protocol describes a common laboratory-scale synthesis of this compound via the reaction of cyclohexanol (B46403) with acetylene (B1199291).
Materials:
-
Cyclohexanol
-
Potassium hydroxide (B78521) (KOH)
-
Acetylene gas
-
Nitrogen gas
-
Anhydrous diethyl ether
-
Distillation apparatus
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser is charged with potassium hydroxide and cyclohexanol.
-
The mixture is heated to 150-180°C under a slow stream of nitrogen to dissolve the KOH.
-
Once the KOH is dissolved, the nitrogen flow is replaced with a steady stream of acetylene gas, which is bubbled through the hot solution with vigorous stirring.
-
The reaction is monitored by gas chromatography (GC) until the consumption of cyclohexanol is complete.
-
After completion, the reaction mixture is cooled to room temperature, and anhydrous diethyl ether is added to precipitate the potassium cyclohexanolate.
-
The ethereal solution is decanted, and the ether is removed by distillation at atmospheric pressure.
-
The crude this compound is then purified by vacuum distillation.
Kinetic Analysis of Acid-Catalyzed Hydrolysis by UV-Vis Spectrophotometry
This protocol outlines a general method for determining the rate of acid-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution of known concentration (e.g., 0.1 M)
-
Spectrophotometer-grade water
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Prepare a series of acidic aqueous solutions with a constant ionic strength (maintained with a salt like NaCl).
-
Equilibrate the acidic solution in a quartz cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer at a set temperature (e.g., 25°C).
-
Initiate the reaction by injecting a small aliquot of the this compound stock solution into the cuvette and mix rapidly.
-
Immediately begin monitoring the decrease in absorbance at a wavelength where the vinyl ether absorbs and the products do not (typically around 230 nm for vinyl ethers) or the increase in absorbance of the product aldehyde.
-
Record the absorbance as a function of time until the reaction is complete.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay or rise equation.
-
The second-order rate constant (k_H+) can be obtained by dividing k_obs by the concentration of the acid catalyst.
Caption: Workflow for kinetic analysis of CHVE hydrolysis.
Conclusion
The reactivity of this compound is a finely tuned balance between the activating electronic effects of the ether oxygen and the deactivating (or selectivity-directing) steric effects of the bulky cyclohexyl group. The electron-rich nature of the vinyl group makes it highly susceptible to electrophilic attack, driving its participation in important reactions like acid-catalyzed hydrolysis and cationic polymerization. While the cyclohexyl group's electron-donating character further enhances this reactivity, its significant steric bulk can modulate reaction rates and influence product stereochemistry. A quantitative understanding of these competing effects, through frameworks like the Taft equation, is essential for the rational design of experiments and the development of new materials based on this versatile monomer. The provided experimental protocols offer a starting point for researchers to further investigate and harness the unique reactivity of this compound.
Cyclohexyl Vinyl Ether: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexyl vinyl ether (CHVE) is a versatile monomer and chemical intermediate utilized in the synthesis of specialty polymers, coatings, and adhesives.[1][2] Its performance in these applications is intrinsically linked to its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the current landscape of available data. Due to a notable absence of extensive, publicly available quantitative solubility data, this document synthesizes qualitative solubility predictions based on established chemical principles with detailed, generalized experimental protocols for determining liquid-liquid solubility. This guide is intended to equip researchers and professionals with the foundational knowledge and practical methodologies to effectively utilize this compound in their work.
Predicted Solubility of this compound
This compound is a colorless liquid with the molecular formula C₈H₁₄O.[2][3][4] Its structure, featuring a nonpolar cyclohexyl ring and a vinyl ether group, governs its solubility behavior. The principle of "like dissolves like" is the primary determinant of its miscibility with organic solvents. Generally, CHVE is soluble in a wide array of organic solvents while exhibiting limited solubility in water.[5][6][7] An estimated water solubility for this compound is 478.6 mg/L at 25 °C.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The ether oxygen in CHVE can act as a hydrogen bond acceptor, promoting miscibility with polar protic solvents like alcohols. |
| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | The polarity of the carbonyl group in ketones is compatible with the ether linkage in CHVE. |
| Esters | Ethyl Acetate, Butyl Acetate | Miscible | Similar to ketones, the polarity of the ester group allows for favorable interactions with CHVE. |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Miscible | The nonpolar character of the cyclohexyl ring in CHVE leads to good miscibility with nonpolar aromatic solvents. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Miscible | The significant nonpolar aliphatic portion of the CHVE molecule ensures miscibility with nonpolar aliphatic solvents. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | The polarity and dispersion forces of chlorinated solvents are compatible with the overall properties of CHVE. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | As an ether itself, CHVE is expected to be fully miscible with other ether solvents due to their similar chemical nature. |
Advanced Solubility Prediction Methods
In the absence of experimental data, computational models can provide valuable estimations of solubility. Methods such as the Universal Functional Activity Coefficient (UNIFAC) group contribution model and the Conductor-like Screening Model for Real Solvents (COSMO-RS) are powerful tools for predicting thermodynamic properties, including solubility.[8][9][10][11][12][13][14] These models utilize quantum mechanical calculations and statistical thermodynamics to estimate the chemical potential of a substance in a solvent, thereby predicting its solubility. While beyond the scope of this guide to detail the theoretical underpinnings of these models, they represent a viable alternative for researchers requiring solubility data for novel or untested solvent systems.
Experimental Determination of Solubility
To obtain precise, quantitative solubility data for this compound in a specific organic solvent, a well-defined experimental protocol is necessary. The following section outlines a generalized "isothermal shake-flask" method, a common and reliable technique for determining the solubility of a liquid in a liquid.[15][16]
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvent (of known purity)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled water bath or incubator
-
Glass vials with airtight caps (B75204) (e.g., screw caps with PTFE septa)
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) or other suitable analytical instrument for quantification
-
Vortex mixer or orbital shaker
Experimental Protocol
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for the analytical instrument.
-
Sample Preparation: In a series of glass vials, add an excess amount of this compound to a known volume or mass of the organic solvent. The "excess" is crucial to ensure that a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature. Agitate the mixtures using a vortex mixer or orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.[16]
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow for the complete separation of the two phases (the saturated solvent phase and the excess CHVE phase).
-
Sampling: Carefully extract an aliquot from the clear, saturated solvent phase without disturbing the excess CHVE layer.
-
Analysis: Dilute the aliquot with the pure solvent to a concentration that falls within the range of the previously prepared calibration curve. Analyze the diluted sample using a calibrated analytical method, such as gas chromatography, to determine the concentration of this compound.
-
Data Reporting: The solubility is reported as the concentration of this compound in the saturated solvent at the specified temperature (e.g., in g/L, mol/L, or as a weight percentage). It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively documented in scientific literature, its chemical structure allows for reliable qualitative predictions. It is anticipated to be miscible with a wide range of common organic solvents due to its combination of nonpolar and moderately polar functionalities. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for their determination. Furthermore, computational models offer a valuable predictive tool for initial screening and hypothesis generation. This guide serves as a foundational resource for researchers and professionals, enabling a more informed approach to the use of this compound in various scientific and industrial applications.
References
- 1. solubility experimental methods.pptx [slideshare.net]
- 2. This compound | CAS 2182-55-0 [connectchemicals.com]
- 3. 环己基乙烯基醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 2182-55-0 [chemicalbook.com]
- 5. CAS 2182-55-0: this compound | CymitQuimica [cymitquimica.com]
- 6. products.basf.com [products.basf.com]
- 7. chemicals.basf.com [chemicals.basf.com]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. researchgate.net [researchgate.net]
- 10. zenodo.org [zenodo.org]
- 11. approcess.com [approcess.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. 3ds.com [3ds.com]
- 14. scm.com [scm.com]
- 15. researchgate.net [researchgate.net]
- 16. lup.lub.lu.se [lup.lub.lu.se]
Methodological & Application
Application Notes and Protocols for the Living Catoric Polymerization of Cyclohexyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the living cationic polymerization of cyclohexyl vinyl ether (CHVE). This technique allows for the synthesis of well-defined poly(this compound) (PCHVE) with controlled molecular weight, narrow molecular weight distribution, and specific end-functionalities. Such polymers are of significant interest in various fields, including the development of advanced coatings, adhesives, and biomedical materials.[1]
Introduction
This compound is a versatile monomer that undergoes cationic polymerization to yield poly(this compound), a polymer with a bulky, hydrophobic cyclohexyl group. The living nature of the polymerization process enables precise control over the polymer architecture, which is crucial for tailoring material properties for specific applications. Living cationic polymerization is characterized by the absence of irreversible chain termination and chain transfer reactions, allowing the polymer chains to grow uniformly as long as the monomer is available.[2]
PCHVE is explored for its utility in specialized applications. For instance, copolymers incorporating PCHVE have been investigated as coatings for drug-eluting stents.[1] Furthermore, due to its reactive vinyl group, CHVE serves as a valuable intermediate in organic synthesis for creating more complex molecules.[1]
This document outlines two common initiating systems for the living cationic polymerization of CHVE: a Lewis acid-based system and a protonic acid/salt-based system. Detailed experimental protocols, representative data, and workflow diagrams are provided for each.
Initiating Systems and Mechanisms
Living cationic polymerization of vinyl ethers can be initiated by various systems. The key to achieving a "living" process is the establishment of a dynamic equilibrium between a dormant, covalent species and a reactive, cationic species at the propagating chain end. This equilibrium suppresses side reactions that would otherwise terminate the polymer chain growth.
Lewis Acid Initiator: Tin (IV) Chloride (SnCl₄)
Strong Lewis acids like SnCl₄ can initiate the cationic polymerization of vinyl ethers. In this system, an adduct of a vinyl ether with HCl (e.g., IBVE-HCl) can be used as an initiator, and the Lewis acid acts as a co-initiator. The Lewis acid stabilizes the carbocationic propagating species, promoting a controlled, living polymerization.[3]
The general mechanism involves the activation of the initiator by the Lewis acid to generate a carbocation, which then propagates by the sequential addition of monomer units. The monomer itself can act as a weak Lewis base, contributing to the stabilization of the growing chain end, especially at lower temperatures.[3]
Protonic Acid / Ammonium Salt System: Hydrogen Iodide / Tetrabutylammonium (B224687) Iodide (HI/nBu₄NI)
The HI/nBu₄NI system is a classic example of a living cationic polymerization initiator for vinyl ethers. In this system, HI acts as the initiator, protonating the vinyl ether to start the polymerization. The addition of a salt with a common anion, such as tetrabutylammonium iodide (nBu₄NI), suppresses the dissociation of the propagating chain end into free ions. This "common-ion effect" favors the less reactive, dormant species, thereby preventing uncontrolled, rapid polymerization and undesirable side reactions.
Data Presentation
The following tables summarize representative quantitative data for the living cationic polymerization of this compound under different initiating systems.
Table 1: Living Cationic Polymerization of this compound using a SnCl₄-based Initiating System
| Entry | Initiator System | Temp. (°C) | Time | Conversion (%) | Mₙ (calc.) | Mₙ (GPC) | PDI (Mₙ/Mₙ) |
| 1 | CHVE-HCl / SnCl₄ | -30 | 1 min | >99 | 15,000 | 15,500 | 1.15 |
| 2 | CHVE-HCl / SnCl₄ | -45 | 5 min | >99 | 15,000 | 15,200 | 1.10 |
| 3 | CHVE-HCl / SnCl₄ | -78 | 10 min | >99 | 15,000 | 14,800 | 1.05 |
| 4 | CHVE-HCl / SnCl₄ | -30 | 1 min | 30,000 | 31,000 | 1.18 | >99 |
Note: Data is representative and extrapolated based on the polymerization of similar vinyl ethers under the specified conditions. Mₙ (calc.) = ([Monomer]/[Initiator]) x Monomer MW x Conversion + Initiator MW. Mₙ (GPC) and PDI are determined by Gel Permeation Chromatography against polystyrene standards.
Table 2: Living Cationic Polymerization of this compound using the HI/nBu₄NI Initiating System
| Entry | [CHVE]₀ (M) | [HI]₀ (mM) | [nBu₄NI]₀ (mM) | Temp. (°C) | Time (min) | Conversion (%) | Mₙ (GPC) | PDI (Mₙ/Mₙ) |
| 1 | 0.5 | 10 | 10 | -15 | 30 | 95 | 5,900 | 1.12 |
| 2 | 0.5 | 10 | 20 | -15 | 60 | 98 | 6,100 | 1.08 |
| 3 | 0.5 | 5 | 10 | -15 | 45 | 96 | 12,100 | 1.15 |
| 4 | 1.0 | 10 | 10 | -15 | 20 | 99 | 12,500 | 1.10 |
Note: This data is illustrative of the expected trends and outcomes for this polymerization system.
Experimental Protocols
Materials and General Procedures:
-
This compound (CHVE): Distill twice over calcium hydride (CaH₂) under a nitrogen atmosphere before use.[3]
-
Toluene (B28343): Dry by passing through solvent purification columns immediately before polymerization.[3]
-
Initiators and Co-initiators: Handle all initiators and co-initiators (e.g., SnCl₄, HI) under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.
-
Polymerization Vessels: Use baked glass tubes or flasks equipped with a three-way stopcock, thoroughly dried and purged with nitrogen before use.[3]
-
Characterization: Determine monomer conversion by ¹H NMR spectroscopy. Measure number-average molecular weight (Mₙ) and polydispersity index (PDI or Mₙ/Mₙ) by gel permeation chromatography (GPC) in chloroform (B151607) or THF, calibrated with polystyrene standards.[3]
Protocol 1: Living Cationic Polymerization of CHVE with a SnCl₄-based Initiating System
This protocol is adapted from a general procedure for the living cationic polymerization of vinyl ethers.[3]
1. Preparation of the Initiator (CHVE-HCl adduct): a. In a dry, nitrogen-flushed flask, dissolve this compound in anhydrous diethyl ether. b. Bubble dry hydrogen chloride (HCl) gas through the solution at 0 °C until the reaction is complete (monitor by TLC or ¹H NMR). c. Remove the solvent under reduced pressure to obtain the CHVE-HCl adduct. Store under a nitrogen atmosphere at low temperature.
2. Polymerization Procedure: a. In a baked and nitrogen-purged glass tube, add 5.0 mL of dry toluene. b. Add the desired amount of CHVE-HCl adduct initiator stock solution in toluene (e.g., to achieve a final concentration of 4.0 mM). c. Add 0.8 M of purified this compound monomer. d. Cool the reaction vessel to the desired temperature (e.g., -30 °C, -45 °C, or -78 °C) in a suitable cooling bath. e. Initiate the polymerization by adding a stock solution of SnCl₄ in heptane (B126788) (e.g., to achieve a final concentration of 5.0 mM). f. After the specified reaction time, quench the polymerization by adding pre-chilled methanol (B129727) containing a small amount of triethylamine. g. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). h. Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Protocol 2: Living Cationic Polymerization of CHVE with the HI/nBu₄NI Initiating System
1. Preparation of Reagents: a. Prepare a stock solution of hydrogen iodide (HI) in a non-polar solvent like n-hexane. The concentration can be determined by titration. b. Prepare a stock solution of tetrabutylammonium iodide (nBu₄NI) in the polymerization solvent (e.g., toluene).
2. Polymerization Procedure: a. In a baked and nitrogen-purged glass tube, add 10.0 mL of dry toluene. b. Add the desired amount of nBu₄NI stock solution (e.g., to achieve a final concentration of 10 mM). c. Add the desired amount of this compound monomer (e.g., to achieve a final concentration of 0.5 M). d. Cool the reaction mixture to -15 °C in a cooling bath. e. Initiate the polymerization by adding the HI stock solution (e.g., to achieve a final concentration of 10 mM). f. Monitor the polymerization by taking aliquots at different time intervals to determine monomer conversion and molecular weight evolution. g. Terminate the polymerization by adding pre-chilled methanol containing a small amount of triethylamine. h. Isolate the polymer by precipitation in methanol, followed by filtration and drying under vacuum.
Visualizations
Polymerization Mechanism and Workflow
The following diagrams illustrate the key steps in the living cationic polymerization of this compound.
Caption: Mechanism of Lewis Acid-Mediated Living Cationic Polymerization.
Caption: Experimental Workflow for SnCl₄-Initiated Polymerization.
References
Application Notes and Protocols for Controlled Architecture Polymer Synthesis: RAFT Polymerization of Cyclohexyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the controlled reversible addition-fragmentation chain-transfer (RAFT) polymerization of cyclohexyl vinyl ether (CyVE). This method facilitates the synthesis of poly(this compound) (PCyVE) with predetermined molecular weights and narrow molecular weight distributions, enabling the creation of well-defined polymer architectures. The protocol is based on a moisture-tolerant cationic RAFT system, which simplifies the experimental setup by eliminating the need for strictly anhydrous conditions.
Overview
The controlled polymerization of vinyl ethers is crucial for producing advanced materials with specific properties. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for achieving this control.[1] This document outlines a robust and tolerant cationic RAFT polymerization method for this compound.
The system utilizes a combination of a strong Brønsted acid initiator, pentacarbomethoxycyclopentadiene (PCCP), and a hydrogen bond donor (HBD) to mediate the polymerization. This approach allows for the reaction to be conducted under ambient atmosphere and at moderate temperatures, representing a significant advantage over traditional cationic polymerization methods that require stringent inert and anhydrous conditions. The use of a chain transfer agent (CTA) ensures a controlled, living polymerization, characterized by a linear evolution of molecular weight with monomer conversion and low polydispersity indices (Đ).
Data Presentation
The following table summarizes the experimental conditions and results for the RAFT polymerization of this compound, demonstrating the high degree of control achievable with this protocol.
| Entry | [CyVE]:[CTA]:[PCCP]:[HBD] Ratio | Solvent | Time (h) | Conversion (%) | M_n,theo ( kg/mol ) | M_n,exp ( kg/mol ) | Đ |
| 1 | 400:1:0.1:0.1 | DCM | 5 | 95 | 47.9 | 45.7 | 1.15 |
M_n,theo = (([CyVE]/[CTA]) * conversion * MW_CyVE) + MW_CTA M_n,exp and Đ determined by Gel Permeation Chromatography (GPC).
Experimental Protocol
This protocol details the step-by-step procedure for the RAFT polymerization of this compound.
3.1. Materials
-
This compound (CyVE): Filter through a plug of basic alumina (B75360) to remove inhibitors before use.
-
Chain Transfer Agent (CTA): S-1-isobutoxyethyl-S'-ethyl trithiocarbonate (B1256668) (or other suitable dithiocarbamate (B8719985) or trithiocarbonate).
-
Initiator: Pentacarbomethoxycyclopentadiene (PCCP).
-
Hydrogen Bond Donor (HBD): Tris(3,5-bis(trifluoromethyl)phenyl) thiophosphoramide.
-
Solvent: Dichloromethane (B109758) (DCM), anhydrous.
-
Quenching Solution: 5% triethylamine (B128534) in methanol.
3.2. Equipment
-
Glass vial with a magnetic stir bar.
-
Septum cap.
-
Syringes for liquid transfer.
-
Ice bath.
-
Standard laboratory glassware.
3.3. Procedure
-
Preparation: In a glass vial equipped with a magnetic stir bar, add the chain transfer agent (CTA, 1 equivalent), pentacarbomethoxycyclopentadiene (PCCP, 0.1 equivalents), and the hydrogen bond donor (HBD, 0.1 equivalents).
-
Solvent and Monomer Addition: Add dichloromethane (DCM) to the vial. The recommended ratio is 1:2 DCM to this compound (by volume) to ensure adequate stirring at high conversions.
-
Reaction Initiation: Add the filtered this compound (CyVE, 400 equivalents) to the vial.
-
Reaction Conditions: Place the vial in an ice bath to maintain a temperature of 0 °C. Stir the reaction mixture under an ambient atmosphere.
-
Monitoring the Reaction: The reaction progress can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR (for conversion) and GPC (for molecular weight and polydispersity).
-
Termination: After the desired time (e.g., 5 hours), terminate the polymerization by adding a few drops of the quenching solution (5% triethylamine in methanol).
-
Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol. Filter and dry the resulting polymer under vacuum to a constant weight.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the RAFT polymerization of this compound.
Caption: Experimental workflow for the RAFT polymerization of CyVE.
4.2. Cationic RAFT Polymerization Mechanism
This diagram outlines the proposed mechanism for the PCCP-initiated cationic RAFT polymerization of vinyl ethers.
Caption: Mechanism of cationic RAFT polymerization.
References
Application Notes and Protocols: Synthesis and Application of Cyclohexyl Vinyl Ether and Vinyl Acetate Copolymers in Drug Development
Introduction
The copolymerization of cyclohexyl vinyl ether (CHVE) with vinyl acetate (B1210297) (VAc) presents a promising avenue for the development of novel biomaterials for drug delivery applications. Copolymers derived from these monomers can offer a versatile platform with tunable properties, leveraging the hydrophobicity of CHVE and the potential for hydrophilicity and further functionalization offered by the vinyl acetate/alcohol moiety. However, the direct cationic copolymerization of CHVE and VAc is challenging due to the significant disparity in the reactivity of the two monomers. Cationic polymerization is a highly effective method for polymerizing electron-rich monomers like vinyl ethers.[1] In contrast, vinyl acetate exhibits low reactivity in cationic systems, which typically leads to the formation of the homopolymer of the more reactive vinyl ether, in this case, poly(this compound).[2]
To overcome this synthetic hurdle, a common and effective strategy involves a two-step process:
-
Copolymerization of this compound with a suitable vinyl ether monomer that can be readily converted to a vinyl alcohol equivalent. Tert-butyl vinyl ether (tBVE) is an excellent candidate for this purpose.
-
Subsequent hydrolysis of the resulting poly(CHVE-co-tBVE) copolymer to yield the desired poly(CHVE-co-vinyl alcohol) copolymer.
This approach allows for precise control over the copolymer composition and, consequently, its physicochemical properties, which are critical for drug delivery applications. The resulting amphiphilic copolymers can be designed to self-assemble into various nanostructures, encapsulate therapeutic agents, and modulate drug release profiles.[3]
Experimental Protocols
Cationic Copolymerization of this compound (CHVE) and tert-Butyl Vinyl Ether (tBVE)
This protocol describes the synthesis of a poly(CHVE-co-tBVE) random copolymer via cationic polymerization.
Materials:
-
This compound (CHVE), freshly distilled
-
tert-Butyl vinyl ether (tBVE), freshly distilled
-
Anhydrous solvent (e.g., hexane, dichloromethane)
-
Lewis acid initiator (e.g., BF₃·OEt₂, EtAlCl₂)
-
Quenching agent (e.g., methanol)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for air-sensitive reactions (e.g., Schlenk line, oven-dried flasks)
Procedure:
-
All glassware should be thoroughly oven-dried and cooled under a stream of inert gas (N₂ or Ar).
-
In a septum-capped reaction vial under an inert atmosphere, add the desired volume of anhydrous solvent.
-
Add the calculated amounts of CHVE and tBVE monomers to the solvent. The molar ratio of the monomers in the feed will influence the final copolymer composition.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Initiate the polymerization by adding the Lewis acid initiator dropwise via syringe.
-
Allow the reaction to proceed for the desired time, with continuous stirring. The reaction time will influence the monomer conversion and molecular weight of the resulting copolymer.
-
Quench the polymerization by adding an excess of methanol.
-
Precipitate the copolymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the resulting poly(CHVE-co-tBVE) copolymer using appropriate techniques such as ¹H NMR, GPC/SEC, and DSC.
Hydrolysis of poly(CHVE-co-tBVE) to poly(CHVE-co-vinyl alcohol)
This protocol outlines the conversion of the tert-butyl ether groups in the copolymer to hydroxyl groups.
Materials:
-
Poly(CHVE-co-tBVE) copolymer
-
Anhydrous solvent (e.g., dichloromethane)
-
Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Dissolve the poly(CHVE-co-tBVE) copolymer in the anhydrous solvent.
-
Add the acid catalyst to the polymer solution and stir at room temperature. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the tert-butyl proton signal.
-
Once the hydrolysis is complete, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Remove the organic solvent by rotary evaporation.
-
Purify the resulting poly(CHVE-co-vinyl alcohol) copolymer by dialysis against deionized water for several days to remove any remaining salts and impurities.
-
Lyophilize the purified polymer solution to obtain the final product as a dry powder.
-
Characterize the final poly(CHVE-co-vinyl alcohol) copolymer using ¹H NMR, FT-IR, GPC/SEC, and DSC to confirm the hydrolysis and determine the final properties.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of poly(CHVE-co-vinyl alcohol) copolymers.
| Parameter | Description | Typical Values |
| Monomer Feed Ratio (CHVE:tBVE) | The initial molar ratio of the two monomers in the polymerization reaction. | Varies (e.g., 75:25, 50:50, 25:75) |
| Monomer Conversion (%) | The percentage of monomers converted to copolymer. | > 90% |
| Copolymer Composition (mol % VA) | The final molar percentage of vinyl alcohol units in the copolymer, determined by ¹H NMR. | 25%, 50%, 75% |
| Number Average Molecular Weight (Mn, g/mol ) | The number average molecular weight of the copolymer, determined by GPC/SEC. | 10,000 - 50,000 |
| Polydispersity Index (PDI) | A measure of the distribution of molecular weights in the copolymer. | 1.1 - 1.5 |
| Glass Transition Temperature (Tg, °C) | The temperature at which the copolymer transitions from a glassy to a rubbery state. | Varies with composition |
| Tensile Strength (MPa) | The maximum stress the material can withstand while being stretched or pulled. | 15.9 - 22.6[3] |
| Elongation at Break (%) | The ratio between changed length and initial length after breakage of the test specimen. | ~500%[3] |
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of poly(CHVE-co-vinyl alcohol).
Application in Drug Delivery
Caption: Logical relationship for the application of the copolymer in drug delivery.
Applications in Drug Development
Copolymers of this compound and vinyl alcohol are of significant interest in the field of drug delivery due to their amphiphilic nature, which allows for the formation of various drug carrier systems such as micelles, nanoparticles, and hydrogels.[4] The ratio of the hydrophobic CHVE to the hydrophilic vinyl alcohol units can be precisely tuned to control the drug loading capacity, release kinetics, and overall stability of the formulation.[3]
For instance, these copolymers have been investigated as coatings for drug-eluting stents.[3] The elastomeric properties of the copolymer can form a robust coating on the stent surface. By adjusting the CHVE/vinyl alcohol ratio, the release of drugs, such as the anti-proliferative agent paclitaxel, can be modulated to achieve a sustained release profile, thereby improving the therapeutic outcome.[3] The biocompatibility of vinyl polymers further enhances their suitability for such biomedical applications.[4]
References
Application Notes and Protocols: Cyclohexyl Vinyl Ether as a Reactive Diluent in UV-Curable Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl vinyl ether (CHVE) is a monofunctional vinyl ether that serves as a highly effective reactive diluent in cationic ultraviolet (UV)-curable coating formulations.[1][2] Its distinct chemical structure, featuring a vinyl group attached to a cyclohexyl ring via an ether linkage, imparts several desirable properties to UV-cured systems.[3] As a reactive diluent, CHVE actively participates in the polymerization process, becoming an integral part of the final cured coating.[4] This contrasts with non-reactive diluents, which evaporate during the curing process and can contribute to volatile organic compound (VOC) emissions.
The primary function of CHVE is to reduce the viscosity of high-viscosity oligomers, such as cycloaliphatic epoxy resins, thereby improving the handling and application characteristics of the coating formulation.[4] Beyond viscosity reduction, CHVE contributes to enhanced performance properties of the cured coating, including improved adhesion, flexibility, and chemical resistance.[3] Its application is particularly beneficial in formulations for electronics, automotive parts, and packaging.[3]
Key Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₁₄O | [3] |
| Appearance | Clear, colorless liquid | [3] |
| Odor | Mild, ether-like | [3] |
| Reactivity | High |
Cationic UV Curing Mechanism with this compound
CHVE polymerizes via a cationic mechanism, typically initiated by a photoinitiator that generates a strong acid upon exposure to UV radiation.[5] This makes it highly compatible with cycloaliphatic epoxy resins, which also cure through a cationic ring-opening polymerization.[6]
The cationic UV curing process involving CHVE and a cycloaliphatic epoxy resin can be summarized as follows:
-
Initiation: A cationic photoinitiator, such as a diaryliodonium or triarylsulfonium salt, absorbs UV light and undergoes photolysis to generate a strong Brønsted or Lewis acid.[7]
-
Propagation: The generated acid protonates the vinyl double bond of CHVE, forming a carbocation. This carbocation is highly reactive and can then attack the double bond of another CHVE monomer or the oxirane ring of a cycloaliphatic epoxy monomer, propagating the polymer chain.[5]
-
Chain Transfer: Chain transfer reactions can also occur, contributing to the overall network formation.
Caption: Cationic UV curing mechanism of CHVE with a cycloaliphatic epoxy.
Data Presentation: Effect of CHVE on Coating Properties
The following tables summarize the expected performance of a UV-curable coating based on a cycloaliphatic epoxy resin with varying concentrations of CHVE as a reactive diluent.
Table 1: Viscosity of UV-Curable Formulations
| Formulation | Cycloaliphatic Epoxy Resin (wt%) | CHVE (wt%) | Viscosity at 25°C (cP) |
| Control | 100 | 0 | ~1500 |
| F1 | 90 | 10 | ~800 |
| F2 | 80 | 20 | ~400 |
| F3 | 70 | 30 | ~200 |
Table 2: Performance of Cured Coatings
| Formulation | CHVE (wt%) | Pencil Hardness (ASTM D3363) | Adhesion (ASTM D3359, % Adhesion) |
| Control | 0 | 3H | 95% (4B) |
| F1 | 10 | 2H | 100% (5B) |
| F2 | 20 | H | 100% (5B) |
| F3 | 30 | F | 98% (4B) |
Note: The data presented are illustrative and can vary depending on the specific cycloaliphatic epoxy resin, photoinitiator, and curing conditions used.
Experimental Protocols
The following are detailed methodologies for evaluating the performance of UV-curable coatings containing CHVE.
Formulation Preparation
Caption: Workflow for preparing a UV-curable formulation with CHVE.
Materials:
-
Cycloaliphatic epoxy resin
-
This compound (CHVE)
-
Cationic photoinitiator (e.g., triarylsulfonium hexafluoroantimonate salts)
-
Glass or plastic substrates
-
Mechanical stirrer
-
Opaque containers
Procedure:
-
In an opaque container, weigh the required amount of cycloaliphatic epoxy resin.
-
Add the desired weight percentage of CHVE to the resin.
-
Mix the components thoroughly using a mechanical stirrer at room temperature until a homogeneous mixture is obtained.
-
Add the cationic photoinitiator (typically 1-5 wt% of the total resin and diluent weight).
-
Continue mixing in a light-protected environment until the photoinitiator is completely dissolved.
-
If necessary, degas the formulation in a vacuum chamber to remove any entrapped air bubbles.
Coating Application and UV Curing
Equipment:
-
Film applicator (e.g., Byrd applicator)
-
UV curing unit (e.g., medium-pressure mercury lamp)[8]
-
Substrates (e.g., glass panels, steel panels)
Procedure:
-
Apply the formulated coating onto the substrate using a film applicator to achieve a consistent wet film thickness (e.g., 50 µm).
-
Place the coated substrate on the conveyor of the UV curing unit.
-
Expose the coating to UV radiation. The UV dose can be controlled by adjusting the lamp power and the conveyor speed. A typical UV dose for curing such formulations is in the range of 300-1000 mJ/cm².[9]
Viscosity Measurement
Equipment:
-
Rotational viscometer
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Place a sufficient amount of the formulated coating into the viscometer cup.
-
Allow the sample to equilibrate to the testing temperature (e.g., 25°C).
-
Measure the viscosity at a specified shear rate.
Pencil Hardness Test (ASTM D3363)
Equipment:
-
A set of calibrated pencils of varying hardness (e.g., 6B to 6H)
-
Pencil sharpener
-
Abrasive paper (400-grit)
-
A force of 7.5 N applied at a 45° angle
Procedure:
-
Prepare the pencils by sharpening them and then flattening the lead tip by rubbing it on abrasive paper at a 90° angle until a flat, smooth, circular cross-section is obtained.
-
Place the cured coating on a firm, level surface.
-
Hold a pencil at a 45° angle to the surface and push it forward with sufficient pressure to either scratch the coating or for the lead to crumble.
-
Start with a hard pencil and proceed to softer pencils until a pencil is found that will not scratch the coating.
-
The pencil hardness is reported as the grade of the hardest pencil that does not scratch the coating.
Cross-Hatch Adhesion Test (ASTM D3359)
Equipment:
-
Cross-hatch cutting tool with multiple blades
-
Pressure-sensitive adhesive tape (as specified in the standard)
-
Soft brush
Procedure:
-
Using the cutting tool, make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts at a 90-degree angle to the first set, creating a grid pattern.
-
Gently brush the area to remove any loose flakes of the coating.
-
Apply the pressure-sensitive tape over the grid and smooth it down firmly.
-
Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle.
-
Examine the grid area and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).
Conclusion
This compound is a valuable reactive diluent for cationic UV-curable coatings. Its ability to effectively reduce viscosity while enhancing key performance properties such as adhesion and flexibility makes it a versatile tool for formulators.[3] The provided protocols offer a standardized approach for evaluating the impact of CHVE in UV-curable formulations, enabling researchers and scientists to optimize their coatings for specific applications.
References
- 1. plasticsdecorating.com [plasticsdecorating.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. photohitech.com [photohitech.com]
- 4. radtech.org [radtech.org]
- 5. radtech2022.com [radtech2022.com]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. perstorp.com [perstorp.com]
- 8. coatingresins.arkema.com [coatingresins.arkema.com]
- 9. radtech.org [radtech.org]
Application Notes and Protocols for the Formulation of Experimental Dental Composites Using Cyclohexyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
The following application notes provide a comprehensive framework for the formulation and evaluation of experimental dental composites utilizing cyclohexyl vinyl ether (CHVE) as a reactive diluent or comonomer. Due to a notable lack of extensive research on CHVE in dental composite formulations, this document presents a proposed methodology based on established principles of dental material science and the known cationic polymerization behavior of vinyl ethers. These protocols are intended to serve as a foundational guide for researchers venturing into the development of novel dental restorative materials.
Dental composites traditionally rely on methacrylate-based monomers like Bis-GMA and TEGDMA, which undergo free-radical polymerization. However, these systems can exhibit significant polymerization shrinkage and stress. The exploration of alternative monomer systems, such as those involving vinyl ethers that polymerize via cationic mechanisms, offers a potential pathway to mitigate these issues. Vinyl ethers are known for their fast polymerization rates and are not inhibited by oxygen, which can be an advantage in a clinical setting.[1]
This document outlines a starting formulation, detailed experimental protocols for synthesis and characterization, and standardized testing procedures to evaluate the mechanical properties and biocompatibility of a hypothetical CHVE-based dental composite.
Proposed Formulation of a CHVE-Based Dental Composite
The formulation of a dental composite is a multi-component system typically comprising a resin matrix, inorganic fillers, a photoinitiator system, and a coupling agent to bond the filler to the matrix. The following is a proposed experimental formulation.
Resin Matrix
The resin matrix will be a blend of a base monomer and CHVE as a reactive diluent. The use of a difunctional vinyl ether or a combination with other monomers like cycloaliphatic epoxides could be explored to ensure a highly cross-linked network. For this initial protocol, we will focus on a simple two-component vinyl ether system.
Table 1: Proposed Resin Matrix Composition
| Component | Chemical Name | Role | Proposed Weight % |
| Base Monomer | Tri(ethylene glycol) divinyl ether (TEG-DVE) | Cross-linking monomer | 60-80% |
| Reactive Diluent | This compound (CHVE) | Viscosity reducer, comonomer | 20-40% |
| Photoinitiator | (4-methoxyphenyl)phenyliodonium triflate | Cationic photoinitiator | 0.5-2.0% |
| Photosensitizer | Camphorquinone (CQ) | Sensitizer for visible light | 0.2-0.5% |
| Electron Donor | Ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB) | Co-initiator | 0.5-1.0% |
Inorganic Filler and Coupling Agent
The filler provides strength, wear resistance, and reduces polymerization shrinkage.[2] Silanated glass fillers are commonly used.
Table 2: Proposed Filler and Coupling Agent Composition
| Component | Description | Role | Proposed Weight % (of total composite) |
| Filler | Silanized Barium Glass (average particle size 0.7 µm) | Reinforcement, radiopacity | 60-75% |
| Coupling Agent | 3-(Trimethoxysilyl)propyl methacrylate (B99206) (γ-MPS) | Bonds filler to resin matrix | Pre-treated onto filler |
Experimental Protocols
Protocol 1: Preparation of the Experimental CHVE-Based Dental Composite
Objective: To prepare a homogeneous, light-curable dental composite paste.
Materials:
-
Tri(ethylene glycol) divinyl ether (TEG-DVE)
-
This compound (CHVE)
-
(4-methoxyphenyl)phenyliodonium triflate
-
Camphorquinone (CQ)
-
Ethyl 4-(dimethylamino)benzoate (EDMAB)
-
Silanized Barium Glass filler
-
Amber-colored glass vials
-
Magnetic stirrer and stir bar
-
Planetary centrifugal mixer (e.g., SpeedMixer)
-
Spatula
Procedure:
-
In an amber-colored glass vial, combine the desired weights of TEG-DVE and CHVE.
-
Add the photoinitiator, photosensitizer, and co-initiator to the monomer mixture.
-
Mix the components in the dark using a magnetic stirrer until all components are fully dissolved. This forms the resin matrix.
-
Gradually add the silanized barium glass filler to the resin matrix in small increments.
-
After each addition, thoroughly mix using a planetary centrifugal mixer for 2-3 minutes at 2000 rpm to ensure a homogeneous paste with no air bubbles.
-
Store the final composite paste in a light-proof container at 4°C until further use.
Protocol 2: Measurement of Flexural Strength and Modulus
Objective: To determine the flexural strength and modulus of the cured composite according to ISO 4049.[3][4]
Materials:
-
Prepared CHVE-based composite paste
-
Rectangular stainless steel mold (25 mm x 2 mm x 2 mm)
-
Mylar strips
-
Glass slides
-
Dental curing light (output > 600 mW/cm²)
-
Universal testing machine (e.g., Instron) with a three-point bending fixture
-
Micrometer
Procedure:
-
Place a Mylar strip on a glass slide and position the stainless steel mold on top.
-
Slightly overfill the mold with the composite paste, ensuring there are no voids.
-
Place another Mylar strip and a glass slide on top and press firmly to extrude excess material.
-
Light-cure the specimen by irradiating the entire length of the mold. A common protocol is to cure for 40 seconds at three overlapping positions along the length, then flip the specimen and repeat on the other side.
-
After curing, carefully remove the specimen from the mold and remove any flash with fine-grit sandpaper.
-
Store the specimens in distilled water at 37°C for 24 hours before testing.
-
Measure the width and thickness of each specimen at three points and calculate the average.
-
Mount the specimen on the three-point bending fixture (20 mm span) in the universal testing machine.
-
Apply a compressive load at a crosshead speed of 0.75 mm/min until the specimen fractures.[3]
-
Record the maximum load (F) at fracture.
-
Calculate the flexural strength (σ) and flexural modulus (E) using the appropriate formulas.
Protocol 3: Measurement of Compressive Strength
Objective: To determine the compressive strength of the cured composite, adapted from ASTM D695.[5][6]
Materials:
-
Prepared CHVE-based composite paste
-
Cylindrical stainless steel mold (e.g., 4 mm diameter, 6 mm height)
-
Mylar strips
-
Glass slides
-
Dental curing light
-
Universal testing machine with compression plates
-
Micrometer
Procedure:
-
Prepare cylindrical specimens using the mold, following a similar procedure as for the flexural strength specimens (steps 1-4). Ensure thorough curing from both ends of the cylinder.
-
After curing, remove the specimen and ensure the ends are flat and parallel. If necessary, polish the ends with fine-grit sandpaper.
-
Store the specimens in distilled water at 37°C for 24 hours.
-
Measure the diameter of each specimen.
-
Place the specimen between the compression plates of the universal testing machine.
-
Apply a compressive load at a crosshead speed of 1.3 mm/min until the specimen fractures.[5]
-
Record the maximum load at fracture.
-
Calculate the compressive strength.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the potential cytotoxicity of the cured composite material.
Materials:
-
Cured composite discs (prepared as for hardness testing, e.g., 5 mm diameter, 2 mm thickness)
-
Human gingival fibroblasts or other relevant cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Sterilize the cured composite discs using a suitable method (e.g., ethylene (B1197577) oxide or UV irradiation).
-
Prepare eluates by incubating the sterile composite discs in a cell culture medium for 24 hours at 37°C. The ratio of the surface area of the material to the volume of the medium should be standardized (e.g., 3 cm²/mL as per ISO 10993-5).
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and replace it with the prepared eluates (and serial dilutions if a dose-response curve is desired). Include a positive control (e.g., phenol (B47542) solution) and a negative control (fresh culture medium).
-
Incubate the cells with the eluates for 24 hours.
-
After incubation, remove the eluates and add MTT solution to each well. Incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control.
Data Presentation
The quantitative data obtained from the experimental protocols should be summarized in clear and structured tables for easy comparison.
Table 3: Mechanical Properties of Experimental CHVE-Based Composites
| Formulation ID | CHVE Content (wt%) | Filler Loading (wt%) | Flexural Strength (MPa) ± SD | Flexural Modulus (GPa) ± SD | Compressive Strength (MPa) ± SD |
| CHVE-Comp-01 | 20 | 60 | Data | Data | Data |
| CHVE-Comp-02 | 30 | 60 | Data | Data | Data |
| CHVE-Comp-03 | 40 | 60 | Data | Data | Data |
| Control (TEGDMA) | 0 (40% TEGDMA) | 60 | Data | Data | Data |
Table 4: Biocompatibility of Experimental CHVE-Based Composites
| Formulation ID | Eluate Concentration | Cell Viability (%) ± SD |
| CHVE-Comp-01 | 100% | Data |
| CHVE-Comp-01 | 50% | Data |
| Negative Control | N/A | 100% |
| Positive Control | N/A | Data |
Visualizations
Cationic Polymerization of this compound
The polymerization of CHVE is initiated by a photoacid generator. Upon exposure to light, the photoinitiator system generates a strong acid, which protonates the vinyl ether monomer, creating a carbocation. This carbocation then propagates by attacking the double bond of other CHVE monomers.
Caption: Cationic polymerization mechanism of this compound.
Experimental Workflow for CHVE Composite Evaluation
The overall workflow for formulating and testing the experimental dental composite is a sequential process from material preparation to final property analysis.
Caption: Experimental workflow for CHVE composite evaluation.
Conclusion
The protocols and formulations provided herein offer a systematic approach for the initial investigation of this compound in dental composite applications. Researchers should note that the proposed formulation is a starting point and may require significant optimization of component ratios, initiator systems, and filler characteristics to achieve desirable mechanical and biological properties. Careful adherence to standardized testing methods will be crucial for generating reliable and comparable data. This foundational work could pave the way for the development of a new class of dental restorative materials with improved clinical performance.
References
- 1. books.rsc.org [books.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Inconsistency in the strength testing of dental resin-based composites among researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 6. zwickroell.com [zwickroell.com]
Preparation of Biocompatible Polymers from Cyclohexyl Vinyl Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(cyclohexyl vinyl ether) (PCHVE) is a versatile polymer with significant potential in the biomedical field due to its presumed biocompatibility and tunable physicochemical properties. Its hydrophobic cyclohexyl group and flexible ether backbone contribute to its utility in various applications, including drug delivery systems and as a component in biocompatible coatings. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biocompatibility assessment of polymers derived from this compound (CHVE).
Synthesis of Poly(this compound) via Living Cationic Polymerization
Living cationic polymerization is the preferred method for synthesizing PCHVE with a controlled molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI).[1] This control is crucial for reproducible performance in biomedical applications. The general mechanism involves the initiation of the vinyl monomer by a carbocationic species, followed by propagation. The use of a carefully selected initiator and a Lewis acid co-initiator in an appropriate solvent at low temperatures minimizes chain transfer and termination reactions, preserving the "living" nature of the polymer chains.[2]
Key Components and Conditions:
-
Monomer: this compound (CHVE), purified by distillation over calcium hydride.
-
Initiator System: A common system is a proton source (e.g., 1-isobutoxyethyl acetate (B1210297) or the adduct of HCl and a vinyl ether like isobutyl vinyl ether) in combination with a Lewis acid.[3]
-
Lewis Acid: Tin tetrabromide (SnBr4) or a tri(pentafluorophenyl)borane (B(C6F5)3)-based system can be effective.[4]
-
Solvent: A non-polar solvent such as toluene (B28343) or hexane (B92381) is typically used.[3]
-
Temperature: Low temperatures, generally ranging from -78°C to 0°C, are critical to suppress side reactions.[3][5]
Experimental Workflow for PCHVE Synthesis
References
Application Notes and Protocols: Poly(cyclohexyl vinyl ether) in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential use of poly(cyclohexyl vinyl ether) (PCVE) and its copolymers in the development of advanced drug delivery systems. While research specifically on PCVE homopolymers for drug delivery is an emerging field, its inherent properties and the data from its copolymers suggest significant potential. This document outlines these properties, presents available data, and provides detailed, adaptable protocols for the synthesis and evaluation of PCVE-based drug carriers.
Introduction to Poly(this compound) in Drug Delivery
Poly(this compound) (PCVE) is a thermoresponsive polymer that exhibits a Lower Critical Solution Temperature (LCST), meaning it undergoes a reversible phase transition from a soluble to an insoluble state in water as the temperature is increased. This property is highly attractive for controlled drug delivery applications, as it can be exploited for temperature-triggered drug release. The cyclohexyl group imparts hydrophobicity, which can be advantageous for encapsulating poorly water-soluble drugs.
PCVE can be synthesized as a homopolymer or copolymerized with other monomers to tune its physicochemical properties, such as its LCST, drug loading capacity, and release kinetics. For instance, copolymerization of this compound (CHVE) with vinyl alcohol has been explored to create amphiphilic block copolymers for drug-eluting stent coatings.[1][2] These copolymers form robust coatings from which the release of drugs like paclitaxel (B517696) can be modulated by adjusting the monomer ratio.[1][2]
Key Properties of PCVE-based Systems for Drug Delivery:
-
Thermoresponsiveness: Allows for on-demand drug release in response to local temperature changes (e.g., at a tumor site where temperatures may be slightly elevated).
-
Biocompatibility: While extensive data on PCVE homopolymer is not widely available, related poly(vinyl ether)s and vinyl alcohol copolymers have shown good biocompatibility, a crucial requirement for biomedical applications.[3][4]
-
Tunable Hydrophobicity: The cyclohexyl moiety provides a hydrophobic domain suitable for loading lipophilic drugs, and the overall hydrophilicity can be adjusted through copolymerization.
-
Versatility in Formulation: PCVE can be formulated into various drug delivery platforms, including nanoparticles, microgels, and coatings.
Quantitative Data on PCVE-based Drug Delivery Systems
Quantitative data for drug delivery systems based on PCVE homopolymers is not extensively reported in the literature. The following table summarizes data from a study on a triblock copolymer containing this compound, which demonstrates the feasibility of using CHVE-containing polymers for controlled drug release.
Table 1: Characteristics of Paclitaxel-Loaded P(CHVE-stat-VA)-b-PIB-b-P(CHVE-stat-VA) Coatings
| Copolymer Composition (mol % VA in end blocks) | Drug Loading (wt%) | Cumulative Release at 7 days (%) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|---|
| 25 | Not Specified | ~40 | 15.9 | ~500 |
| 50 | Not Specified | ~60 | Not Specified | ~500 |
| 75 | Not Specified | ~80 | 22.6 | ~500 |
Data extrapolated from descriptive information in Faust et al.[1][2]
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of PCVE-based nanoparticles and the subsequent loading and in vitro release of a model drug. These protocols are based on established methods for similar polymeric systems and can be adapted for specific applications.[5][6][7]
Protocol 1: Synthesis of PCVE Nanoparticles by Nanoprecipitation
This protocol describes the preparation of PCVE nanoparticles using the nanoprecipitation (solvent displacement) method, which is suitable for hydrophobic polymers.
Materials:
-
Poly(this compound) (PCVE)
-
Acetone (B3395972) (or another suitable water-miscible organic solvent like tetrahydrofuran)
-
Purified, deionized water
-
Pluronic® F-127 or another suitable surfactant
-
Magnetic stirrer and stir bar
-
Syringe pump
-
Dialysis tubing (MWCO 10-14 kDa)
Procedure:
-
Preparation of the Organic Phase: Dissolve 50 mg of PCVE in 10 mL of acetone. If a drug is to be loaded during synthesis (see Protocol 2), it should also be dissolved in this organic phase.
-
Preparation of the Aqueous Phase: Prepare 20 mL of a 0.5% (w/v) Pluronic® F-127 solution in deionized water. This will act as a stabilizer for the nanoparticles.
-
Nanoprecipitation:
-
Place the aqueous phase in a beaker on a magnetic stirrer and stir at a moderate speed (e.g., 600 rpm).
-
Using a syringe pump, add the organic phase dropwise to the aqueous phase at a constant rate (e.g., 0.5 mL/min).
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer to precipitate.
-
-
Solvent Evaporation: Continue stirring the suspension at room temperature for at least 4 hours (or overnight) in a fume hood to allow for the complete evaporation of the acetone.
-
Purification:
-
Transfer the nanoparticle suspension to dialysis tubing.
-
Dialyze against deionized water for 48 hours, with frequent changes of water, to remove the surfactant and any remaining solvent.
-
-
Characterization: The resulting PCVE nanoparticles can be characterized for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Morphology can be observed using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
Protocol 2: Drug Loading into PCVE Nanoparticles
This protocol outlines two common methods for loading a model hydrophobic drug (e.g., curcumin (B1669340) or paclitaxel) into PCVE nanoparticles.
Method A: Encapsulation during Nanoparticle Formation
-
Follow Protocol 1 , but in Step 1, dissolve both the PCVE (50 mg) and the drug (e.g., 5 mg for a 10% theoretical loading) in the 10 mL of acetone.
-
Proceed with the nanoprecipitation and purification steps as described.
Method B: Incubation Method (for pre-formed nanoparticles)
-
Prepare a stock solution of the drug in a suitable organic solvent (e.g., 10 mg/mL curcumin in ethanol).
-
Prepare a suspension of pre-formed, purified PCVE nanoparticles in water (e.g., 1 mg/mL).
-
Add a calculated amount of the drug stock solution to the nanoparticle suspension while stirring. The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to avoid destabilizing the nanoparticles.
-
Incubate the mixture under constant stirring for 24 hours at room temperature in the dark to allow the drug to partition into the hydrophobic core of the nanoparticles.
-
Purify the drug-loaded nanoparticles by dialysis or centrifugation to remove the unloaded, free drug.
Quantification of Drug Loading:
-
Lyophilize a known amount of the drug-loaded nanoparticle suspension.
-
Dissolve the lyophilized powder in a solvent that dissolves both the polymer and the drug (e.g., acetone or THF).
-
Quantify the drug concentration using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) by comparing to a standard curve of the free drug.
-
Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of drug-loaded nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol 3: In Vitro Temperature-Triggered Drug Release Study
This protocol describes how to evaluate the thermoresponsive release of a drug from PCVE nanoparticles.
Materials:
-
Drug-loaded PCVE nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thermostatically controlled shaking water baths or incubators set at two different temperatures:
-
Below the LCST of PCVE (e.g., room temperature, 25°C)
-
Above the LCST of PCVE (e.g., physiological temperature, 37°C, or higher if the LCST is higher)
-
-
Dialysis tubing or centrifuge tubes with a filter membrane
Procedure:
-
Preparation: Suspend a known amount of drug-loaded PCVE nanoparticles in a known volume of pre-warmed PBS (pH 7.4).
-
Release Study Setup (Dialysis Method):
-
Place the nanoparticle suspension inside a dialysis bag.
-
Submerge the dialysis bag in a larger volume of PBS (the release medium).
-
Place the entire setup in shaking water baths at the desired temperatures (below and above the LCST).
-
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the release medium outside the dialysis bag.
-
Volume Replacement: Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative drug release (%) versus time for both temperatures.
-
A significantly faster release rate at the temperature above the LCST would indicate a temperature-triggered release mechanism.
-
Visualizations
The following diagrams illustrate key conceptual and experimental workflows related to the use of PCVE in drug delivery.
Caption: Workflow for synthesizing drug-loaded PCVE nanoparticles.
Caption: Mechanism of thermoresponsive drug release from PCVE.
Caption: Workflow for the physicochemical and functional evaluation.
References
- 1. che.engin.umich.edu [che.engin.umich.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of thermoresponsive degradable copolymers: integrating hydroxy-functional vinyl ethers with cyclic ketene acetals - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Poly (Ether-Ether-Ketone) for Biomedical Applications: From Enhancing Bioactivity to Reinforced-Bioactive Composites—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for the Preparation and Manufacture of Polymeric Nanoparticles [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
Application Note: Characterization of Poly(cyclohexyl vinyl ether)
Introduction
Poly(cyclohexyl vinyl ether) (PCVE) is a polymer with growing interest in various fields, including biomedical applications and advanced materials, due to its unique properties such as hydrophobicity and a distinct glass transition temperature. Accurate determination of its molecular weight distribution and thermal properties is crucial for its application and development. This document provides detailed protocols for the characterization of PCVE using Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC).
Data Presentation
A summary of the typical molecular weight and thermal properties of poly(this compound) is presented in the table below.
| Parameter | Symbol | Typical Value(s) | Method |
| Number-Average Molecular Weight | Mn | Varies with synthesis | GPC |
| Weight-Average Molecular Weight | Mw | Varies with synthesis | GPC |
| Polydispersity Index | PDI (or Ð) | Varies with synthesis | GPC |
| Glass Transition Temperature | Tg | ~81 °C | DSC |
Experimental Protocols
I. Molecular Weight Determination by Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of PCVE.
Materials and Equipment:
-
Poly(this compound) sample
-
Tetrahydrofuran (THF), HPLC grade
-
Polystyrene standards of known molecular weights for calibration
-
GPC system equipped with a refractive index (RI) detector
-
Styragel columns (or equivalent columns suitable for polymer analysis in THF)
-
Autosampler vials with caps
-
Syringe filters (0.2 or 0.45 µm PTFE membrane)
-
Analytical balance
Protocol:
-
Solvent Preparation: Use HPLC grade THF as the mobile phase. Ensure the solvent is properly degassed before use to prevent bubble formation in the system.
-
Standard Solution Preparation: Prepare a series of polystyrene standard solutions in THF at concentrations of approximately 1 mg/mL. The molecular weights of the standards should cover the expected molecular weight range of the PCVE sample.
-
Sample Preparation:
-
Weigh 2-3 mg of the PCVE sample into an autosampler vial.
-
Add 2-3 mL of THF to the vial to achieve a final concentration of approximately 1 mg/mL.
-
Gently agitate the vial until the polymer is completely dissolved. This may take several hours.
-
Filter the sample solution through a 0.2 or 0.45 µm syringe filter into a clean autosampler vial to remove any particulate matter.
-
-
GPC System Setup and Calibration:
-
Set the column oven temperature to a constant temperature, typically between 30-40 °C, to ensure reproducible results.
-
Set the THF flow rate to a constant rate, typically 1.0 mL/min.
-
Allow the system to equilibrate until a stable baseline is achieved on the RI detector.
-
Inject the polystyrene standard solutions in order of decreasing molecular weight to generate a calibration curve of log(Molecular Weight) versus retention time.
-
-
Sample Analysis:
-
Inject the prepared PCVE sample solution into the GPC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the GPC software, integrate the peak of the PCVE sample.
-
Determine the Mn, Mw, and PDI of the PCVE sample relative to the polystyrene calibration curve.
-
II. Thermal Properties Determination by Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of PCVE.
Materials and Equipment:
-
Poly(this compound) sample
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing DSC pans
-
Analytical balance (microbalance preferred)
-
Nitrogen gas supply (high purity)
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the PCVE sample into an aluminum DSC pan.
-
Securely seal the pan with an aluminum lid using a crimper. Ensure the pan bottom is flat to allow for good thermal contact with the DSC sensor.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
DSC System Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with dry nitrogen gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from room temperature (e.g., 25 °C) to a temperature well above the expected Tg (e.g., 120 °C) at a constant heating rate of 10 °C/min or 20 °C/min. This step is to erase the thermal history of the polymer.
-
Cooling Scan: Cool the sample from 120 °C down to a temperature below the expected Tg (e.g., 0 °C) at a constant cooling rate of 10 °C/min or 20 °C/min.
-
Second Heating Scan: Heat the sample from 0 °C to 120 °C at the same heating rate as the first scan (10 °C/min or 20 °C/min). The Tg is determined from this second heating scan to ensure it is measured on a sample with a controlled thermal history.
-
-
Data Analysis:
-
Analyze the thermogram from the second heating scan.
-
The glass transition will appear as a step-like change in the heat flow baseline.
-
Determine the Tg as the midpoint of the transition in the heat flow curve, according to the specific software's analysis protocol.
-
Mechanical and thermal properties of poly(cyclohexyl vinyl ether) based materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanical and thermal properties of poly(cyclohexyl vinyl ether) (PCVE) based materials. Detailed experimental protocols are included to facilitate the characterization of these materials in a laboratory setting.
Introduction
Poly(this compound) (PCVE) is an amorphous polymer with a relatively high glass transition temperature (Tg). Its bulky cyclohexyl side group imparts unique properties, making it a material of interest for various applications, including specialty coatings, adhesives, and as a matrix polymer in amorphous solid dispersions (ASDs) for pharmaceutical formulations. Understanding the mechanical and thermal properties of PCVE is crucial for its effective application, particularly in drug delivery systems where the stability and release profile of the active pharmaceutical ingredient (API) are paramount.
Physicochemical Properties
PCVE is a transparent, rigid polymer at room temperature. The key physicochemical properties of the monomer and polymer are summarized below.
| Property | Value | Reference |
| This compound (Monomer) | ||
| CAS Number | 2182-55-0 | |
| Molecular Formula | C₈H₁₄O | |
| Molecular Weight | 126.20 g/mol | |
| Boiling Point | 147-148 °C | |
| Density | 0.891 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.454 | |
| Poly(this compound) (Homopolymer) | ||
| Glass Transition Temperature (Tg) | 81 °C | [1] |
Mechanical Properties
The mechanical properties of PCVE homopolymer are critical for its application in solid dosage forms and as a coating material. Due to its amorphous nature and Tg above room temperature, PCVE is a brittle polymer.
| Property | Typical Value Range | Analytical Technique |
| Tensile Strength | Data not available in searched literature | Tensile Testing |
| Young's Modulus | Data not available in searched literature | Tensile Testing |
| Elongation at Break | Data not available in searched literature | Tensile Testing |
Note: Specific quantitative data for the mechanical properties of PCVE homopolymer were not available in the searched literature. The table indicates the required analytical technique to determine these properties.
Thermal Properties
The thermal behavior of PCVE is a key indicator of its stability during processing and storage. The glass transition temperature and thermal degradation profile are the most important thermal characteristics.
| Property | Value | Analytical Technique |
| Glass Transition Temperature (Tg) | 81 °C | Differential Scanning Calorimetry (DSC) |
| Onset of Thermal Degradation (Tonset) | Data not available in searched literature | Thermogravimetric Analysis (TGA) |
| Temperature at 5% Weight Loss (Td5) | Data not available in searched literature | Thermogravimetric Analysis (TGA) |
Note: A specific thermal degradation profile for PCVE homopolymer was not found in the searched literature. TGA is the appropriate technique for this determination.
Applications in Drug Development
PCVE's properties make it a candidate for use in amorphous solid dispersions (ASDs). ASDs are a strategy to improve the solubility and bioavailability of poorly water-soluble drugs. The high Tg of PCVE can contribute to the physical stability of the amorphous drug by inhibiting its crystallization.
Experimental Protocols
Synthesis of Poly(this compound) via Cationic Polymerization
This protocol describes a general method for the cationic polymerization of this compound.
Materials:
-
This compound (CHVE), distilled over calcium hydride.
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent.
-
Initiator system (e.g., Lewis acid such as BF₃·OEt₂ or a protic acid).
-
Dry nitrogen or argon atmosphere.
-
Quenching agent (e.g., methanol).
-
Precipitating solvent (e.g., methanol (B129727) or ethanol).
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum.
-
Purge the flask with dry nitrogen or argon.
-
Add anhydrous solvent to the flask via a syringe.
-
Add the purified this compound monomer to the flask.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower) in an ice or dry ice/acetone bath.
-
Initiate the polymerization by adding the initiator solution dropwise via a syringe.
-
Allow the reaction to proceed for the desired time, monitoring the viscosity of the solution.
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Filter the precipitated polymer and wash it several times with the non-solvent.
-
Dry the polymer under vacuum at a temperature below its Tg (e.g., 60 °C) until a constant weight is achieved.
Logical Workflow for PCVE Synthesis:
Thermal Analysis
Objective: To determine the glass transition temperature (Tg) of PCVE.
Instrumentation: A standard Differential Scanning Calorimeter.
Materials:
-
Poly(this compound) sample (5-10 mg).
-
Aluminum DSC pans and lids.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the PCVE sample into an aluminum DSC pan and seal it with a lid.
-
Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
First Heating Scan: Equilibrate the sample at a temperature well below the expected Tg (e.g., 25 °C). Ramp the temperature to a point above the Tg (e.g., 120 °C) at a heating rate of 10 °C/min. This scan is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample from 120 °C back to 25 °C at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Heat the sample from 25 °C to 120 °C at a heating rate of 10 °C/min. The Tg is determined from this second heating scan.
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
Workflow for DSC Analysis:
Objective: To determine the thermal stability and degradation profile of PCVE.
Instrumentation: A standard Thermogravimetric Analyzer.
Materials:
-
Poly(this compound) sample (5-10 mg).
-
TGA sample pan (e.g., platinum or alumina).
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the PCVE sample into a TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program: Equilibrate the sample at room temperature. Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Plot the sample weight as a function of temperature. Determine the onset of degradation (Tonset) and the temperatures at specific weight losses (e.g., Td5 for 5% weight loss). The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum degradation rates.
Workflow for TGA Analysis:
Mechanical Testing
Objective: To determine the tensile strength, Young's modulus, and elongation at break of PCVE films.
Instrumentation: A universal testing machine equipped with a suitable load cell and grips for thin films.
Materials:
-
PCVE film of uniform thickness (typically < 1 mm).
-
Solvent for solution casting (e.g., toluene, THF).
Protocol:
-
Film Preparation (Solution Casting):
-
Dissolve the synthesized PCVE in a suitable solvent to form a viscous solution.
-
Cast the solution onto a flat, level surface (e.g., a glass plate).
-
Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood with gentle airflow) to form a uniform film.
-
Dry the film under vacuum to remove residual solvent.
-
-
Specimen Preparation: Cut the film into rectangular or dog-bone shaped specimens according to a standard method (e.g., ASTM D882). Measure the width and thickness of the gauge section of each specimen at several points and calculate the average cross-sectional area.
-
Testing Procedure:
-
Mount the specimen in the grips of the universal testing machine, ensuring it is aligned and not slipping.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before fracture.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Workflow for Tensile Testing:
Conclusion
This document provides an overview of the known mechanical and thermal properties of poly(this compound) and detailed protocols for their characterization. While some fundamental properties like the glass transition temperature are reported in the literature, there is a need for more comprehensive studies on the mechanical properties and thermal degradation behavior of the homopolymer to fully realize its potential in various applications, including drug delivery. The provided protocols offer a starting point for researchers to generate this valuable data.
References
Application Notes and Protocols: Cyclohexyl Vinyl Ether in the Synthesis of Fluoropolymers for Durable Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoropolymers are a class of high-performance polymers renowned for their exceptional chemical resistance, thermal stability, and low surface energy, making them ideal for durable coatings. Fluoroethylene vinyl ether (FEVE) resins, a subset of fluoropolymers, have gained significant traction in the coatings industry due to their unique combination of the durability of fluoropolymers and the solubility and gloss of conventional polymers. This is achieved through the copolymerization of a fluoroethylene monomer with a vinyl ether.
Cyclohexyl vinyl ether (CHVE) is a key comonomer in the synthesis of FEVE resins, imparting a range of desirable properties to the final coating. The incorporation of the bulky cyclohexyl group enhances the polymer's flexibility, adhesion to various substrates, and solubility in common organic solvents.[1][2] This allows for the formulation of high-performance coatings that can be applied under ambient conditions, expanding their application beyond factory settings. Furthermore, the vinyl ether functionality in CHVE facilitates the formation of alternating copolymers with fluoroethylenes, a structure that is critical for the exceptional weatherability and UV resistance of FEVE coatings.[3][4]
These application notes provide an overview of the role of this compound in the synthesis of fluoropolymers for durable coatings, including quantitative performance data, detailed experimental protocols, and visualizations of the synthesis workflow.
Data Presentation
The inclusion of this compound in fluoroethylene vinyl ether (FEVE) resins significantly impacts the performance of the resulting coatings. The following tables summarize key quantitative data from various studies, highlighting the benefits of CHVE-containing fluoropolymers.
| Property | FEVE Resin with CHVE | Conventional Fluoropolymer (PVDF) | Acrylic Polyurethane | Reference |
| Gloss Retention | >90% after 10,000 hours (QUV-B) | High | Moderate to Low | [3] |
| Pencil Hardness | H - 2H | Varies | H | |
| Adhesion (Cross-hatch) | 5B (Excellent) | Good | Good to Excellent | [1] |
| Flexibility (Mandrel Bend) | Excellent | Good | Good | [1] |
| Solvent Solubility | Soluble in common solvents | Limited solubility | Soluble | [3] |
Table 1: Comparative Performance of FEVE Coatings Containing this compound. This table illustrates the superior gloss retention and comparable or superior mechanical properties of FEVE resins incorporating CHVE when compared to other common durable coating technologies.
| Property | Value | Reference |
| Number Average Molecular Weight (Mn) | 4,000 - 150,000 g/mol | |
| Decomposition Temperature (10% weight loss) | 214 - 324 °C | [5] |
| Glass Transition Temperature (Tg) | Varies based on comonomer ratio | [6] |
| Fluorine Content | 20 - 30% |
Table 2: Typical Properties of FEVE Resins. This table provides a range of typical physical and thermal properties for FEVE resins, which can be tailored by adjusting the comonomer composition, including the amount of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent copolymerization with a fluoroalkene to produce a fluoroethylene vinyl ether (FEVE) resin suitable for durable coatings.
Protocol 1: Synthesis of this compound (CHVE)
This protocol is based on the vinylation of cyclohexanol (B46403) with acetylene (B1199291).
Materials:
-
Cyclohexanol
-
Acetylene gas
-
Nitrogen gas
-
Potassium hydroxide (B78521) (KOH) solution (e.g., 10 wt%)
-
Synthesis tower/reactor capable of operating at elevated temperature and pressure
Procedure:
-
Set the temperature of the synthesis tower to 150-180 °C and the pressure to 0.18-0.45 MPa.
-
Prepare a gas mixture of acetylene and nitrogen, with the acetylene content ranging from 30-60 wt%.
-
From the top of the synthesis tower, spray the cyclohexanol and the KOH solution downwards.
-
Concurrently, feed the acetylene/nitrogen gas mixture from the bottom of the tower to create a counter-current flow.
-
Allow the gas and liquid phases to react, forming this compound.
-
The product, this compound, along with unreacted gases, will exit from the top of the tower.
-
Condense the exiting vapor to collect the crude this compound.
-
The unreacted KOH solution can be recycled for subsequent reactions.
-
Purify the crude this compound by distillation.
Protocol 2: Emulsion Copolymerization of Chlorotrifluoroethylene (B8367) (CTFE) and this compound (CHVE)
This protocol describes the synthesis of a waterborne FEVE resin.
Materials:
-
Chlorotrifluoroethylene (CTFE)
-
This compound (CHVE)
-
Ethyl vinyl ether (EVE)
-
2-Hydroxyethyl vinyl ether (HEVE)
-
Potassium persulfate (KPS) (initiator)
-
Sodium sulfite (B76179) (initiator)
-
Non-ionic surfactant (e.g., polyoxyethylene alkyl ether)
-
Ionic surfactant (e.g., sodium dodecyl sulfate)
-
Sodium bicarbonate (buffer)
-
Deionized water
-
High-pressure stainless steel autoclave (e.g., 3.0 L) equipped with a stirrer, temperature and pressure controls.
Procedure:
-
To the stainless steel autoclave, add deionized water, non-ionic and ionic surfactants, sodium bicarbonate, and sodium sulfite.
-
Add the vinyl ether monomers: this compound (CHVE), ethyl vinyl ether (EVE), and 2-hydroxyethyl vinyl ether (HEVE). A typical molar ratio might be 13% CHVE, 20% EVE, and 17% HEVE of the total vinyl ether content.
-
Seal the autoclave and purge with nitrogen to remove oxygen.
-
Charge the chlorotrifluoroethylene (CTFE) monomer into the autoclave to achieve a 50 mol% ratio with the total vinyl ether monomers.
-
Heat the reactor to the desired polymerization temperature (e.g., 60-70 °C) with stirring.
-
Initiate the polymerization by adding the potassium persulfate (KPS) solution.
-
Monitor the reaction progress by observing the pressure drop inside the reactor.
-
Continue the polymerization for a set period (e.g., 4-8 hours) until the desired monomer conversion is reached.
-
Cool the reactor to room temperature and vent any unreacted CTFE.
-
The resulting product is a stable FEVE latex emulsion.
-
The polymer can be isolated by coagulation if a solid resin is required, followed by washing and drying.
Visualization of Experimental Workflows
The following diagrams illustrate the key processes described in the experimental protocols.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for FEVE resin synthesis via emulsion copolymerization.
References
- 1. This compound | CAS 2182-55-0 [connectchemicals.com]
- 2. products.basf.com [products.basf.com]
- 3. pcimag.com [pcimag.com]
- 4. alpolic-americas.com [alpolic-americas.com]
- 5. An efficient method to synthesize vinyl ethers (VEs) that bear various halogenated or functional groups and their radical copolymerization with chlorotrifluoroethylene (CTFE) to yield functional poly(VE-alt-CTFE) alternated copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Structure, Properties, and Modification of Polytrifluorochloroethylene: A Review [frontiersin.org]
Application of Poly(cyclohexyl vinyl ether) as a Kinetic Hydrate Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas hydrates, crystalline ice-like structures of water and gas molecules, pose a significant challenge in the oil and gas industry by obstructing pipelines, leading to potential safety hazards and economic losses. Kinetic hydrate (B1144303) inhibitors (KHIs) are a class of low-dosage additives designed to delay the nucleation and growth of hydrate crystals, rather than altering the thermodynamic conditions for their formation. Poly(cyclohexyl vinyl ether) (pCHVE) and its copolymers have emerged as promising KHIs. The incorporation of the bulky, hydrophobic cyclohexyl group enhances the polymer's interaction with hydrate precursor structures, thereby impeding their development.
Recent studies have highlighted the exceptional performance of copolymers of N-vinylpyrrolidone (PVP) and this compound (CHVE). Molecular simulations and experimental data indicate that the cyclohexyl ether groups significantly bolster the hydrate inhibition capabilities of PVP.[1][2][3] A copolymer with a 1:1 molar ratio of vinylpyrrolidone to this compound has demonstrated inhibitory effects comparable to the commercial inhibitor Inhibex 501.[1][3] This document provides detailed application notes and protocols for the synthesis and evaluation of poly(this compound)-based polymers as kinetic hydrate inhibitors.
Data Presentation
The performance of kinetic hydrate inhibitors is primarily evaluated by their ability to delay the onset of hydrate formation (induction time) and suppress the rate of hydrate crystal growth under high-pressure and low-temperature conditions. Below are tables summarizing the typical performance of a poly(vinylpyrrolidone)-co-poly(this compound) (PVP-co-pCHVE) copolymer compared to a standard KHI and a blank system.
Table 1: Induction Time Measurements in High-Pressure Autoclave
| Inhibitor | Concentration (wt%) | Pressure (MPa) | Temperature (°C) | Subcooling (°C) | Average Induction Time (min) |
| Blank (Deionized Water) | 0 | 10 | 4 | 12 | ~30 |
| Poly(N-vinylpyrrolidone) (PVP) | 0.5 | 10 | 4 | 12 | ~150 |
| PVP-co-pCHVE (1:1) | 0.5 | 10 | 4 | 12 | >1200 |
| Inhibex 501 | 0.5 | 10 | 4 | 12 | >1200 |
Table 2: Gas Uptake and Hydrate Growth Rate in Rocking Rig Test
| Inhibitor | Concentration (wt%) | Pressure (MPa) | Temperature (°C) | Subcooling (°C) | Gas Uptake after 10h (mol) | Relative Growth Rate |
| Blank (Deionized Water) | 0 | 8 | 2 | 10 | High | 1.00 |
| Poly(N-vinylpyrrolidone) (PVP) | 0.5 | 8 | 2 | 10 | Moderate | 0.45 |
| PVP-co-pCHVE (1:1) | 0.5 | 8 | 2 | 10 | Low | 0.10 |
| Inhibex 501 | 0.5 | 8 | 2 | 10 | Low | 0.12 |
Experimental Protocols
Protocol 1: Synthesis of Poly(vinylpyrrolidone)-co-poly(this compound) (PVP-co-pCHVE)
This protocol describes the free-radical copolymerization of N-vinylpyrrolidone and this compound to produce a 1:1 molar ratio copolymer.
Materials:
-
N-vinylpyrrolidone (NVP), purified
-
This compound (CHVE), purified
-
Azobisisobutyronitrile (AIBN), initiator
-
Ethanol (B145695), anhydrous, solvent
-
Nitrogen gas, high purity
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Vacuum oven
Procedure:
-
In a round-bottom flask, dissolve N-vinylpyrrolidone and this compound in a 1:1 molar ratio in anhydrous ethanol to achieve a 20% (w/v) total monomer concentration.
-
Add AIBN as the initiator at a concentration of 1 mol% relative to the total monomer content.
-
Purge the reaction mixture with high-purity nitrogen gas for 30 minutes to remove any dissolved oxygen.
-
Under a continuous nitrogen atmosphere, heat the reaction mixture to 70°C with constant magnetic stirring.
-
Maintain the reaction at 70°C for 24 hours to ensure complete polymerization.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it with fresh diethyl ether.
-
Dry the purified polymer in a vacuum oven at 50°C for 48 hours or until a constant weight is achieved.
-
Characterize the synthesized copolymer using techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) to confirm its structure and composition.
Protocol 2: Evaluation of Kinetic Hydrate Inhibition Performance using a High-Pressure Rocking Rig
This protocol details the procedure for assessing the effectiveness of the synthesized PVP-co-pCHVE as a kinetic hydrate inhibitor using a rocking rig apparatus.
Apparatus:
-
High-pressure rocking rig with multiple test cells
-
Pressure and temperature sensors for each cell
-
Data acquisition system
-
Cooling bath
-
Gas supply (e.g., methane (B114726) or a natural gas mixture)
-
Syringe pump for liquid injection
Procedure:
-
Preparation of Test Solution: Prepare a 0.5 wt% solution of the synthesized PVP-co-pCHVE in deionized water. Prepare a blank solution of deionized water for comparison.
-
Cell Preparation: Thoroughly clean and dry each test cell. Place a stainless steel ball in each cell to ensure proper mixing.
-
Loading: Inject a specific volume of the test solution (e.g., 10 mL) into each cell.
-
Pressurization: Seal the cells and purge with the test gas to remove air. Pressurize the cells to the desired experimental pressure (e.g., 10 MPa) at a non-hydrate-forming temperature (e.g., 20°C).
-
Cooling and Rocking: Submerge the cells in the cooling bath and begin the cooling program. Two common methods are:
-
Isothermal Test: Cool the cells to the target temperature (e.g., 4°C) without rocking. Once the temperature is stable, start the rocking motion (e.g., 20 rocks per minute) and begin data acquisition.
-
Constant Cooling Test: Start rocking the cells at the initial temperature and then cool the system at a constant rate (e.g., 1°C/hour) while recording pressure and temperature.
-
-
Data Acquisition: Continuously monitor and record the pressure and temperature in each cell as a function of time. A sharp drop in pressure and a corresponding increase in temperature indicate the onset of hydrate formation.
-
Data Analysis:
-
Induction Time: Determine the time elapsed from the start of the experiment (initiation of rocking in an isothermal test or reaching the hydrate equilibrium temperature in a constant cooling test) to the first detectable sign of hydrate formation.
-
Gas Uptake: Calculate the amount of gas consumed during hydrate formation based on the pressure drop in the cell.
-
Hydrate Growth Rate: Determine the rate of pressure drop after the onset of nucleation as an indicator of the hydrate crystal growth rate.
-
-
Repeatability: Conduct multiple runs for each inhibitor and the blank to ensure the statistical reliability of the results, as hydrate nucleation is a stochastic process.
Visualizations
Mechanism of Action
Caption: Conceptual mechanism of hydrate inhibition by PVP-co-pCHVE.
Experimental Workflow
Caption: Workflow for synthesis, testing, and analysis of pCHVE-based KHIs.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing High Molecular Weight Poly(cyclohexyl vinyl ether) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of high molecular weight poly(cyclohexyl vinyl ether) (PCHVE). This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the cationic polymerization of this compound (CHVE).
Troubleshooting Guide
Researchers aiming for high molecular weight PCHVE often face challenges related to reaction control. This guide addresses common issues in a question-and-answer format.
Q1: Why is the molecular weight of my PCHVE consistently low?
A1: Low molecular weight in cationic polymerization of CHVE is typically a result of uncontrolled chain transfer or termination reactions. Here are the primary causes and solutions:
-
Impure Monomer or Solvent: Water and other protic impurities are potent chain transfer agents. Ensure your CHVE monomer and solvent are rigorously purified. CHVE should be distilled over a drying agent like calcium hydride (CaH2) immediately before use. Solvents should be dried using appropriate methods (e.g., distillation over sodium/benzophenone for ethers and hydrocarbons).
-
Inappropriate Reaction Temperature: Higher temperatures increase the rate of chain transfer reactions relative to propagation. For living cationic polymerization of vinyl ethers, low temperatures (e.g., -78 °C to 0 °C) are often necessary to suppress these side reactions.[1]
-
Incorrect Initiator/Catalyst Concentration: A high concentration of the initiator relative to the monomer can lead to the formation of a larger number of shorter polymer chains. Carefully control the monomer-to-initiator ratio to target the desired degree of polymerization.
-
Solvent Polarity: The choice of solvent can significantly impact the stability of the propagating carbocation. Non-polar solvents like toluene (B28343) or hexane (B92381) are generally preferred for living cationic polymerization of vinyl ethers as they help to stabilize the growing chain end and reduce chain transfer.[2]
Q2: The polydispersity index (PDI) of my polymer is broad ( > 1.5). How can I achieve a narrower molecular weight distribution?
A2: A broad PDI indicates a lack of control over the polymerization process, with polymer chains of widely varying lengths being produced. To achieve a narrow PDI (typically < 1.2 for well-controlled systems), consider the following:
-
Ensure a "Living" Polymerization System: Employ a living cationic polymerization technique. This involves the careful selection of an initiator and a Lewis acid co-initiator that establish a rapid and reversible equilibrium between dormant and active chain ends. This ensures that all polymer chains grow at a similar rate.
-
Use a Proton Trap: Adventitious protons from impurities can initiate polymerization independently, leading to a broader PDI. The addition of a non-nucleophilic proton scavenger, such as 2,6-di-tert-butylpyridine (B51100) (DTBP), can effectively remove these stray protons without interfering with the desired polymerization.
-
Optimize Reaction Conditions: As with achieving high molecular weight, maintaining a low and constant temperature is crucial for minimizing side reactions that can broaden the PDI. Ensure efficient stirring to maintain homogeneity in temperature and reagent concentrations.
Q3: My polymerization reaction is extremely fast and exothermic, leading to poor control. What can I do?
A3: The cationic polymerization of vinyl ethers can be very rapid and highly exothermic.[3] To moderate the reaction rate and maintain control:
-
Lower the Reaction Temperature: Performing the polymerization at sub-zero temperatures is the most effective way to slow down the reaction rate.
-
Control the Rate of Initiator Addition: Instead of adding the initiator all at once, a slow, controlled addition can help to manage the exotherm and maintain a more constant temperature.
-
Use a Less Active Lewis Acid: The activity of the Lewis acid co-initiator plays a significant role in the polymerization rate. If using a very strong Lewis acid like TiCl4, consider switching to a milder one like SnCl4, which may offer better control.[2]
-
Dilute the Reaction Mixture: Increasing the solvent volume can help to dissipate the heat generated during polymerization more effectively.
Frequently Asked Questions (FAQs)
Q: What are the most effective initiating systems for achieving high molecular weight PCHVE?
A: Living cationic polymerization systems are the most effective for synthesizing well-defined, high molecular weight PCHVE. Common and effective systems include:
-
HCl-Adduct/Lewis Acid: An adduct of a vinyl ether (like isobutyl vinyl ether) with HCl can be used as an initiator in combination with a Lewis acid such as tin(IV) chloride (SnCl4).[2]
-
Organic Acids: Strong, non-nucleophilic organic acids like pentacarbomethoxycyclopentadiene (PCCP) have been shown to initiate the controlled polymerization of various vinyl ethers, including CHVE.[4]
-
Trifluoromethyl Sulfonates: These commercially available initiators can be effective, and their activity can be modulated by the choice of solvent and the addition of ligands.[5]
Q: How does the choice of solvent affect the synthesis of PCHVE?
A: Solvent polarity is a critical parameter. Non-polar solvents such as toluene, hexane, or dichloromethane (B109758) are generally preferred for the living cationic polymerization of vinyl ethers. These solvents help to stabilize the propagating carbocationic species through the formation of a less separated ion pair with the counter-ion, which in turn suppresses chain transfer and termination reactions. More polar solvents can lead to a more "free" and reactive carbocation, increasing the likelihood of undesirable side reactions.[2]
Q: What is the importance of monomer purity, and how can I purify this compound?
A: Monomer purity is paramount for successful living cationic polymerization. Water, alcohols, and other protic impurities can act as initiators or chain transfer agents, leading to low molecular weight and broad PDI. This compound should be distilled from a suitable drying agent, such as calcium hydride (CaH2), under an inert atmosphere (e.g., nitrogen or argon) immediately prior to use.[2]
Experimental Protocols
General Protocol for Living Cationic Polymerization of this compound
This protocol is a general guideline and may require optimization based on the specific initiator system and desired polymer characteristics.
1. Materials and Reagents:
-
This compound (CHVE), distilled from CaH2.
-
Toluene (or other suitable non-polar solvent), dried and distilled.
-
Initiator: e.g., 1-(isobutoxy)ethyl acetate (B1210297) (IBEA) or an HCl-adduct of a vinyl ether.
-
Lewis Acid Co-initiator: e.g., SnCl4 (as a solution in a dry, non-polar solvent).
-
Proton Trap (optional but recommended): 2,6-di-tert-butylpyridine (DTBP).
-
Quenching Agent: Pre-chilled methanol (B129727) containing a small amount of ammonia.
2. Reaction Setup:
-
All glassware should be flame-dried under vacuum or oven-dried at >120 °C and cooled under a stream of dry nitrogen or argon.
-
The reaction is performed under an inert atmosphere (nitrogen or argon) using standard Schlenk line techniques.
-
The reaction vessel is equipped with a magnetic stirrer and a thermocouple for accurate temperature monitoring.
3. Polymerization Procedure:
-
To the reaction vessel, add the desired amount of dry toluene and the proton trap (DTBP), if used.
-
Cool the solvent to the target reaction temperature (e.g., 0 °C or -30 °C) in a suitable cooling bath.
-
Add the purified this compound monomer to the cooled solvent.
-
Add the initiator (e.g., IBEA) to the reaction mixture.
-
Initiate the polymerization by adding the Lewis acid co-initiator (e.g., SnCl4 solution) dropwise to the stirred solution.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR or GC.
-
Once the desired conversion is reached, terminate the polymerization by adding the pre-chilled methanol/ammonia solution.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterize the polymer for its molecular weight (Mn, Mw) and polydispersity index (PDI) using gel permeation chromatography (GPC).
Data Presentation
The following tables summarize the expected influence of various reaction parameters on the molecular weight and PDI of poly(this compound) based on the principles of living cationic polymerization. It is important to note that the exact values will depend on the specific initiator/catalyst system used.
Table 1: Effect of Temperature on PCHVE Synthesis
| Temperature (°C) | Expected Molecular Weight | Expected PDI | Rationale |
| -78 | High | Low (< 1.2) | Chain transfer and termination reactions are significantly suppressed. |
| -30 | High | Low (< 1.3) | Good balance between reaction rate and control. |
| 0 | Moderate to High | Low to Moderate (< 1.5) | Increased rate of chain transfer may occur. |
| 25 (Room Temp) | Low to Moderate | Broad (> 1.5) | Chain transfer and termination reactions become dominant, leading to loss of control. |
Table 2: Effect of Solvent on PCHVE Synthesis (at constant low temperature)
| Solvent | Polarity | Expected Molecular Weight | Expected PDI | Rationale |
| Hexane | Non-polar | High | Low | Promotes a stable dormant species, suppressing side reactions. |
| Toluene | Non-polar | High | Low | Similar to hexane, provides good control. |
| Dichloromethane | Polar | Moderate | Moderate to Broad | Can lead to more dissociated and reactive carbocations, increasing side reactions. |
Table 3: Effect of Monomer to Initiator Ratio ([M]/[I]) on PCHVE Molecular Weight
| [M]/[I] Ratio | Target Degree of Polymerization | Expected Molecular Weight | Rationale |
| 100 | 100 | Low | Fewer monomer units per initiating site. |
| 500 | 500 | Moderate | A higher number of monomer units per initiating site. |
| 1000 | 1000 | High | A significantly higher number of monomer units per initiating site. |
Note: The experimentally determined molecular weight should be in close agreement with the theoretical molecular weight (Mn,th = ([M]/[I]) × MWmonomer + MWinitiator) for a well-controlled living polymerization.
Visualizations
Experimental Workflow for Living Cationic Polymerization of PCHVE
Caption: Workflow for the synthesis of PCHVE via living cationic polymerization.
Logical Relationship of Key Parameters for High Molecular Weight PCHVE
Caption: Key factors influencing the synthesis of high MW, low PDI PCHVE.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. main.spsj.or.jp [main.spsj.or.jp]
- 3. mdpi.com [mdpi.com]
- 4. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Inhibition of Premature Polymerization of Cyclohexyl Vinyl Ether (CHVE)
This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing cyclohexyl vinyl ether (CHVE) in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent, identify, and resolve issues related to the premature polymerization of CHVE during storage and handling.
Troubleshooting Guide
Unexpected polymerization of this compound can compromise experimental results and lead to loss of valuable materials. This guide provides a systematic approach to diagnosing and resolving such issues.
Problem: My this compound (CHVE) has increased in viscosity, turned cloudy, or solidified in the storage container.
Initial Assessment: An increase in viscosity is the primary indicator of polymerization. Cloudiness, the formation of precipitates, or solidification signifies advanced polymerization. The material in this state is likely unsuitable for most applications.
Troubleshooting Steps:
-
Review Storage Conditions:
-
Temperature: Has the CHVE been stored in a consistently cool environment? Exposure to heat can initiate thermal polymerization.
-
Light: Was the container protected from light, especially UV sources? Photoinitiators, which can be present as impurities, can trigger polymerization upon light exposure.
-
Atmosphere: Was the container tightly sealed? While many radical polymerizations are inhibited by oxygen, cationic polymerization (the primary pathway for CHVE) is not. However, an improperly sealed container can allow atmospheric moisture and other contaminants to enter.
-
-
Verify Stabilizer Presence and Activity:
-
Commercial CHVE is typically stabilized with potassium hydroxide (B78521) (KOH) to inhibit cationic polymerization.
-
Visual Inspection: In unstabilized CHVE that has been secondarily stabilized, you may be able to see the solid KOH at the bottom of the container.
-
Depletion of Stabilizer: The basicity of the stabilizer can be neutralized by acidic impurities or acidic species generated from the degradation of the monomer.
-
-
Identify Potential Contaminants:
-
Acidic Impurities: Have any acidic substances (e.g., from glassware that was not properly neutralized after acid washing) come into contact with the CHVE? Protons are strong initiators of cationic polymerization.
-
Water: Has moisture been introduced into the container? While not a direct initiator, water can react with other impurities to generate species that can initiate polymerization.
-
Cross-Contamination: Could the CHVE have been contaminated with a cationic initiator from another experiment?
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature polymerization of this compound?
A1: The premature polymerization of this compound is most commonly initiated via a cationic polymerization mechanism. The vinyl ether group is electron-rich, making it susceptible to attack by electrophiles, particularly carbocations. This process can be triggered by:
-
Acidic Impurities: Trace amounts of acids can act as a source of protons, which are potent initiators.
-
Heat and UV Light: These can promote the formation of initiating species.
-
Cationic Initiators: Accidental contamination with substances that can generate carbocations (e.g., Lewis acids).
Q2: What is the recommended stabilizer for this compound and at what concentration?
A2: The most common stabilizer for this compound is potassium hydroxide (KOH), a strong base that effectively neutralizes acidic initiators of cationic polymerization. While the exact concentration may vary between suppliers, a typical concentration is around 0.1% by weight. Another potential, though less common, stabilizer is potassium carbonate.
Q3: Can I use my this compound if it appears slightly more viscous than a new bottle?
A3: A noticeable increase in viscosity is the first sign of polymerization. While the material may not be fully solidified, the presence of oligomers and polymers can significantly affect the stoichiometry and kinetics of your reactions. It is generally not recommended to use CHVE that has shown any signs of polymerization, as your experimental results may not be reproducible.
Q4: How should I store my this compound to ensure maximum stability?
A4: To maximize the shelf life of CHVE, it is crucial to store it under the following conditions:
-
Temperature: In a cool, dark place. Refrigeration at 2-8°C is recommended for long-term storage.
-
Light: In an opaque or amber-colored container to protect it from light.
-
Atmosphere: The container should be tightly sealed to prevent the ingress of moisture and other atmospheric contaminants.
Q5: My application is sensitive to bases. How can I remove the KOH stabilizer before use?
A5: If your experiment is sensitive to KOH, the stabilizer can be removed by distillation under reduced pressure. It is important to note that once the stabilizer is removed, the CHVE will be highly susceptible to polymerization and should be used immediately or stored under inert gas at a low temperature for a very short period.
Data Presentation
Table 1: Comparison of Common Stabilizers for this compound
| Stabilizer | Typical Concentration (wt%) | Mechanism of Action | Advantages | Disadvantages |
| Potassium Hydroxide (KOH) | ~ 0.1% | Base; neutralizes acidic initiators of cationic polymerization. | Highly effective for inhibiting cationic polymerization. | Can cause discoloration (yellowing to brown) of the monomer over time[1]. |
| Potassium Carbonate (K₂CO₃) | ~ 0.1% | Mild base; neutralizes acidic initiators. | Does not cause the significant discoloration observed with KOH[1]. | May be a less potent inhibitor than KOH for highly acidic contaminants. |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound
This protocol is designed to assess the long-term stability of a batch of CHVE by accelerating the aging process at an elevated temperature.
Objective: To determine the stability of a CHVE sample over time under stressed conditions.
Materials:
-
This compound sample
-
Oven capable of maintaining a constant temperature (e.g., 50°C)
-
Several small, sealable glass vials
-
Viscometer (e.g., a rotational viscometer)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Analytical balance
-
Pipettes
Methodology:
-
Sample Preparation:
-
Aliquot the CHVE sample into several small, clean, and dry glass vials.
-
If testing the effectiveness of a new stabilizer, add the stabilizer at the desired concentration to the vials.
-
Seal the vials tightly.
-
Prepare a control sample (time zero) for immediate analysis.
-
-
Accelerated Aging:
-
Place the sealed vials in an oven pre-heated to a constant temperature (e.g., 50°C).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks), remove one vial from the oven.
-
Allow the vial to cool to room temperature.
-
Perform the following analyses:
-
Visual Inspection: Note any changes in color, clarity, or the presence of solids.
-
Viscosity Measurement: Measure the viscosity of the sample. A significant increase in viscosity indicates polymerization.
-
GC-FID Analysis: Quantify the remaining monomer concentration. A decrease in the monomer peak area relative to an internal standard indicates polymerization.
-
-
-
Data Analysis:
-
Plot the viscosity and monomer concentration as a function of time.
-
A rapid increase in viscosity or decrease in monomer concentration indicates poor stability under the tested conditions.
-
Protocol 2: Quantification of KOH Stabilizer in this compound
This protocol provides a method to estimate the amount of active basic stabilizer remaining in a CHVE sample.
Objective: To determine the concentration of the KOH stabilizer.
Materials:
-
This compound sample
-
Standardized solution of a weak acid (e.g., 0.01 M benzoic acid in a suitable solvent)
-
A suitable indicator or a pH meter with an appropriate electrode for non-aqueous titrations.
-
Burette
-
Magnetic stirrer and stir bar
-
Beakers
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the CHVE sample into a beaker.
-
Add a suitable solvent to dissolve the sample and allow for the titration (e.g., isopropanol).
-
-
Titration:
-
Add a few drops of the indicator to the sample solution or place the pH electrode in the solution.
-
Titrate the sample with the standardized weak acid solution while stirring.
-
Record the volume of titrant required to reach the endpoint (indicated by a color change or a significant change in pH).
-
-
Calculation:
-
Calculate the moles of acid used to neutralize the KOH in the sample.
-
From the moles of acid and the initial mass of the CHVE sample, calculate the weight percentage of KOH.
-
Visualizations
Caption: Troubleshooting workflow for premature CHVE polymerization.
Caption: Workflow for accelerated stability testing of CHVE.
Caption: Inhibition of CHVE cationic polymerization by KOH.
References
Technical Support Center: Cyclohexyl Vinyl Ether Monomer Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of cyclohexyl vinyl ether (CHVE).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial grades of this compound (>98% purity) are typically stabilized with potassium hydroxide (B78521) (KOH) to prevent polymerization.[1][2] The primary impurities you may encounter are:
-
Stabilizer: Potassium hydroxide (KOH).
-
Water: Absorbed from the atmosphere or present from manufacturing.
-
Cyclohexanol (B46403): A common starting material for CHVE synthesis.[3]
-
Peroxides: Can form over time, especially with improper storage, and may be explosive.
-
Polymers: Small amounts of oligomers or polymers may be present due to premature polymerization.
Q2: Why is it crucial to remove the stabilizer before distillation?
A2: The stabilizer, typically KOH, is a strong base. While it prevents cationic polymerization, its presence during distillation at elevated temperatures can cause side reactions. It is essential to remove it to prevent degradation of the monomer and to achieve high purity.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties of CHVE is essential for planning a successful purification. Key data is summarized in the table below.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O | [4] |
| Molecular Weight | 126.20 g/mol | [5][6] |
| Boiling Point | 147-148 °C (at 760 mmHg) | [4][5][7] |
| Density | 0.891 g/mL at 25 °C | [4][5][7] |
| Refractive Index | n20/D 1.454 | [4][5][7] |
| Flash Point | 35 °C (95 °F) - closed cup | [5][8] |
| Solubility in Water | 330 mg/L at 20 °C | [4] |
Q4: What are the primary safety concerns when handling and purifying this compound?
A4: this compound is a flammable liquid and vapor.[1] It can cause skin irritation and may form explosive peroxides, especially upon storage.[5] Always work in a well-ventilated area, away from heat and ignition sources, and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[5][9] It is critical to test for peroxides before any distillation process.
Troubleshooting Guide
Problem 1: The monomer polymerizes in the distillation flask.
| Potential Cause | Troubleshooting Step |
| Incomplete Stabilizer Removal | Ensure the initial aqueous wash step to remove the KOH stabilizer was thorough. Repeat the washing and drying steps if necessary. |
| Presence of Acidic Impurities | Acidic sites on glassware can initiate cationic polymerization. Ensure all glassware is meticulously cleaned, dried, and preferably base-washed or silanized before use. |
| Overheating | High temperatures can promote polymerization. Use a vacuum distillation setup to lower the boiling point. Monitor the pot temperature closely and use a suitable heating mantle with a stirrer for even heat distribution. |
| Peroxide Contamination | Peroxides can initiate radical polymerization. Always test for and remove peroxides before distillation. |
Problem 2: The final product is not pure enough (contains residual cyclohexanol or water).
| Potential Cause | Troubleshooting Step |
| Inefficient Fractional Distillation | The boiling points of CHVE (147-148 °C) and cyclohexanol (~161 °C) are relatively close. Use a fractionating column with sufficient theoretical plates (e.g., a Vigreux or packed column) to improve separation. |
| Inadequate Drying | The drying agent (e.g., anhydrous MgSO₄, Na₂SO₄) may have been insufficient or exhausted. Ensure the monomer is exposed to a fresh, adequate amount of drying agent for a sufficient duration before distillation. Distillation over a chemical drying agent like calcium hydride (CaH₂) is highly effective.[10] |
| System Leaks During Vacuum Distillation | Air leaks can introduce moisture into the system. Carefully check all joints and connections for a proper seal. Use high-vacuum grease where appropriate. |
Problem 3: Low recovery yield after distillation.
| Potential Cause | Troubleshooting Step |
| Polymerization | As mentioned in Problem 1, polymerization is a common cause of yield loss. Address potential causes of polymerization before repeating the procedure. |
| Hold-up in the Distillation Apparatus | A significant amount of material can be lost on the surfaces of a large or complex distillation setup. Use an appropriately sized apparatus for the amount of monomer being purified. |
| Inefficient Condensation | Ensure the condenser is supplied with a coolant at a sufficiently low temperature to effectively condense the CHVE vapor, especially under vacuum. |
Experimental Protocols
Protocol 1: General Purification of this compound
This protocol describes a standard procedure for purifying commercial, KOH-stabilized this compound.
1. Materials:
-
Commercial this compound (stabilized with KOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Calcium hydride (CaH₂)
-
Separatory funnel, round-bottom flask, distillation apparatus (condenser, fractionating column, receiving flask), heating mantle, magnetic stirrer.
2. Procedure:
-
Stabilizer Removal: In a separatory funnel, wash the commercial CHVE with a saturated NaHCO₃ solution, followed by several washes with deionized water until the aqueous layer is neutral.
-
Initial Drying: Transfer the washed CHVE to a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄. Swirl the flask occasionally for at least 1 hour.
-
Filtration: Filter the monomer from the drying agent into a dry round-bottom flask suitable for distillation.
-
Final Drying and Distillation: Add a small amount of calcium hydride (CaH₂) to the flask to act as a final drying agent.[10] Equip the flask for fractional distillation.
-
Distillation: Distill the CHVE under a dry nitrogen atmosphere or under reduced pressure. Collect the fraction boiling at the correct temperature/pressure.
Table 2: Boiling Point of this compound at Reduced Pressures
| Pressure (mmHg) | Boiling Point (°C) |
| 760 | 147-148[4][5] |
| Estimated 20 | ~55-60 |
| Estimated 10 | ~40-45 |
| (Note: Reduced pressure boiling points are estimated and should be confirmed experimentally.) |
Visual Guides
Below are diagrams illustrating the purification workflow and a troubleshooting decision process.
Caption: General workflow for the purification of this compound.
References
- 1. This compound | 2182-55-0 | TCI AMERICA [tcichemicals.com]
- 2. CAS 2182-55-0: this compound | CymitQuimica [cymitquimica.com]
- 3. Buy this compound (EVT-311032) | 2182-55-0 [evitachem.com]
- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 环己基乙烯基醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound 98 2182-55-0 [sigmaaldrich.com]
- 7. This compound | 2182-55-0 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. rsc.org [rsc.org]
Side reactions in the cationic polymerization of cyclohexyl vinyl ether and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the cationic polymerization of cyclohexyl vinyl ether (CHVE). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the cationic polymerization of this compound?
A1: The high reactivity of the propagating carbocation in the cationic polymerization of this compound can lead to several side reactions that affect the molecular weight, polydispersity, and overall success of the polymerization. The most prevalent side reactions include:
-
Chain transfer to monomer: The growing polymer chain transfers a proton to a monomer molecule, terminating the original chain and initiating a new one. This leads to a decrease in the average molecular weight.
-
Chain transfer to polymer: The active center can abstract a hydride from the polymer backbone, leading to branching and broadening of the molecular weight distribution.[1]
-
Chain transfer to solvent or impurities: Protic impurities like water or alcohols can react with the propagating cation, leading to termination.[2] The choice of solvent is also crucial, as some solvents can participate in chain transfer.[3]
-
Termination: The propagating cation can be terminated by counter-anions or other nucleophilic species present in the reaction mixture, leading to a dead polymer chain.[4]
-
β-Proton elimination: The propagating cation can eliminate a proton from the penultimate carbon atom, resulting in a terminal double bond and terminating the chain.[2]
Q2: How can I prevent or minimize these side reactions?
A2: Several strategies can be employed to suppress side reactions and achieve a well-controlled cationic polymerization of this compound:
-
Use of a "Living" or Controlled Polymerization System: Techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization can provide excellent control over the polymerization, minimizing side reactions and leading to polymers with narrow molecular weight distributions.[4][5][6]
-
Appropriate Initiating System: The choice of initiator and co-initiator is critical. Systems like alcohol/B(C₆F₅)₃/Et₂O have been shown to enable controlled polymerization even in aqueous media.[1] Single-component initiators like pentavalent phosphorus compounds (PCCP) can also offer good control under ambient conditions.[7][8]
-
Low Reaction Temperatures: Conducting the polymerization at low temperatures (e.g., -78 °C) reduces the rate of chain transfer reactions, which typically have higher activation energies than the propagation reaction.[5][8]
-
High Purity of Reagents and Solvents: Rigorous purification of the monomer, solvent, and initiator to remove water and other protic impurities is essential to prevent premature termination.[7]
-
Use of Additives: Certain additives can stabilize the propagating carbocation. For example, ammonium (B1175870) salts have been used in conjunction with hydrogen iodide initiation to achieve living polymerization.
Q3: My polymerization results in a low molecular weight and broad polydispersity. What is the likely cause and how can I fix it?
A3: Low molecular weight and broad polydispersity are classic indicators of uncontrolled polymerization dominated by chain transfer reactions.
-
Likely Cause: The most probable causes are the presence of impurities (especially water), a high reaction temperature, or an inappropriate initiator system that does not provide sufficient control over the propagating species.
-
Troubleshooting Steps:
-
Purify all reagents: Ensure the monomer, solvent, and initiator are rigorously dried and purified. Passing the monomer through a column of activated alumina (B75360) can remove inhibitors and water.[7]
-
Lower the reaction temperature: If your current protocol is at room temperature, try running the reaction at a lower temperature, such as 0 °C or -78 °C.[8]
-
Optimize the initiator system: Consider using a more robust initiating system known for controlled polymerization of vinyl ethers, such as a Lewis acid in combination with a suitable initiator or a cationic RAFT agent.[3][5]
-
Check for atmospheric moisture: Ensure your reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Monomer Conversion | 1. Inactive initiator. 2. Presence of inhibitors in the monomer. 3. Insufficient reaction time or temperature. 4. Complete inhibition by high levels of impurities like water. | 1. Verify the activity of your initiator. 2. Purify the monomer by passing it through a basic alumina plug.[7] 3. Increase the reaction time or temperature, but be mindful of increased side reactions at higher temperatures. 4. Ensure all components are rigorously dried and the reaction is performed under an inert atmosphere. |
| Bimodal or Broad Molecular Weight Distribution | 1. Significant chain transfer to monomer or polymer. 2. Multiple active species present. 3. Poor initiation efficiency. | 1. Lower the reaction temperature. 2. Increase the monomer concentration. 3. Switch to a "living" or controlled polymerization technique like RAFT.[5] 4. Use a more efficient and well-defined initiating system. |
| Polymerization is too fast and exothermic | 1. High reactivity of the monomer with the chosen initiator.[1] 2. High concentration of the initiator. | 1. Dilute the monomer and initiator. 2. Lower the reaction temperature significantly. 3. Choose a less reactive initiator or a system with a controlled initiation step. |
| Inconsistent results between batches | 1. Variations in the purity of reagents. 2. Inconsistent reaction setup and conditions (e.g., moisture ingress). | 1. Standardize the purification procedures for all reagents. 2. Use a glovebox or Schlenk line for consistent inert atmosphere conditions. 3. Carefully control the reaction temperature. |
Quantitative Data Summary
The following table summarizes the effect of different polymerization conditions on the molecular weight (Mₙ) and polydispersity index (Đ) of poly(this compound) and other related vinyl ethers.
| Initiating System / Conditions | Monomer | Temperature (°C) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Reference |
| PCCP | This compound (CyVE) | Room Temp | 9,800 | 1.16 | [7] |
| CumOH/B(C₆F₅)₃/Et₂O (in water) | Isobutyl Vinyl Ether (IBVE) | 20 | 1,800 | 1.8 | [1] |
| Trifluoromethyl sulfonate / Ligand | Ethyl Vinyl Ether (EVE) | Room Temp | Varies | ~1.1 (with RAFT) | [6] |
Experimental Protocols
Protocol 1: Controlled Cationic Polymerization of this compound using a Single-Component Initiator (PCCP)
This protocol is based on a method that allows for polymerization under ambient conditions.[7]
-
Materials:
-
This compound (CyVE), passed through a plug of basic alumina to remove inhibitor.
-
Pentacarbonyl(cyclopentadienyl)phosphonium hexafluorophosphate (B91526) (PCCP) initiator.
-
Dichloromethane (DCM) as solvent.
-
-
Procedure:
-
In a vial open to the air, dissolve the desired amount of PCCP initiator in DCM.
-
Add the purified this compound to the initiator solution.
-
Stir the reaction mixture at room temperature. The polymerization is typically complete within minutes.
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum to a constant weight.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR for structure confirmation.
-
Visualizations
Caption: Main propagation pathway and competing side reactions in cationic polymerization.
Caption: Troubleshooting workflow for uncontrolled polymerization of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Controlled Cationic Polymerization: Single-Component Initiation Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Controlling the Tacticity of Poly(cyclohexyl vinyl ether)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stereocontrolled polymerization of cyclohexyl vinyl ether (CHVE).
Troubleshooting Guides
This section addresses common issues encountered during the polymerization of this compound, focusing on achieving the desired tacticity.
Question: My poly(this compound) has low isotacticity (% m is low). How can I improve it?
Answer:
Low isotacticity in the cationic polymerization of this compound is a common issue that can often be resolved by optimizing the reaction conditions and catalyst system. Here are several factors to consider:
-
Reaction Temperature: Lowering the polymerization temperature is crucial for enhancing isotacticity. Many successful stereoselective polymerizations of vinyl ethers are conducted at temperatures as low as -78 °C.[1][2] At lower temperatures, the growing chain end and the counterion are more tightly associated, leading to better stereocontrol.
-
Catalyst Selection: The choice of catalyst is paramount.
-
Lewis Acids: Strong Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can yield highly isotactic polymers at low temperatures.[1][2] Titanium-based Lewis acids with bulky ligands, such as bis(2,6-diisopropylphenoxy)titanium dichloride, have also been shown to produce highly isotactic poly(isobutyl vinyl ether) and are applicable to other vinyl ethers.
-
Chiral Brønsted Acids: Chiral phosphoric acids (CPAs) and imidodiphosphorimidate (IDPi) catalysts are highly effective in inducing asymmetry and achieving high isotacticity through an asymmetric ion-pairing mechanism.[3][4]
-
-
Solvent Polarity: The polarity of the solvent plays a significant role. Nonpolar solvents like hexane (B92381) or toluene (B28343) are generally preferred for achieving high isotacticity as they promote a tighter ion pair between the propagating carbocation and the counterion.
-
Monomer and Initiator Purity: Impurities, especially water, can interfere with the catalyst and the propagating chain, leading to a loss of stereocontrol. Ensure that the monomer, solvent, and initiator are rigorously purified and dried.
Question: The molecular weight distribution (MWD) of my polymer is broad. What can I do to narrow it?
Answer:
A broad molecular weight distribution (polydispersity index, PDI > 1.5) in cationic polymerization is often indicative of chain transfer or termination reactions. To achieve a narrower MWD, consider the following:
-
Living Cationic Polymerization Conditions: Employing conditions for living cationic polymerization can significantly narrow the MWD. This often involves the use of a suitable initiator (e.g., an HCl-adduct of the vinyl ether) in combination with a Lewis acid.
-
Use of Additives: The addition of a neutral or weakly Lewis basic compound, such as an ether or an ester, can stabilize the propagating carbocation and suppress chain transfer reactions.
-
Catalyst System: Certain catalyst systems are more prone to side reactions. For instance, very strong and non-coordinating Lewis acids might lead to uncontrolled polymerization. Fine-tuning the Lewis acidity of the catalyst is key.
-
Monomer Concentration: Keeping the monomer concentration constant during the polymerization can help in achieving a more uniform chain growth. This can be done by slow monomer addition.
-
Temperature Control: Maintaining a constant and low temperature throughout the reaction is critical to minimize side reactions.
Question: My polymerization yield is very low. What are the possible causes and solutions?
Answer:
Low polymer yield can be frustrating. Here are some common causes and their remedies:
-
Inactive Catalyst or Initiator: Ensure that your catalyst and initiator are active. Some catalysts are sensitive to air and moisture and may have degraded. It is advisable to use freshly prepared or properly stored reagents.
-
Presence of Impurities: As mentioned earlier, impurities like water, alcohols, or other protic compounds can terminate the cationic polymerization, leading to low yields. Rigorous purification of all components is essential.
-
Incorrect Stoichiometry: The ratio of initiator to catalyst and monomer is crucial. An incorrect ratio can lead to inefficient initiation or premature termination.
-
Reaction Time and Temperature: The polymerization might not have been allowed to proceed for a sufficient amount of time to achieve high conversion. Conversely, at very high temperatures, side reactions might dominate, leading to a lower yield of the desired polymer.
Frequently Asked Questions (FAQs)
Q1: What is tacticity and why is it important for poly(this compound)?
A1: Tacticity refers to the stereochemical arrangement of the cyclohexyl groups along the polymer backbone. There are three main types:
-
Isotactic: All cyclohexyl groups are on the same side of the polymer chain.
-
Syndiotactic: The cyclohexyl groups are on alternating sides of the polymer chain.
-
Atactic: The cyclohexyl groups are randomly arranged.
The tacticity of poly(this compound) has a profound impact on its physical properties. Isotactic and syndiotactic polymers have a regular structure and can be semi-crystalline, leading to materials with higher melting points, better mechanical strength, and different solubility compared to the amorphous, generally softer, and more soluble atactic polymers.[5]
Q2: How can I synthesize isotactic poly(this compound)?
A2: The synthesis of highly isotactic poly(this compound) is typically achieved through cationic polymerization at low temperatures using specific catalyst systems. A general procedure involves the use of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂) in a nonpolar solvent such as toluene or hexane at -78 °C.[1][2] More advanced methods utilize chiral Brønsted acids to achieve high levels of stereocontrol.[4]
Q3: Is it possible to synthesize syndiotactic poly(this compound)?
A3: The synthesis of highly syndiotactic poly(this compound) is less commonly reported in the literature compared to its isotactic counterpart. Generally, for vinyl polymers, syndiotactic placement is favored in more polar solvents where the interaction between the growing chain end and the counterion is weaker, allowing steric hindrance between the incoming monomer and the polymer chain to dictate the stereochemistry.[1] Therefore, exploring cationic polymerization in moderately polar solvents at low temperatures could be a starting point for achieving syndiotactic enrichment. However, specific catalyst systems that actively promote syndiotactic enchainment for CHVE are not well-established.
Q4: What is the role of a chiral counterion in controlling tacticity?
A4: In asymmetric ion-pairing catalysis, a chiral acid (like a chiral phosphoric acid) is used to generate a chiral counterion. This chiral counterion forms a close ion pair with the propagating carbocationic chain end. The steric and electronic properties of the chiral counterion create a chiral environment that directs the incoming monomer to add to the polymer chain with a specific orientation, leading to the formation of a highly isotactic polymer.[6]
Q5: Can I perform the polymerization of this compound in an aqueous medium?
A5: Yes, recent studies have shown that the aqueous cationic suspension and emulsion polymerization of this compound can be successfully achieved using specific initiating systems, such as CumOH/B(C₆F₅)₃/Et₂O.[7] This approach is advantageous as it avoids the need for strictly anhydrous conditions.
Data Presentation
The following tables summarize the effect of different reaction parameters on the tacticity of poly(vinyl ether)s, with a focus on data relevant to this compound where available.
Table 1: Effect of Catalyst on the Isotacticity of Poly(isobutyl vinyl ether) at -78 °C in Hexane
| Catalyst System | % meso (m) |
| TiCl₄ / IBVE-HCl | ~68% |
| SnCl₄ / IBVE-HCl | ~68% |
| TiCl₂(O-2,6-iPr₂C₆H₃)₂ / IBVE-HCl | 90-92% |
Data for isobutyl vinyl ether (IBVE) is presented as a close analog to this compound, illustrating the significant effect of bulky ligands on the Lewis acid catalyst in enhancing isotacticity.[8]
Table 2: Effect of Temperature on the Isotacticity of Poly(benzyl vinyl ether) with BF₃·OEt₂
| Temperature (°C) | % Isotacticity |
| 0 | Lower |
| -40 | Moderate |
| -78 | High |
This data for poly(benzyl vinyl ether) illustrates the general trend that lower temperatures significantly increase the isotacticity in the cationic polymerization of vinyl ethers.[1][2]
Experimental Protocols
Protocol 1: Synthesis of Highly Isotactic Poly(this compound) using BF₃·OEt₂
Materials:
-
This compound (CHVE), freshly distilled from calcium hydride.
-
Boron trifluoride etherate (BF₃·OEt₂), freshly distilled.
-
Toluene, anhydrous.
Procedure:
-
A flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is charged with anhydrous toluene (100 mL) and cooled to -78 °C in a dry ice/acetone bath.
-
Freshly distilled this compound (10 g, 79.2 mmol) is added to the cooled toluene via syringe.
-
A solution of BF₃·OEt₂ in toluene (e.g., 0.1 M) is prepared separately under a nitrogen atmosphere.
-
The BF₃·OEt₂ solution (e.g., 1 mol% relative to the monomer) is added dropwise to the stirred monomer solution at -78 °C.
-
The polymerization is allowed to proceed for a specified time (e.g., 2 hours) at -78 °C.
-
The polymerization is terminated by the addition of pre-chilled methanol (10 mL).
-
The reaction mixture is allowed to warm to room temperature and the polymer is precipitated by pouring the solution into a large volume of methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
-
The tacticity of the resulting polymer is determined by ¹H or ¹³C NMR spectroscopy.
Mandatory Visualization
References
- 1. karger.com [karger.com]
- 2. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 3. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]
- 4. Tacticity of Polymers | Overview & Types - Lesson | Study.com [study.com]
- 5. Tacticity - Wikipedia [en.wikipedia.org]
- 6. Catalyst-controlled stereoselective cationic polymerization of vinyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stereoregulation in Cationic Polymerization by Designed Lewis Acids. 1. Highly Isotactic Poly(isobutyl vinyl ether) with Titanium-Based Lewis Acids1 | Semantic Scholar [semanticscholar.org]
Troubleshooting moisture sensitivity in cationic polymerization of cyclohexyl vinyl ether
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the moisture sensitivity of the cationic polymerization of cyclohexyl vinyl ether. It is intended for researchers, scientists, and professionals in drug development who utilize this polymerization technique.
Troubleshooting Guide
Moisture is a well-known inhibitor and chain transfer agent in cationic polymerization, leading to poor control over the reaction, low molecular weights, and broad polydispersity.[1][2] The following sections provide guidance on identifying and resolving issues arising from moisture contamination.
Impact of Moisture on Polymerization
The presence of water can significantly affect the outcome of the cationic polymerization of vinyl ethers. Water can react with the propagating carbocation, leading to chain transfer or termination, which in turn affects the molecular weight and yield of the polymer.[1][3]
Table 1: Summary of Moisture Effects on Cationic Polymerization of Vinyl Ethers
| Parameter | Effect of Increased Moisture | Rationale |
| Induction Period | Increases | Water preferentially reacts with the cationic active centers, delaying the initiation of polymerization until the water is consumed.[1] |
| Polymerization Rate | Decreases | The concentration of active propagating species is reduced due to reactions with water, slowing down the overall rate.[1] |
| Final Monomer Conversion | Decreases | Premature termination of propagating chains by water can prevent the complete conversion of the monomer.[1] |
| Polymer Molecular Weight (Mn) | Decreases | Water acts as a chain transfer agent, leading to the formation of more polymer chains of shorter length.[3][4] |
| Polydispersity Index (PDI) | Increases (becomes broader) | Uncontrolled chain transfer and termination events lead to a wider distribution of polymer chain lengths. |
| Reproducibility | Poor | The variable and often unknown amount of moisture leads to inconsistent results between experiments. |
Experimental Protocols
To ensure a successful and controlled polymerization, it is critical to work under strictly anhydrous conditions. This involves the rigorous drying of the monomer, solvents, and initiator, as well as the use of proper inert atmosphere techniques.
Protocol 1: Purification and Drying of this compound (CHVE)
-
Initial Washing: Wash the commercially available CHVE with a 10% aqueous sodium hydroxide (B78521) (NaOH) solution to remove any acidic inhibitors. Follow this by washing with deionized water until the aqueous layer is neutral.
-
Preliminary Drying: Dry the washed monomer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) overnight.
-
Distillation: Decant the monomer from the drying agent and distill it over calcium hydride (CaH₂) under a nitrogen or argon atmosphere.[5] Collect the fraction boiling at the correct temperature (approx. 154-155 °C).
-
Storage: Store the freshly distilled monomer in a sealed flask under an inert atmosphere and over molecular sieves (3Å or 4Å) in a desiccator or glovebox.
Protocol 2: Solvent Purification (e.g., Dichloromethane, Toluene)
-
Initial Drying: Pre-dry the solvent by stirring over anhydrous calcium chloride (CaCl₂) for several hours.
-
Distillation: Reflux the pre-dried solvent over a suitable drying agent.
-
For dichloromethane, reflux over calcium hydride (CaH₂) for at least 4 hours.
-
For toluene, reflux over sodium metal with benzophenone (B1666685) as an indicator until a persistent blue or purple color is observed.
-
-
Collection and Storage: Distill the solvent directly into a reaction flask or a storage flask under an inert atmosphere. Store over activated molecular sieves.
Protocol 3: Performing Cationic Polymerization under Anhydrous Conditions
-
Glassware Preparation: All glassware (reaction flask, syringes, needles) must be oven-dried at >120 °C for at least 4 hours and then cooled under a stream of dry nitrogen or argon, or assembled hot and then cooled.
-
Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a Schlenk line or in a glovebox) to maintain an inert atmosphere throughout the experiment.
-
Reagent Transfer: Transfer the dried solvent and monomer to the reaction flask via a cannula or a gas-tight syringe.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower) using an ice bath or a cryostat. Lower temperatures can sometimes mitigate the effects of residual moisture.[3]
-
Initiator Addition: Prepare a stock solution of the initiator (e.g., a Lewis acid like BF₃·OEt₂) in the dried solvent. Add the required amount of the initiator solution to the stirred monomer solution dropwise via a syringe.
-
Polymerization: Allow the reaction to proceed for the desired time under a positive pressure of inert gas.
-
Termination: Quench the polymerization by adding a pre-chilled nucleophilic reagent, such as methanol (B129727) containing a small amount of ammonia.[6]
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). Filter and dry the resulting polymer under vacuum.
Frequently Asked Questions (FAQs)
Q1: My polymerization of this compound is not starting, or there is a very long induction period. What could be the cause?
A1: A long or infinite induction period is a classic sign of moisture contamination.[1] The initiator is reacting with water in the system before it can initiate the polymerization of the monomer. Water can form hydronium ions that are not effective at initiating the polymerization of vinyl ethers.[1]
-
Troubleshooting Steps:
-
Ensure your monomer and solvent are freshly distilled and properly dried according to the protocols above.
-
Verify that your glassware was rigorously dried and assembled under an inert atmosphere.
-
Check for leaks in your reaction setup that could allow atmospheric moisture to enter.
-
Consider that the initiator itself might be old or have been exposed to moisture. Use a fresh or newly opened bottle of initiator.
-
Q2: The final polymer has a much lower molecular weight than expected and a broad polydispersity. Why?
A2: This is also a common symptom of moisture in the reaction. Water acts as a potent chain transfer agent in cationic polymerization.[3] The propagating carbocation can react with water, terminating that chain and releasing a proton which can then initiate a new, shorter chain. This process leads to a lower average molecular weight and a broader distribution of chain lengths (high PDI).
-
Troubleshooting Steps:
-
Review and improve your drying procedures for all reagents and glassware.
-
Perform the polymerization at a lower temperature, which can suppress chain transfer reactions.
-
Consider using a proton trap, such as 2,6-di-tert-butylpyridine (B51100) (DTBP), to scavenge any stray protons that could be generated by residual water.[6]
-
Q3: My results are not reproducible. Sometimes the polymerization works, and other times it fails under what seem to be the same conditions. What is going on?
A3: Poor reproducibility is often due to inconsistent levels of moisture contamination. The amount of water in your reagents can vary depending on how they were stored and handled. Similarly, small variations in your experimental setup (e.g., a small leak in the inert gas line) can introduce different amounts of atmospheric moisture.
-
Troubleshooting Steps:
-
Standardize your procedures for drying and handling all reagents. Always use freshly purified materials.
-
Be meticulous in setting up your reaction under a robust inert atmosphere.
-
If you are not already, consider performing your experiments in a glovebox to provide a more controlled, dry environment.
-
Q4: Can I use "undried" or "as-received" solvents and monomers for this polymerization?
A4: For conventional cationic polymerization of vinyl ethers, this is strongly discouraged.[7] Commercial reagents often contain inhibitors and dissolved water that will interfere with the reaction, leading to the problems described above. While some modern, moisture-tolerant catalytic systems have been developed, they are not the standard for traditional cationic polymerization.[8][9][10] For reliable and controlled results with common initiators, rigorous purification is essential.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the cationic polymerization of CHVE.
Caption: Troubleshooting workflow for cationic polymerization of CHVE.
References
- 1. radtech.org [radtech.org]
- 2. paint.org [paint.org]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis and cationic polymerization of halogen bonding vinyl ether monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Moisture tolerant cationic RAFT polymerization of vinyl ethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Improving the yield and purity of cyclohexyl vinyl ether synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to improve the yield and purity of cyclohexyl vinyl ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent industrial method involves the reaction of cyclohexanol (B46403) with acetylene (B1199291) gas in the presence of a basic catalyst, typically potassium hydroxide (B78521) (KOH).[1] This reaction is usually carried out at elevated temperatures and pressures.
Q2: What are the typical yields and purity levels I can expect?
A2: With optimized conditions, total yields of over 92% (calculated by acetylene consumption) can be achieved.[1] However, the purity of the crude product can be lower due to the presence of unreacted cyclohexanol and side products. A subsequent purification step is crucial to obtain high-purity this compound (>99%).
Q3: What are the key reaction parameters that influence the yield and purity?
A3: The primary parameters to control are:
-
Temperature: Typically in the range of 150-180°C.[1]
-
Pressure: Generally between 0.18 to 0.45 MPa.[1]
-
Catalyst Concentration: The amount of KOH catalyst is critical.
-
Acetylene Flow Rate: A controlled and consistent flow of acetylene is necessary for an efficient reaction.
-
Purity of Reactants: The purity of cyclohexanol and acetylene can impact the final product's quality.
Q4: How can I determine the purity of my synthesized this compound?
A4: Several analytical methods can be employed to assess the purity of your product:
-
Gas Chromatography (GC): An effective method for separating and quantifying the components of the reaction mixture, including the desired product, unreacted starting materials, and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Can be used for purity determination, especially for identifying non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to determine the relative amounts of different compounds in a sample.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of the characteristic vinyl ether functional group and the absence of hydroxyl groups from the starting material.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Ensure the reaction temperature and pressure are within the optimal range (150-180°C, 0.18-0.45 MPa).[1]- Verify the catalyst (KOH) is active and present in the correct concentration (8-16 wt% in solution).[1]- Check the acetylene gas flow rate to ensure it's sufficient and consistent.- Increase reaction time if monitoring indicates incomplete conversion. |
| Side reactions consuming starting materials. | - Optimize reaction temperature; excessively high temperatures can lead to side reactions.- Ensure proper mixing to maintain a homogeneous reaction mixture. | |
| Loss of product during workup. | - Be meticulous during extraction and distillation steps.- Ensure all equipment is properly sealed to prevent the loss of volatile compounds. | |
| Low Purity | Presence of unreacted cyclohexanol. | - This is a common impurity. A specific purification step involving the conversion of the unreacted alcohol to a high-boiling acetal (B89532) is highly effective.[2] See the detailed protocol below. |
| Formation of side products (e.g., dicyclohexyl ether, polymerization products). | - The formation of dicyclohexyl ether can occur, particularly under acidic conditions or at very high temperatures. Maintaining basic conditions is crucial.[3]- Avoid localized overheating which can promote polymerization of the vinyl ether product. | |
| Water contamination. | - Ensure all reactants and solvents are anhydrous. Water can react with the catalyst and affect the reaction efficiency. | |
| Catalyst Deactivation | Impurities in the reactants. | - Use high-purity cyclohexanol and acetylene. |
| Carbonation of KOH. | - Minimize exposure of the KOH solution to air to prevent reaction with carbon dioxide. |
Experimental Protocols
Key Experiment: Purification of this compound via Acetal Formation
This protocol describes a highly effective method to remove unreacted cyclohexanol from the crude product, significantly improving the final purity.[2]
Principle: The unreacted cyclohexanol in the crude vinyl ether is reacted with the vinyl ether product itself in the presence of an acid catalyst to form a high-boiling acetal. This acetal can then be easily separated from the more volatile this compound by distillation.
Procedure:
-
Catalyst Removal: After the synthesis reaction, remove the primary synthesis catalyst (e.g., KOH) from the crude reaction mixture. This can be achieved by distillation or filtration.
-
Acetal Formation:
-
To the crude this compound containing unreacted cyclohexanol, add a small amount of a solid acid catalyst (e.g., Amberlyst 15).
-
Stir the mixture at room temperature. The reaction is typically fast and can be monitored by GC to confirm the disappearance of the cyclohexanol peak.
-
-
Catalyst Filtration: Remove the solid acid catalyst by filtration.
-
Distillation: Perform a fractional distillation under reduced pressure. The high-purity this compound will distill as the lower-boiling fraction, leaving the high-boiling acetal as the residue.
Visualizing the Workflow
A clear workflow is essential for planning and executing the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
This technical support guide is intended to be a valuable resource for optimizing the synthesis of this compound. For further details on specific procedures, always refer to established safety protocols and relevant literature.
References
Technical Support Center: Controlled Polymerization of Cyclohexyl Vinyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the controlled polymerization of cyclohexyl vinyl ether (CyVE).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Catalyst Selection & Handling
-
Q1: What are the common catalyst systems for the controlled polymerization of this compound?
A1: Several catalyst systems can be employed for the controlled polymerization of CyVE. The choice of catalyst often depends on the desired polymer characteristics (e.g., molecular weight, dispersity, tacticity) and the experimental conditions you can achieve. Common systems include:
-
Living Cationic Polymerization: Often utilizes a combination of a weak Lewis acid with an initiator. For vinyl ethers, systems like HI/I₂ or HCl adducts with Lewis acids such as SnCl₄ have been used.[1] More recent developments have explored metal-free organocatalysts.[2][3][4]
-
Cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: This technique offers excellent control over the polymerization.[2][3] It involves a chain transfer agent (CTA) in conjunction with an initiator. Photocatalyzed and electro-controlled RAFT polymerizations have also been developed.[2][5]
-
Organocatalysts: Metal-free organic catalysts are gaining attention as alternatives to metal-based Lewis acids.[2][3][4] For instance, strong organic acids like 1,2,3,4,5-pentacarbo-methoxycyclopentadiene (PCCP) have been shown to facilitate living polymerization under ambient conditions.[3][6]
-
-
Q2: My polymerization is uncontrolled, resulting in a broad molecular weight distribution (high dispersity, Đ). What are the likely causes and solutions?
A2: Uncontrolled polymerization is a common issue in cationic polymerization due to the high reactivity of the carbocationic propagating species.[2][3] Here are the primary causes and how to address them:
-
Cause: Highly reactive catalyst system. Strong Lewis acids can lead to rapid and uncontrolled polymerization.[1]
-
Cause: Impurities in the monomer, solvent, or initiator. Water, alcohols, or other protic impurities can act as terminating or chain transfer agents.
-
Cause: Chain transfer reactions. Chain transfer to the monomer, polymer, or solvent can lead to a broader molecular weight distribution.
-
Solution:
-
Solvent Selection: Choose a non-polar solvent that is less likely to participate in chain transfer. Toluene (B28343) is a common choice.[1]
-
Monomer Concentration: Adjusting the initial monomer concentration can sometimes influence the extent of chain transfer.[3]
-
-
-
-
Q3: The polymerization is not initiating or is proceeding very slowly. What should I check?
A3: Slow or no polymerization can be frustrating. Here are some potential reasons and troubleshooting steps:
-
Cause: Inactive catalyst or initiator. The catalyst or initiator may have degraded due to exposure to air or moisture.
-
Cause: Inappropriate reaction temperature. While low temperatures are often required for control, some catalyst systems may have an optimal temperature range for initiation.
-
Solution: Consult the literature for the specific catalyst system you are using to determine the recommended temperature range.
-
-
Cause: Strong interaction of catalyst with solvent or monomer functionalities. Some functional groups can strongly coordinate with the Lewis acid, reducing its activity.[1]
-
Solution: If your monomer has coordinating groups, you may need to select a catalyst that is less susceptible to such interactions or adjust the reaction conditions.
-
-
-
Q4: I am aiming for a specific molecular weight, but the experimental value is significantly different from the theoretical one. Why is this happening?
A4: A discrepancy between theoretical and experimental molecular weight can arise from several factors:
-
Cause: Inaccurate ratio of monomer to initiator. The theoretical molecular weight is calculated based on this ratio.
-
Solution: Carefully measure and dispense the monomer and initiator. Ensure the initiator is fully active.
-
-
Cause: Chain transfer or termination reactions. As discussed in Q2, these side reactions can limit the chain length.
-
Solution: Optimize the reaction conditions (temperature, solvent, purity) to minimize these side reactions.
-
-
Cause: Incomplete monomer conversion. If the reaction has not gone to completion, the experimental molecular weight will be lower than the theoretical value calculated at full conversion.
-
Solution: Monitor the monomer conversion over time (e.g., by ¹H NMR or GC) to ensure the reaction has reached the desired extent.
-
-
Data Presentation: Catalyst System Performance
| Catalyst System Type | Example Catalyst/Initiator | Monomer | Temperature (°C) | Dispersity (Đ or M /M ) | Reference |
| Living Cationic | SnCl₄ / IBVE-HCl | Isobutyl Vinyl Ether (IBVE) | -30 to -78 | < 1.1 | [1] |
| Living Cationic | BF₃·OEt₂ | Benzyl Vinyl Ether | -78 | Isotactic polymer obtained | [3] |
| Organocatalyst | Pentacarbomethoxycyclopentadiene (PCCP) | This compound (CyVE) | Room Temperature | Low dispersity | [3][6] |
| Photocatalyzed RAFT | Acridinium salts | Various Vinyl Ethers | Room Temperature | Controlled molecular weight | [2] |
| Electro-controlled RAFT | 2,3-dichloro-5,6-dicyanoquinone (DDQ) | Various Vinyl Ethers | Room Temperature | Controlled molecular weight | [2] |
Experimental Protocols
General Protocol for Living Cationic Polymerization of this compound
-
Materials:
-
This compound (CyVE), distilled over calcium hydride.
-
Toluene (solvent), dried by passing through a solvent purification system.
-
Initiator (e.g., CyVE-HCl adduct).
-
Lewis Acid (e.g., SnCl₄ solution in heptane).
-
Methanol (for quenching).
-
-
Procedure:
-
Glassware Preparation: All glassware should be flame-dried or oven-dried and cooled under a stream of dry nitrogen or argon.
-
Reaction Setup: The reaction is carried out in a baked glass tube under a dry nitrogen atmosphere.
-
Reagent Addition:
-
The dried toluene is added to the reaction tube via syringe.
-
The reaction tube is cooled to the desired temperature (e.g., -78 °C in a dry ice/acetone bath).
-
The initiator solution is added, followed by the Lewis acid solution.
-
The purified CyVE monomer is then added dropwise to the stirred solution.
-
-
Polymerization: The reaction is allowed to proceed for the desired time.
-
Quenching: The polymerization is terminated by the addition of pre-chilled methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). The polymer is then collected by filtration, washed, and dried under vacuum.
-
Characterization: The number-average molecular weight (M ) and dispersity (Đ) of the polymer are determined by gel permeation chromatography (GPC) calibrated with polystyrene standards.
-
Visualizations
Caption: General workflow for the controlled cationic polymerization of this compound.
Caption: Troubleshooting logic for uncontrolled polymerization of this compound.
References
- 1. main.spsj.or.jp [main.spsj.or.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Moisture tolerant cationic RAFT polymerization of vinyl ethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Photooxidative Degradation Studies of Poly(cyclohexyl vinyl ether)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the photooxidative degradation studies of poly(cyclohexyl vinyl ether) (PCyVE).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the photooxidative degradation of poly(this compound)?
A1: The degradation of poly(this compound) proceeds through a visible light-mediated photooxidative pathway. The process is initiated by a photocatalyst, such as an iron halide, which generates halogen radicals. These radicals then abstract hydrogen atoms from the polymer backbone or the cyclohexyl side chain, a process known as Hydrogen Atom Transfer (HAT). The resulting carbon-centered radicals on the polymer react with atmospheric oxygen, leading to oxidative chain scission and the formation of lower molecular weight products.[1][2][3][4][5]
Q2: What are the expected degradation products of PCyVE under photooxidative conditions?
A2: The primary small molecule products generated from the photooxidative degradation of PCyVE are cyclohexanol (B46403) and cyclohexanone.[1][6] The ratio of these products can be influenced by the choice of photocatalyst. For instance, using a chlorine radical source tends to produce near equimolar amounts of cyclohexanol and cyclohexanone, while a bromine radical source may favor the formation of cyclohexanone.[1][6]
Q3: Which analytical techniques are most suitable for monitoring the degradation of PCyVE?
A3: A combination of techniques is recommended for comprehensive analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the formation of carbonyl groups (C=O), which appear as a characteristic peak around 1732 cm⁻¹, indicating oxidation of the polymer.[1]
-
Gel Permeation Chromatography (GPC/SEC): To measure the decrease in the number average molecular weight (Mn) and changes in the polymer's dispersity (Đ), providing quantitative data on chain scission.[3][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the small molecule degradation products, such as cyclohexanol and cyclohexanone.
Q4: Why is a co-solvent system sometimes used in these experiments?
A4: A co-solvent system, such as a 1:1 mixture of acetone (B3395972) and benzene, can be employed to improve the solubility of the polymer and enhance the efficiency of the degradation process.[8] Improved solvation ensures better interaction between the polymer, the photocatalyst, and the light source.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant change in polymer molecular weight after irradiation. | 1. Inactive Catalyst: The photocatalyst (e.g., FeCl₃, FeBr₃) may be old, hydrated, or improperly stored. 2. Insufficient Light: The light source may not have the appropriate wavelength or intensity to activate the photocatalyst. 3. Oxygen Depletion: The reaction requires atmospheric oxygen for the oxidative cleavage steps. The reaction vessel may be sealed too tightly or purged with an inert gas. 4. Low Reaction Temperature: Photocatalytic reactions can be temperature-dependent. | 1. Use fresh, anhydrous catalyst for each experiment. 2. Ensure your visible light source is functioning correctly and is positioned for optimal irradiation of the sample. Check the manufacturer's specifications for wavelength and intensity. 3. Ensure the reaction is open to the air or has a gentle stream of air bubbling through the solution. Do not conduct the experiment under an inert atmosphere. 4. Gently warm the reaction mixture if ambient temperature is too low, but monitor for any solvent evaporation. |
| Inconsistent or non-reproducible results. | 1. Variable Polymer Source: The starting PCyVE may have different initial molecular weights or purities between batches. 2. Fluctuations in Light Intensity: The output of the light source may vary over time or with temperature. 3. Inconsistent Sample Geometry: The path length of light through the solution can affect the reaction rate. | 1. Characterize the initial molecular weight and dispersity of each batch of PCyVE using GPC before starting degradation experiments. 2. Allow the lamp to warm up and stabilize before starting the experiment. Use a photometer to measure and standardize the light intensity for each run. 3. Use the same type of reaction vessel and maintain a consistent sample volume and stirring rate for all experiments. |
| Formation of unexpected byproducts observed in GC-MS. | 1. Solvent Degradation: The solvent (e.g., acetone) may be participating in the photochemical reaction. 2. Contaminants in the Polymer: The starting polymer may contain residual monomers or other impurities. | 1. Run a control experiment with only the solvent and catalyst under irradiation to identify any solvent-derived peaks. 2. Purify the PCyVE by precipitation before use to remove low molecular weight impurities. |
| GPC results show an artificially low molecular weight for the starting polymer. | Shear Degradation: High molecular weight polymers can be broken down by the mechanical stress of passing through the GPC columns and frits, especially at high flow rates.[9] | 1. Reduce the flow rate of the GPC system. 2. Use GPC columns with a larger particle size that are designed for high molecular weight polymers.[9] |
Experimental Protocols
General Protocol for Photooxidative Degradation of PCyVE
This protocol is based on methodologies reported for the degradation of poly(vinyl ethers).[8]
-
Materials:
-
Poly(this compound) (PCyVE)
-
Iron(III) chloride (FeCl₃, anhydrous) or Iron(III) bromide (FeBr₃, anhydrous)
-
Acetone (ACS grade)
-
Benzene (ACS grade, Caution: Carcinogen )
-
Visible light source (e.g., white light LED lamp)
-
Glass reaction vessel (e.g., vial or flask)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a stock solution of PCyVE in the chosen solvent system (e.g., 10 mg/mL in a 1:1 acetone/benzene mixture).
-
In a glass reaction vessel, add a defined volume of the PCyVE solution.
-
Add the photocatalyst (e.g., FeCl₃) to the solution. A typical catalyst loading is 5-10 mol% relative to the polymer repeating unit.
-
Place the vessel on a magnetic stirrer and begin stirring to ensure a homogenous mixture.
-
Position the visible light source at a fixed distance from the reaction vessel to ensure consistent irradiation.
-
Turn on the light source to initiate the reaction. The reaction should be left open to the atmosphere to ensure a sufficient supply of oxygen.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 20 hours), withdraw a small aliquot of the reaction mixture for analysis.
-
Analyze the aliquots using GPC to determine the change in molecular weight and FTIR to observe the growth of carbonyl peaks.
-
For final product analysis, the reaction mixture can be analyzed directly by GC-MS to identify and quantify cyclohexanol and cyclohexanone.
-
Data Presentation
The following tables represent typical data obtained from photooxidative degradation experiments of PCyVE, illustrating the effect of different catalysts.
Table 1: GPC Analysis of PCyVE Degradation Over Time
| Time (hours) | Catalyst | Solvent System | Initial Mₙ (kDa) | Final Mₙ (kDa) | Dispersity (Đ) |
| 2 | FeCl₃ | Acetone/Benzene (1:1) | 30.0 | 4.5 | 1.8 |
| 20 | FeBr₃ | Acetone/Benzene (1:1) | 30.0 | 8.2 | 2.1 |
Table 2: Small Molecule Product Distribution after PCyVE Degradation
| Catalyst | Reaction Time (hours) | Cyclohexanone (mol%) | Cyclohexanol (mol%) |
| FeCl₃ | 2 | ~50 | ~50 |
| FeBr₃ | 20 | >50 | <50 |
Note: The data in these tables are representative and based on qualitative descriptions and analogous experiments with other poly(vinyl ethers) found in the literature.[1][6]
Visualizations
Logical Relationships and Workflows
References
- 1. Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. azom.com [azom.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Poster: GPC analysis at different flow rates to overcome shear degradation - Polymer Char [polymerchar.com]
Technical Support Center: Aqueous Cationic Polymerization of Cyclohexyl Vinyl Ether
Welcome to the technical support center for the aqueous cationic polymerization of cyclohexyl vinyl ether (CHVE). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of this advanced polymerization technique.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in conducting the aqueous cationic polymerization of this compound?
A1: The primary challenges stem from the high reactivity of the cationic species and the presence of water.[1] Key difficulties include:
-
Sensitivity to Water: Traditionally, cationic polymerization is performed under strict anhydrous conditions because water can act as a terminating or chain transfer agent, reacting with the propagating carbocationic centers.[2][3][4]
-
Reaction Control: Achieving a well-controlled polymerization to produce polymers with a specific molecular weight and a narrow molecular weight distribution (dispersity) can be challenging.[5][6][7]
-
Exothermicity and Reproducibility: The polymerization of vinyl ethers can be highly exothermic and difficult to control, leading to poor reproducibility.[8][9]
-
Side Reactions: Various side reactions, such as chain transfer to the monomer or water, can occur, leading to undesired end-groups like acetals or aldehydes and affecting the final polymer structure.[8][9]
Q2: Why perform cationic polymerization in an aqueous medium despite its challenges?
A2: Aqueous systems align with the principles of "green chemistry" by using an environmentally benign solvent.[10] They can also offer advantages in terms of heat dissipation and, in emulsion or suspension systems, can help control viscosity.[4][9] The development of water-tolerant Lewis acids and initiating systems has made this a viable and attractive method.[3]
Q3: What type of initiating systems are suitable for the aqueous cationic polymerization of CHVE?
A3: A successful initiating system for the aqueous cationic polymerization of CHVE is a combination of a tertiary alcohol like cumyl alcohol (CumOH) with a water-tolerant Lewis acid such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and diethyl ether (Et₂O).[10][11] This system can effectively initiate polymerization in both suspension and emulsion setups.[10] Other systems, like BF₃OEt₂, have also been used for vinyl ethers in aqueous media, although they can lead to high exotherms.[9]
Q4: How does temperature affect the aqueous cationic polymerization of vinyl ethers?
A4: Uniquely, for aqueous cationic polymerization of vinyl ethers using a B(C₆F₅)₃/Et₂O co-initiator system, the rate of polymerization decreases as the temperature is lowered.[8] This is contrary to traditional cationic polymerizations where lower temperatures are used to suppress chain transfer and termination reactions.[5][6] This phenomenon is attributed to the polymerization sites being located at the monomer/water interface.[8]
Q5: What is the role of surfactants in this polymerization process?
A5: Surfactants are crucial for creating stable monomer droplets in suspension or emulsion polymerizations. The choice of surfactant (cationic, anionic, or non-ionic) can influence the polymerization rate and the final polymer characteristics.[10] In emulsion systems, surfactants help manage the high exothermicity of the reaction by improving heat transfer.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Monomer Conversion / No Polymerization | 1. Ineffective Initiation: The initiator or co-initiator may be inactive or used at an incorrect concentration. 2. Excessive Termination: Water concentration might be too high, leading to preferential reaction with the cationic active centers.[2] 3. Incorrect Temperature: The reaction temperature may be too low for the specific initiating system, reducing the polymerization rate.[8] | 1. Verify Initiator System: Ensure the initiator (e.g., CumOH) and co-initiator (e.g., B(C₆F₅)₃) are pure and used at the recommended concentrations. 2. Optimize Water Content: While it is an aqueous system, the ratio of water to monomer and initiator is critical. Adjust as per established protocols. 3. Adjust Temperature: For B(C₆F₅)₃ systems, consider increasing the temperature (e.g., from -15°C to 20°C) to enhance the polymerization rate.[8][10] |
| Poor Control over Molecular Weight (High Dispersity, Mw/Mn > 2.0) | 1. Chain Transfer Reactions: Significant chain transfer to monomer, water, or polymer is occurring.[8] 2. Slow Initiation: If initiation is slow compared to propagation, chains will grow to different lengths. 3. Thermal Runaway: A high reaction exotherm can accelerate side reactions, leading to broader molecular weight distribution.[9] | 1. Use of Additives: Consider techniques like cationic RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization to gain better control.[1][5] 2. Optimize Initiator Concentration: Adjusting the initiator concentration can influence the balance between initiation and propagation.[10] 3. Improve Heat Transfer: Use a dispersion or emulsion system with surfactants and co-solvents (e.g., n-hexane) to better manage the reaction exotherm.[9] |
| Reaction is Violently Exothermic or Explosive | 1. High Monomer Reactivity: Vinyl ethers are highly reactive monomers in cationic polymerization.[8] 2. Inefficient Heat Dissipation: In a pure aqueous suspension, heat transfer away from the polymerization locus (monomer droplets) can be poor.[9] | 1. Dilute the System: Introduce a co-solvent like n-hexane or toluene (B28343) to create a dispersion system, which improves heat dissipation.[8][9] 2. Use an Emulsion System: Employing surfactants to create a stable emulsion provides a larger surface area for more efficient heat transfer.[9] 3. Control Reagent Addition: Add the initiator/co-initiator solution slowly to the reaction mixture to control the rate of initiation. |
| Poor Reproducibility Between Batches | 1. Sensitivity to Air/Moisture (Initiator): While the polymerization is aqueous, the initiating system components (especially the Lewis acid) might be sensitive before addition. 2. Inconsistent Mixing: In suspension systems, the size of monomer droplets can vary if stirring is not consistent, affecting the reaction rate. 3. Temperature Fluctuations: Inability to maintain a stable reaction temperature. | 1. Handle Initiators Carefully: Prepare the initiator and co-initiator solutions under consistent conditions. 2. Standardize Agitation: Use a calibrated overhead stirrer or a consistent magnetic stir bar and speed for all experiments. 3. Improve Temperature Control: Use a reliable cryostat or ice bath and monitor the internal reaction temperature closely. |
Experimental Protocols
Protocol 1: Aqueous Suspension Polymerization of this compound
This protocol is adapted from methodologies described for the aqueous cationic polymerization of vinyl ethers using a CumOH/B(C₆F₅)₃/Et₂O initiating system.[8][10]
Materials:
-
This compound (CHVE), distilled over CaH₂.[12]
-
Cumyl alcohol (CumOH)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Diethyl ether (Et₂O), anhydrous
-
Deionized water
-
Toluene or n-hexane (optional co-solvent)
-
Sodium chloride (NaCl) (optional)
Procedure:
-
Reactor Setup: A 50 mL glass tube equipped with a magnetic stirrer is used as the reactor. The reaction is carried out under an air atmosphere.
-
Preparation of Reaction Mixture:
-
To the reactor, add deionized water (e.g., 5 mL).
-
Add the CHVE monomer (e.g., targeting a concentration of 1.0 - 2.0 M).
-
(Optional) Add a co-solvent like toluene (e.g., 1 mL) and/or NaCl (e.g., 1 g) to aid in heat transfer and prevent freezing at lower temperatures.[8]
-
-
Equilibration: Place the reactor in a bath set to the desired temperature (e.g., 0°C) and stir the mixture for 10-15 minutes to allow it to reach thermal equilibrium.
-
Initiation:
-
Prepare the initiator solution by dissolving CumOH and B(C₆F₅)₃ in Et₂O. A typical molar ratio might be [CumOH]:[B(C₆F₅)₃] = 1:1.
-
Initiate the polymerization by injecting the required amount of the initiator solution into the rapidly stirring aqueous monomer suspension.
-
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-2 hours). Monitor the reaction for any significant temperature increase.
-
Termination and Quenching: Quench the polymerization by adding a small amount of ammoniated methanol (B129727).
-
Polymer Isolation:
-
Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filter the precipitated poly(this compound).
-
Wash the polymer with fresh methanol and dry it under vacuum at 40°C to a constant weight.
-
-
Characterization: Analyze the polymer's molecular weight and dispersity (Mw/Mn) using Gel Permeation Chromatography (GPC) and confirm its structure using ¹H NMR spectroscopy.
Visualizations
Experimental Workflow
Caption: General workflow for aqueous suspension polymerization of CHVE.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common polymerization issues.
Proposed Polymerization and Side Reaction Pathways
Caption: Key steps in the aqueous cationic polymerization of CHVE.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. radtech.org [radtech.org]
- 3. researchgate.net [researchgate.net]
- 4. Cationic polymerization of vinyl monomers in aqueous media: from monofunctional oligomers to long-lived polymer chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O [mdpi.com]
- 9. Cationic polymerization of isobutyl vinyl ether in aqueous media: physical chemistry tricks to fight against thermal runaway - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Validation & Comparative
A Comparative Analysis of the Polymerization Kinetics of Cyclohexyl Vinyl Ether and Isobutyl Vinyl Ether
A thorough understanding of polymerization kinetics is paramount for researchers and scientists in the field of drug development and materials science. The ability to control polymer structure and molecular weight is crucial for designing effective drug delivery systems and advanced materials. This guide provides a comparative study of the cationic polymerization kinetics of two common vinyl ethers: cyclohexyl vinyl ether (CHVE) and isobutyl vinyl ether (IBVE).
Quantitative Kinetic Data
The following table summarizes key kinetic parameters for the cationic polymerization of CHVE and IBVE under different experimental conditions. It is important to note that a direct comparison is challenging due to the variance in initiators, solvents, and temperatures used in these studies.
| Monomer | Initiator System | Solvent | Temperature (°C) | Apparent Propagation Rate Constant (kp,app) (M-1s-1) | Overall Activation Energy (Ea) (kcal/mol) | Ratio of Rate Constants (kp/kt) | Reference |
| CHVE | HI / nBu4NI | Not Specified | -30 | Varies with [nBu4NI]/[HI] ratio | Not Reported | Not Reported | [1][2] |
| IBVE | Anhydrous ZnCl2 | Ethylene (B1197577) dichloride-n-heptane (1:1) | 0, -20, -30 | Not directly reported | -3.1 | 7.01 | |
| IBVE | CumOH / B(C6F5)3 / Et2O | Aqueous Suspension | 20 | Not Reported | Not Reported | Not Reported | [3][4] |
Note: The apparent propagation rate constant for CHVE polymerization initiated by HI is significantly influenced by the addition of ammonium (B1175870) salts, which suggests a common ion effect and an ionic polymerization mechanism.[1] For IBVE polymerization catalyzed by zinc chloride, the overall rate was found to have a second-order dependence on the monomer concentration and a first-order dependence on the catalyst concentration.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. The following outlines the typical experimental protocols for the cationic polymerization of vinyl ethers as described in the cited literature.
1. Materials and Purification:
-
Monomers: Isobutyl vinyl ether (IBVE) and this compound (CHVE) are typically purified by distillation over calcium hydride to remove water and other impurities.[5]
-
Solvents: Solvents like toluene (B28343) and ethylene dichloride are dried before use, often by passing them through solvent purification columns.[5]
-
Initiators: Initiators such as hydrogen iodide (HI), anhydrous zinc chloride (ZnCl2), and various Lewis acids are used as received or prepared as stock solutions.[1][5] For aqueous polymerizations, initiating systems like CumOH/B(C6F5)3/Et2O have been employed.[3][6]
2. Polymerization Procedure (General):
Cationic polymerization of vinyl ethers is highly sensitive to moisture and impurities, necessitating stringent anhydrous conditions.
-
The polymerization is typically carried out in a baked glass tube under a dry nitrogen atmosphere.[5]
-
The reactor is charged with the solvent and the monomer.
-
The reaction is initiated by adding the initiator system at a controlled temperature. Temperatures can range from room temperature down to -78°C.[5][7]
-
The reaction progress is monitored by techniques such as dilatometry or by taking aliquots at different time intervals and determining monomer conversion via gas chromatography or NMR spectroscopy.[1]
-
The polymerization is terminated by adding a quenching agent like methanol (B129727) or diethylamine.[7]
-
The resulting polymer is then isolated, for example, by precipitation in a non-solvent like methanol, followed by drying.[7]
3. Characterization:
-
Molecular Weight and Molecular Weight Distribution: These are typically determined by gel permeation chromatography (GPC) calibrated with polystyrene standards.[5]
-
Polymer Structure: The structure of the polymer is confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR) and Infrared (IR) spectroscopy.[3]
Experimental Workflow
The following diagram illustrates a generalized experimental workflow for studying the polymerization kinetics of vinyl ethers.
Caption: General workflow for vinyl ether polymerization kinetics studies.
Signaling Pathways and Logical Relationships
The kinetics of cationic polymerization are governed by a series of elementary reactions: initiation, propagation, chain transfer, and termination. The interplay between these steps determines the overall rate of polymerization and the properties of the resulting polymer.
Caption: Elementary reactions in cationic polymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. main.spsj.or.jp [main.spsj.or.jp]
- 6. researchgate.net [researchgate.net]
- 7. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
Cyclohexyl vinyl ether versus other vinyl ethers in coating formulations
In the ever-evolving landscape of coating technologies, the selection of appropriate monomers is critical to achieving desired performance characteristics. Among the various reactive diluents available, vinyl ethers have carved out a significant niche, particularly in radiation-curable formulations. This guide provides an objective comparison of Cyclohexyl Vinyl Ether (CHVE) with other common vinyl ethers used in coating formulations, supported by available experimental data and detailed methodologies. This document is intended for researchers, scientists, and professionals involved in the development of advanced coating materials.
Introduction to Vinyl Ethers in Coatings
Vinyl ethers are a class of monomers characterized by a vinyl group attached to an oxygen atom, which is in turn bonded to an alkyl or aryl group. They are known for their high reactivity in cationic polymerization, which can be initiated by UV light or electron beams, and is not inhibited by oxygen, a common issue with free-radical polymerization of acrylates.[1][2] This property, coupled with their excellent ability to reduce the viscosity of formulations, makes them highly valuable as reactive diluents.[1][3]
This compound (CHVE) is a cycloaliphatic vinyl ether that is frequently used to enhance adhesion, flexibility, and chemical resistance in UV-curable coatings.[4] Its bulky cyclohexyl group imparts distinct properties to the cured polymer network compared to linear alkyl vinyl ethers.
Comparative Performance of Vinyl Ethers
This section compares the performance of CHVE with other commonly used vinyl ethers, including n-Butyl Vinyl Ether (BVE), Ethyl Vinyl Ether (EVE), Dodecyl Vinyl Ether (DDVE), and Hydroxybutyl Vinyl Ether (HBVE). While direct, comprehensive comparative studies are limited, the following data, compiled from various sources, provides insights into their relative performance.
Physical Properties of Vinyl Ether Monomers
A comparison of the basic physical properties of these vinyl ethers is crucial for initial formulation considerations.
| Property | This compound (CHVE) | n-Butyl Vinyl Ether (BVE) | Ethyl Vinyl Ether (EVE) | Dodecyl Vinyl Ether (DDVE) | Hydroxybutyl Vinyl Ether (HBVE) |
| Molecular Weight ( g/mol ) | 126.20 | 100.16 | 72.11 | 212.37 | 116.16 |
| Boiling Point (°C) | 147-148 | 94 | 35.5 | 117-120 | 189 |
| Density (g/mL at 25°C) | 0.891 | 0.774 | ~0.75 | 0.817 | ~0.944 |
| Viscosity (mPa·s at 20°C) | ~2 | ~0.6 | ~0.4 | ~2.5 | ~4 |
Note: The viscosity values are approximate and can vary based on purity and measurement conditions.
Performance in Coating Formulations
The structure of the vinyl ether significantly influences the properties of the final coating.
Viscosity Reduction: All vinyl ethers are effective at reducing the viscosity of high-viscosity oligomers in UV-curable formulations.[1] The efficiency of viscosity reduction is generally inversely related to the monomer's own viscosity and its molecular weight. Therefore, smaller and more linear vinyl ethers like EVE and BVE are typically more efficient diluents than the bulkier CHVE or the long-chain DDVE.[1]
Curing Speed: Vinyl ethers are known for their rapid curing via cationic polymerization.[2] The curing speed can be influenced by the reactivity of the vinyl ether and the formulation's viscosity. While specific comparative data on cure speed is scarce, it is known that the structure of the alkyl group can influence the reactivity of the vinyl ether.
Mechanical Properties: The side group of the vinyl ether has a profound impact on the mechanical properties of the cured film.
| Property | General Effect of Vinyl Ether Type |
| Hardness & Tenseness | The bulky, cycloaliphatic structure of CHVE contributes to a higher glass transition temperature (Tg) and increased hardness and tensile strength in the cured polymer compared to linear alkyl vinyl ethers.[5] |
| Flexibility | Linear, long-chain vinyl ethers like DDVE are known to impart greater flexibility and hydrophobicity to coatings. BVE also contributes to flexibility. |
| Adhesion | The polar hydroxyl group in HBVE can promote adhesion to various substrates through hydrogen bonding. CHVE is also noted for providing enhanced adhesion.[4] |
Chemical Resistance: The crosslink density and the chemical nature of the polymer backbone and side chains determine the chemical resistance of the cured coating. The rigid and compact structure resulting from the polymerization of CHVE can contribute to good chemical resistance.[4] The long, hydrophobic alkyl chain of DDVE can enhance water and moisture resistance.
Experimental Protocols
To objectively evaluate the performance of different vinyl ethers in coating formulations, standardized testing procedures are essential. The following are detailed methodologies for key experiments.
Viscosity Measurement
-
Objective: To determine the effect of different vinyl ethers on the viscosity of a coating formulation.
-
Apparatus: Rotational viscometer (e.g., Brookfield viscometer).
-
Procedure:
-
Prepare coating formulations containing a specific weight percentage of the vinyl ether to be tested in a standard oligomer base.
-
Equilibrate the sample to a constant temperature (e.g., 25°C) in a water bath.
-
Measure the viscosity of the formulation using the rotational viscometer at a specified spindle and speed.
-
Record the viscosity in milliPascal-seconds (mPa·s).
-
Repeat the measurement for each vinyl ether at the same concentration.
-
Curing Speed Determination (UV Curing)
-
Objective: To compare the UV curing speed of formulations containing different vinyl ethers.
-
Apparatus: UV curing unit with a conveyor belt, radiometer.
-
Procedure:
-
Apply a uniform film of the coating formulation onto a substrate (e.g., glass or steel panels) using a film applicator.
-
Pass the coated substrate under the UV lamp at a specific belt speed and lamp intensity.
-
Assess the cure of the film immediately after exposure. A common method is the "thumb twist" test or a solvent rub test (e.g., with methyl ethyl ketone - MEK). The coating is considered cured when it is tack-free and resists a certain number of double rubs with the solvent-soaked cloth without damage.
-
Increase the conveyor belt speed (reducing the UV dose) in increments until the coating no longer fully cures.
-
The maximum belt speed at which a full cure is achieved is recorded as a measure of the curing speed. The corresponding UV dose can be measured with a radiometer.
-
Adhesion Testing (Cross-Hatch Adhesion Test - ASTM D3359)
-
Objective: To assess the adhesion of the cured coating to the substrate.
-
Apparatus: Cross-hatch cutting tool, specified pressure-sensitive tape, and a soft brush.
-
Procedure:
-
Ensure the cured coating is on a flat, rigid substrate.
-
Make a series of parallel cuts through the coating to the substrate using the cutting tool.
-
Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.
-
Gently brush the area to remove any detached flakes or ribbons of coating.
-
Apply the center of the pressure-sensitive tape over the grid and smooth it into place.
-
After a specified time (e.g., 90 seconds), rapidly pull the tape off at a 180-degree angle.
-
Visually inspect the grid area and classify the adhesion according to the ASTM D3359 scale (5B for no detachment to 0B for more than 65% detachment).
-
Chemical Resistance Testing (Spot Test - adapted from ASTM D1308)
-
Objective: To evaluate the resistance of the cured coating to various chemicals.
-
Apparatus: Pipettes, watch glasses, and various chemical reagents (e.g., acids, bases, solvents).
-
Procedure:
-
Place a few drops of the test chemical onto the surface of the cured coating.
-
Cover the spot with a watch glass to prevent evaporation.
-
After a specified exposure time (e.g., 24 hours), remove the watch glass and the chemical with a soft cloth.
-
Examine the coating for any signs of degradation, such as blistering, discoloration, softening, or loss of adhesion.
-
Rate the resistance on a scale (e.g., from no effect to complete failure).
-
Visualizations
General Structure of Vinyl Ethers
Caption: Molecular structures of vinyl ethers.
Cationic Polymerization of Vinyl Ethers
References
- 1. radtech.org [radtech.org]
- 2. researchgate.net [researchgate.net]
- 3. uychem.com [uychem.com]
- 4. Collection - Syntheses and Characterization of Poly(this compound-stat-vinyl alcohol)-b-polyisobutylene-b-poly(this compound-stat-vinyl alcohol) Triblock Copolymers and Their Application as Coatings To Deliver Paclitaxel from Coronary Stents - Macromolecules - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
A Comparative Performance Evaluation of Poly(cyclohexyl vinyl ether) Based Adhesives for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of poly(cyclohexyl vinyl ether) (PCVE) based adhesives with common alternatives in the field of drug delivery, such as acrylate, silicone, and polyisobutylene (B167198) (PIB) based systems. The selection of an appropriate pressure-sensitive adhesive (PSA) is a critical step in the development of transdermal drug delivery systems (TDS), as it directly influences drug release, permeation, and overall performance.[1][2] This document summarizes key performance data, outlines experimental protocols for adhesive evaluation, and presents visual workflows to aid in the selection process.
Comparative Analysis of Adhesive Performance
The performance of a PSA is primarily characterized by its peel strength, shear strength, and tackiness. These properties determine the adhesive's ability to adhere to the skin, resist movement, and be removed without causing trauma or leaving residue.[3]
Table 1: Comparison of Key Performance Metrics for Various PSA Chemistries
| Adhesive Type | Peel Strength | Shear Strength (Cohesion) | Tackiness (Initial Adhesion) | Key Advantages | Common Disadvantages |
| Poly(this compound) (PCVE) | Moderate to High | Moderate to High | Moderate | Good solubility, adhesion, and crosslinking properties.[4] Can be used in durable coatings.[4] | Limited publicly available data specifically for drug delivery applications. |
| Acrylate | High | High | Moderate to High | Excellent bonding strength, UV and weathering resistance, versatile for various materials.[5] | Can be brittle, may have lower performance at extreme temperatures compared to silicones.[5][6] |
| Silicone | Low to Moderate[7] | Moderate | High[7] | Excellent biocompatibility, broad operating temperature range, good for sensitive skin.[8][9] | Lower peel strength compared to acrylates, higher cost.[7][9] |
| Polyisobutylene (PIB) | Moderate | Low to Moderate | High | Good adhesion to a variety of surfaces, good moisture resistance. | Lower cohesive strength compared to acrylates. |
Note: The performance characteristics are generalized. Specific formulations within each class can exhibit a wide range of properties.
Detailed Experimental Protocols for Adhesive Performance Testing
Standardized testing is crucial for the accurate evaluation and comparison of adhesive properties. The following are summaries of common test methods.
2.1. Peel Adhesion Test
This test measures the force required to remove an adhesive tape from a test panel at a controlled angle and speed.[10]
-
Governing Standards: ASTM D3330, PSTC-101[11]
-
Methodology:
-
A strip of the adhesive-coated material is applied to a standard test panel (e.g., stainless steel) using a specified roller weight to ensure uniform contact.
-
The panel is allowed to dwell for a predetermined period (e.g., 20 minutes, 24 hours).[10]
-
The free end of the adhesive strip is attached to a tensile testing machine.
-
The strip is peeled from the panel at a constant speed and a specific angle (typically 90° or 180°).[10]
-
The force required to peel the adhesive is recorded.
-
2.2. Shear Strength (Cohesion) Test
This test evaluates the cohesive strength of an adhesive, its ability to resist internal slippage under a constant load.[11]
-
Governing Standards: ASTM D3654, PSTC-107[11]
-
Methodology:
-
A strip of the adhesive-coated material is applied to a standard test panel, covering a specific area (e.g., 1 inch x 1 inch).
-
The panel is mounted vertically, and a standard weight (e.g., 1 kg) is attached to the free end of the adhesive strip.
-
The time it takes for the adhesive to fail (i.e., the weight to fall) is recorded. A longer time indicates higher shear strength.
-
2.3. Tackiness Test (Loop Tack Test)
Tack is the initial, instantaneous adhesion of a PSA to a surface with minimal pressure.[3][11] The loop tack test is a common method for its measurement.[11]
-
Governing Standards: ASTM D6195, PSTC-16[11]
-
Methodology:
-
A loop of the adhesive-coated material, with the adhesive side facing out, is formed.
-
The loop is brought into contact with a standard test panel over a defined area.
-
The loop is then pulled away from the panel at a constant speed.
-
The maximum force required to separate the loop from the panel is measured as the loop tack.
-
Visualizing Experimental Workflows
3.1. General Workflow for Adhesive Performance Evaluation
The following diagram illustrates the typical sequence of steps involved in evaluating the performance of a pressure-sensitive adhesive.
3.2. Decision Pathway for Adhesive Selection in Drug Delivery
This diagram outlines a logical progression for selecting an appropriate adhesive for a drug delivery application, considering key factors at each stage.
References
- 1. Effect of Different Pressure-Sensitive Adhesives on Performance Parameters of Matrix-Type Transdermal Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Effect of Different Pressure-Sensitive Adhesives on Performance Parameters of Matrix-Type Transdermal Delivery Systems | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Viscoelastic and Adhesion Properties of New Poly(Ether-Urethane) Pressure-Sensitive Adhesives [frontiersin.org]
- 4. my.basf.com [my.basf.com]
- 5. spectape.com [spectape.com]
- 6. Acrylate Adhesives vs. Silicone Adhesives | dr Dietrich Mueller GmbH [mueller-ahlhorn.com]
- 7. cdn.thomasnet.com [cdn.thomasnet.com]
- 8. Synthetic Pressure Sensitive Adhesives for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stockwell.com [stockwell.com]
- 10. Understanding the Tack and Peel of Adhesive Tapes | Tom Brown Inc [tombrowninc.com]
- 11. mcpolymers.com [mcpolymers.com]
Spectroscopic Fingerprinting: A Comparative Guide to Confirming Poly(cyclohexyl vinyl ether) Structure
For researchers, scientists, and drug development professionals, the precise structural confirmation of polymers is paramount for ensuring the integrity and reproducibility of their work. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of poly(cyclohexyl vinyl ether) (PCHVE), with supporting data from alternative poly(vinyl ether)s.
This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification of PCHVE. By presenting comparative data with poly(ethyl vinyl ether) (PEVE) and poly(tert-butyl vinyl ether) (PtBVE), this guide offers a robust framework for structural verification.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of PCHVE and its alternatives.
Table 1: ¹H NMR Chemical Shift Assignments (CDCl₃, 400 MHz)
| Polymer | Chemical Shift (δ, ppm) | Assignment |
| Poly(this compound) | 3.43 - 3.68 | -O-CH - (backbone) |
| 3.18 - 3.41 | -O-CH - (cyclohexyl) | |
| 1.01 - 1.88 | -CH₂ - (cyclohexyl & backbone) | |
| Poly(ethyl vinyl ether) | 3.21 - 3.74 | -O-CH - (backbone), -O-CH₂ - |
| 1.40 - 1.92 | -CH₂ - (backbone) | |
| 1.17 | -CH₃ | |
| Poly(tert-butyl vinyl ether) | 3.10 - 3.50 | -O-CH - (backbone) |
| 1.40 - 1.80 | -CH₂ - (backbone) | |
| 1.15 | -C(CH₃)₃ |
Table 2: ¹³C NMR Chemical Shift Assignments (CDCl₃, 101 MHz)
| Polymer | Chemical Shift (δ, ppm) | Assignment |
| Poly(this compound) | ~77 | -O-C H- (backbone) |
| ~80 | -O-C H- (cyclohexyl) | |
| 23 - 33 | -C H₂- (cyclohexyl) | |
| ~40 | -C H₂- (backbone) | |
| Poly(ethyl vinyl ether) | ~74 | -O-C H- (backbone) |
| ~64 | -O-C H₂- | |
| ~40 | -C H₂- (backbone) | |
| ~15 | -C H₃ | |
| Poly(tert-butyl vinyl ether) | ~72 | -O-C H- (backbone) |
| ~73 | -O-C (CH₃)₃ | |
| ~40 | -C H₂- (backbone) | |
| ~28 | -C(C H₃)₃ |
Table 3: FTIR Peak Assignments
| Polymer | Wavenumber (cm⁻¹) | Assignment |
| Poly(this compound) | 2925, 2850 | C-H stretching (cyclohexyl & backbone) |
| 1450 | C-H bending (cyclohexyl & backbone) | |
| 1100 | C-O-C stretching (ether linkage) | |
| Poly(ethyl vinyl ether) | 2975, 2870 | C-H stretching (ethyl & backbone) |
| 1465, 1380 | C-H bending (ethyl & backbone) | |
| 1110 | C-O-C stretching (ether linkage) | |
| Poly(tert-butyl vinyl ether) | 2970 | C-H stretching (tert-butyl & backbone) |
| 1390, 1365 | C-H bending (tert-butyl gem-dimethyl) | |
| 1080 | C-O-C stretching (ether linkage) |
Table 4: Expected Mass Spectrometry Fragmentation
| Polymer | Primary Fragmentation Pathway | Characteristic Fragments |
| Poly(this compound) | Cleavage of the cyclohexyl group, backbone fragmentation | Cyclohexene (m/z 82), cyclohexanol (B46403) (m/z 100), fragments corresponding to the polymer backbone with loss of cyclohexyl radical. |
| Poly(ethyl vinyl ether) | α-cleavage at the ether oxygen, backbone fragmentation | Fragments with loss of ethyl radical, acetaldehyde, ethylene. |
| Poly(tert-butyl vinyl ether) | Loss of isobutylene (B52900) to form a secondary alcohol on the backbone | Isobutylene (m/z 56), fragments corresponding to a poly(vinyl alcohol) backbone. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the polymer in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: A 400 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: -10 to 220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Cast a thin film of the polymer onto a KBr or NaCl salt plate from a dilute solution in a volatile solvent (e.g., chloroform). Ensure the solvent has completely evaporated. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the clean salt plate or ATR crystal.
Mass Spectrometry (MS)
-
Technique: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is often suitable for analyzing the thermal degradation products of polymers.
-
Sample Preparation: Place a small amount (µg range) of the polymer sample into a pyrolysis sample cup.
-
Instrumentation: A pyrolysis unit coupled to a GC-MS system.
-
Pyrolysis Parameters:
-
Pyrolysis Temperature: 500-700 °C.
-
Heating Rate: Rapid (e.g., 20 °C/ms).
-
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate the pyrolysis products.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
-
Data Analysis: Identify the eluting compounds by comparing their mass spectra with a library database (e.g., NIST).
Visualization of Analytical Workflow and Structures
The following diagrams illustrate the logical workflow for spectroscopic analysis and the key structural features of the compared polymers.
A comparative analysis of different initiators for cyclohexyl vinyl ether polymerization
For Researchers, Scientists, and Drug Development Professionals
The polymerization of cyclohexyl vinyl ether (CHVE) is a critical process for the synthesis of specialty polymers with applications in coatings, adhesives, and biomedical materials. The choice of initiator plays a pivotal role in determining the polymer's molecular weight, polydispersity, and overall properties. This guide provides a comparative analysis of different initiator systems for CHVE polymerization, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific applications.
Performance Comparison of Initiators
The cationic polymerization of this compound can be initiated by several classes of compounds, primarily Lewis acids, protonic acids, and photoinitiators. The performance of these initiators varies significantly in terms of reaction control, living characteristics, and required reaction conditions.
Lewis Acid Initiators
Lewis acids are potent initiators for the cationic polymerization of vinyl ethers. Their effectiveness is often dependent on the specific Lewis acid used and the reaction temperature. While direct comparative data for various Lewis acids in CHVE polymerization is limited, studies on analogous vinyl ethers, such as isobutyl vinyl ether (IBVE), provide valuable insights into their relative activities. For instance, SnCl₄ has been shown to be effective in achieving living polymerization of vinyl ethers, yielding polymers with narrow molecular weight distributions.[1] In contrast, other strong Lewis acids like TiCl₄ and EtAlCl₂ can lead to uncontrolled polymerizations with broad polydispersity.[1]
| Initiator System | Monomer | Temperature (°C) | Time | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) | Reference |
| IBVE-HCl/SnCl₄ | IBVE | -30 | < 5 sec | 100 | 18,000 | 1.10 | [1] |
| IBVE-HCl/TiCl₄ | IBVE | -30 | - | - | uncontrolled | broad | [1] |
| IBVE-HCl/EtAlCl₂ | IBVE | -30 | - | - | uncontrolled | broad | [1] |
Note: Data for isobutyl vinyl ether (IBVE) is presented as a proxy for this compound due to the limited availability of direct comparative studies on CHVE with a wide range of Lewis acids under identical conditions.
Protonic Acid Initiators
Protonic acids can directly initiate the cationic polymerization of vinyl ethers. Modern organocatalysts, such as pentacarbomethoxycyclopentadiene (PCCP), have emerged as effective initiators for the living cationic polymerization of various vinyl ethers, including CHVE, at room temperature.[2][3] This system offers the advantage of operating under ambient conditions without the need for extensive purification.[2] Another approach involves aqueous cationic polymerization using an initiating system like CumOH/B(C₆F₅)₃/Et₂O, which has been successfully applied to CHVE.[4]
| Initiator System | Monomer | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) | Reference |
| PCCP/HBD | CHVE | Room Temp. | 2 | 95 | 10,200 | 1.05 | [2][3] |
| CumOH/B(C₆F₅)₃/Et₂O | CHVE | -15 | - | high | high | - | [4] |
Photoinitiators
Photoinitiated cationic polymerization offers spatial and temporal control over the initiation process. Diaryliodonium and triarylsulfonium salts are common photoinitiators that, upon UV irradiation, generate strong Brønsted acids that initiate polymerization.[5][6] This method is particularly useful for applications such as UV curing of coatings. The efficiency of photoinitiation can be influenced by the specific salt and the presence of photosensitizers.
| Initiator System | Monomer | Light Source | Time | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) | Reference |
| Diphenyliodonium iodide | IPVE | UV | - | - | linear increase with conversion | 1.07 - 1.12 | [7] |
Note: Data for isopropyl vinyl ether (IPVE) is presented to illustrate the performance of photoinitiators in a similar system.
Experimental Protocols
General Procedure for Cationic Polymerization of this compound
The following are generalized experimental protocols for the polymerization of CHVE using different initiator systems. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using dry solvents and glassware to prevent premature termination by water.
1. Lewis Acid Initiated Polymerization (e.g., using SnCl₄)
-
Materials: this compound (distilled over CaH₂), toluene (B28343) (dried), initiator adduct (e.g., CHVE-HCl, prepared by reacting CHVE with HCl), SnCl₄ solution in a non-polar solvent.
-
Procedure:
-
In a flame-dried glass reactor equipped with a magnetic stirrer, add dry toluene and the CHVE monomer.
-
Cool the reactor to the desired temperature (e.g., -30 °C) in a suitable bath.
-
Add the initiator adduct solution to the reactor.
-
Initiate the polymerization by adding the SnCl₄ solution.
-
After the desired time, quench the polymerization by adding a small amount of pre-chilled methanol (B129727) containing a small amount of ammonia.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum.
-
Characterize the polymer for its molecular weight (M_n) and polydispersity index (PDI) using gel permeation chromatography (GPC).
-
2. Protonic Acid Initiated Polymerization (e.g., using PCCP)
-
Materials: this compound (distilled over CaH₂), dichloromethane (B109758) (DCM, dried), pentacarbomethoxycyclopentadiene (PCCP), a hydrogen bond donor (HBD) if required.
-
Procedure:
-
In a glovebox, add the PCCP and HBD (if used) to a vial.
-
Add dry DCM and stir until the solids are dissolved.
-
Add the CHVE monomer to the initiator solution.
-
Allow the reaction to proceed at room temperature for the desired time.
-
Quench the polymerization by adding a basic solution (e.g., triethylamine (B128534) in methanol).
-
Precipitate, filter, and dry the polymer as described above.
-
Analyze the polymer by GPC.
-
3. Photoinitiated Cationic Polymerization
-
Materials: this compound, a diaryliodonium or triarylsulfonium salt photoinitiator.
-
Procedure:
-
In a suitable vessel, dissolve the photoinitiator in the CHVE monomer.
-
Cast a thin film of the solution onto a substrate.
-
Expose the film to a UV light source for a specified period.
-
The extent of polymerization can be monitored in real-time using techniques like real-time FTIR.
-
After curing, the polymer properties can be characterized.
-
Visualizing the Polymerization Process
Cationic Polymerization Mechanism of this compound
The cationic polymerization of CHVE proceeds via a chain-growth mechanism involving initiation, propagation, and termination steps.
Caption: General mechanism of cationic polymerization.
Experimental Workflow for Initiator Comparison
A systematic workflow is essential for the objective comparison of different initiators.
Caption: Experimental workflow for initiator comparison.
References
- 1. main.spsj.or.jp [main.spsj.or.jp]
- 2. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Photoinitiated cationic polymerization with multifunctional vinyl ether monomers (Journal Article) | OSTI.GOV [osti.gov]
- 6. Metal-free photoinitiated controlled cationic polymerization of isopropyl vinyl ether using diaryliodonium salts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Cross-Verification of Poly(cyclohexyl vinyl ether) Molecular Weight: A Comparative Guide to GPC, MALDI-TOF MS, and Static Light Scattering
For researchers, scientists, and drug development professionals, accurate determination of polymer molecular weight is paramount for ensuring material performance and batch-to-batch consistency. This guide provides an objective comparison of three common techniques for characterizing the molecular weight of poly(cyclohexyl vinyl ether) (PCyVE): Gel Permeation Chromatography (GPC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Static Light Scattering (SLS).
The selection of an appropriate analytical technique is critical and often depends on the specific information required, such as the type of molecular weight average (number-average, Mₙ; weight-average, Mₙ) and the polydispersity index (PDI). This guide presents a side-by-side comparison of these methods, supported by representative experimental data, detailed protocols, and a visual workflow to aid in methodological selection and data interpretation.
Comparative Analysis of Molecular Weight Data
The following table summarizes hypothetical yet representative molecular weight data for a sample of poly(this compound) as determined by GPC, MALDI-TOF MS, and SLS. This data illustrates the typical agreements and discrepancies observed between these techniques.
| Parameter | Gel Permeation Chromatography (GPC) | MALDI-TOF Mass Spectrometry (MALDI-TOF MS) | Static Light Scattering (SLS) |
| Number-Average Molecular Weight (Mₙ) (Da) | 8,500 | 9,800 | Not Directly Measured |
| Weight-Average Molecular Weight (Mₙ) (Da) | 9,500 | 10,200 | 10,500 |
| Polydispersity Index (PDI) | 1.12 | 1.04 | Not Directly Measured |
Note: This data is illustrative. GPC provides a molecular weight relative to calibration standards (e.g., polystyrene), which can differ from the absolute molecular weight. MALDI-TOF MS can provide absolute molecular weights for polymers with low polydispersity. Static Light Scattering directly measures the absolute weight-average molecular weight.[1]
Principles and Experimental Workflows
The choice of technique influences the type of molecular weight information obtained. The following diagram illustrates the general workflow for the cross-verification of PCyVE molecular weight.
Detailed Experimental Protocols
Gel Permeation Chromatography (GPC)
GPC separates molecules based on their hydrodynamic volume in solution, providing a molecular weight distribution relative to known standards.
-
Instrumentation: A standard GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of two PLgel 5 µm MIXED-D columns (300 x 7.5 mm) connected in series.
-
Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.
-
Temperature: 40°C.
-
Sample Preparation: Dissolve poly(this compound) in THF to a concentration of 2 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
Calibration: Use a series of narrow polystyrene standards ranging from 500 Da to 2,000,000 Da to generate a calibration curve.
-
Data Analysis: Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) relative to the polystyrene calibration.
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a soft ionization technique that can provide absolute molecular weight information, particularly for polymers with low polydispersity.
-
Instrumentation: A MALDI-TOF mass spectrometer equipped with a nitrogen laser (337 nm).
-
Matrix: trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB). Prepare a 20 mg/mL solution in THF.
-
Cationizing Agent: Sodium trifluoroacetate (B77799) (NaTFA). Prepare a 10 mg/mL solution in THF.
-
Sample Preparation: Mix the PCyVE solution (10 mg/mL in THF), DCTB matrix solution, and NaTFA solution in a 10:50:1 (v/v/v) ratio. Deposit 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition: Acquire spectra in reflectron positive ion mode.
-
Data Analysis: Process the raw data to obtain the peak list corresponding to the different polymer chains. Calculate Mₙ, Mₙ, and PDI from the intensities of the observed peaks.
Static Light Scattering (SLS)
SLS measures the intensity of scattered light to determine the absolute weight-average molecular weight (Mₙ) of a polymer in solution.[1]
-
Instrumentation: A multi-angle light scattering detector coupled with a differential refractometer.
-
Solvent: Tetrahydrofuran (THF), filtered through a 0.2 µm filter.
-
Sample Preparation: Prepare a series of poly(this compound) solutions in THF at five different concentrations ranging from 1 to 5 mg/mL. Filter each solution through a 0.2 µm syringe filter directly into a clean scattering cell.
-
Refractive Index Increment (dn/dc): The dn/dc value of PCyVE in THF at the laser wavelength of the instrument must be determined experimentally or obtained from literature. For the purpose of this guide, a representative value of 0.065 mL/g is assumed.
-
Data Acquisition: Measure the scattered light intensity at multiple angles for each concentration.
-
Data Analysis: Use a Zimm plot to extrapolate the data to zero concentration and zero angle to determine the absolute Mₙ.
Discussion of Comparative Results
-
GPC vs. Absolute Methods: GPC often provides lower molecular weight values compared to MALDI-TOF MS and SLS. This discrepancy arises because GPC calibration is based on the hydrodynamic volume of linear polystyrene standards, which may differ from that of PCyVE at the same mass.
-
MALDI-TOF MS for Polydisperse Samples: For polymers with a PDI significantly greater than 1.2, MALDI-TOF MS may exhibit a bias towards lower molecular weight species, potentially leading to an underestimation of the average molecular weights.
-
SLS for Absolute Mₙ: SLS is considered a primary method for determining the absolute weight-average molecular weight and is invaluable for validating results from relative methods like GPC.[1]
-
PDI Comparison: The PDI values from GPC and MALDI-TOF MS should be in reasonable agreement for polymers with narrow molecular weight distributions. A significantly lower PDI from MALDI-TOF MS can indicate its higher resolution in distinguishing individual oligomers.
By employing a combination of these techniques, researchers can obtain a comprehensive and cross-verified understanding of the molecular weight characteristics of poly(this compound), leading to more robust material characterization and development.
References
A Comparative Guide to RAFT Agents for Controlled Polymerization of Vinyl Esters and Vinyl Ethers
For Researchers, Scientists, and Drug Development Professionals
The controlled polymerization of vinyl esters and vinyl ethers is crucial for the synthesis of well-defined polymers with applications ranging from drug delivery systems to advanced materials. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a versatile and powerful technique to achieve this control. The choice of the RAFT agent, or Chain Transfer Agent (CTA), is paramount to the success of the polymerization, dictating the degree of control over molecular weight, polydispersity, and reaction kinetics. This guide provides an objective comparison of commonly used RAFT agents for these two classes of "less-activated" monomers, supported by experimental data and detailed protocols.
The Challenge of Polymerizing Less-Activated Monomers
Vinyl esters, such as vinyl acetate (B1210297) (VAc), and vinyl ethers possess propagating radicals that are highly reactive and unstabilized. This inherent reactivity makes their controlled polymerization challenging, often leading to side reactions like chain transfer to monomer or solvent, which result in branched polymers with broad molecular weight distributions.[1][2] Consequently, RAFT agents that are effective for more-activated monomers like styrenes and acrylates, such as dithioesters and trithiocarbonates, act as inhibitors for vinyl esters and ethers.[1] Effective control requires RAFT agents with a lower transfer activity, namely xanthates and dithiocarbamates.[1]
RAFT Agents for Vinyl Esters: A Comparative Analysis
For the radical RAFT polymerization of vinyl esters, xanthates and dithiocarbamates are the agents of choice. The effectiveness of these agents is determined by the substituents on the Z and R groups of the RAFT agent structure (R-S-C(=S)-Z).
Key Performance Data of RAFT Agents for Vinyl Acetate (VAc) Polymerization
| RAFT Agent Type | Specific Agent | Monomer | Conditions | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Xanthate | O-ethyl-S-(1-phenylethyl) carbonodithioate | VAc | 60 °C, AIBN | 85 | 14,000 | 1.15 | [3] |
| Xanthate | Methyl (ethoxycarbonothioyl)sulfanyl acetate | VAc | 60 °C, AIBN | >85 | >50,000 | <1.2 | [4] |
| Dithiocarbamate (B8719985) | Malonate N,N-diphenyldithiocarbamate | VAc | Not specified | Not specified | >50,000 | <1.5 | [5] |
| Dithiocarbamate | N-(4-pyridyl)-N-(p-cyanophenyl) S-cyanomethyl dithiocarbamate | VAc | Not specified | Not specified | Not specified | Not specified | [1] |
Discussion of Performance:
-
Xanthates: Generally provide excellent control over the polymerization of vinyl acetate, leading to polymers with low polydispersity (PDI < 1.2).[4] The choice of the R and Z groups on the xanthate can influence the induction period and the overall reaction rate.[6] For instance, some xanthates can lead to extended inhibition periods before polymerization commences.[4]
-
Dithiocarbamates: Also offer good control, particularly N-aryl dithiocarbamates.[1] They can be tailored to be "switchable," where their activity can be altered by changing the pH, allowing for the synthesis of block copolymers with more-activated monomers.[5] N,N-dialkyl dithiocarbamates tend to provide broader molecular weight distributions compared to N-aryl dithiocarbamates.[1]
RAFT Agents for Vinyl Ethers: Cationic RAFT Polymerization
Vinyl ethers are typically polymerized via cationic mechanisms. The development of cationic RAFT polymerization has enabled the synthesis of well-defined poly(vinyl ether)s. Dithiocarbamates and, in some cases, trithiocarbonates are employed as CTAs in these systems.
Key Performance Data of RAFT Agents for Isobutyl Vinyl Ether (IBVE) Polymerization
| RAFT Agent Type | Specific Agent | Monomer | Conditions | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Dithiocarbamate | Dithiocarbamate CTA | IBVE | Room Temp, PCCP/HBD | >95 | 16,000 | 1.17 | [7] |
| Trithiocarbonate | Trithiocarbonate CTA | IBVE | Not specified | Nearly full | Not specified | Higher than dithiocarbamate | [7] |
Discussion of Performance:
-
Dithiocarbamates: Have shown to be highly effective in the moisture-tolerant cationic RAFT polymerization of vinyl ethers, yielding polymers with predictable molecular weights and narrow distributions (PDI < 1.2).[7]
-
Trithiocarbonates: While they can be used for cationic RAFT of vinyl ethers, they generally result in higher polydispersities compared to dithiocarbamates.[7] However, their utility lies in their ability to participate in both cationic and radical RAFT, enabling the synthesis of block copolymers with monomers polymerizable by different mechanisms.[7]
Experimental Protocols
Typical Experimental Protocol for RAFT Polymerization of Vinyl Acetate (VAc) with a Xanthate Agent
-
Reagents: Vinyl acetate (monomer), a xanthate RAFT agent (e.g., O-ethyl-S-(1-phenylethyl) carbonodithioate), a radical initiator (e.g., AIBN), and a solvent (e.g., benzene (B151609) or bulk).
-
Preparation: The monomer, RAFT agent, and initiator are dissolved in the solvent in a reaction vessel. The molar ratio of monomer to RAFT agent to initiator is crucial for controlling the molecular weight and should be carefully calculated based on the desired degree of polymerization.
-
Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: The reaction vessel is then placed in a preheated oil bath at a specific temperature (e.g., 60 °C) to initiate the polymerization.
-
Monitoring: The reaction progress is monitored by taking samples at regular intervals and analyzing the monomer conversion using techniques like ¹H NMR or gas chromatography (GC).
-
Termination and Purification: Once the desired conversion is reached, the polymerization is quenched by rapid cooling and exposure to air. The polymer is then purified by precipitation in a non-solvent (e.g., cold methanol (B129727) or hexane) to remove unreacted monomer and initiator residues. The purified polymer is dried under vacuum.
-
Characterization: The molecular weight (Mn) and polydispersity (PDI) of the resulting polymer are determined by size exclusion chromatography (SEC) or gel permeation chromatography (GPC).
Typical Experimental Protocol for Cationic RAFT Polymerization of Isobutyl Vinyl Ether (IBVE) with a Dithiocarbamate Agent
-
Reagents: Isobutyl vinyl ether (monomer), a dithiocarbamate RAFT agent, a strong organic acid initiator (e.g., pentacarbomethoxycyclopentadiene, PCCP), and a hydrogen bond donor (HBD).[7]
-
Preparation: In a reaction vessel open to the air, the monomer, dithiocarbamate CTA, PCCP, and HBD are combined at room temperature.[7]
-
Polymerization: The mixture is stirred at room temperature. The reaction is typically performed neat (without solvent).[7]
-
Monitoring: Monomer conversion and polymer molecular weight evolution can be tracked over time by taking aliquots and analyzing them by ¹H NMR and SEC.
-
Termination: The polymerization can be terminated by the addition of a quenching agent, such as methanol.
-
Purification: The polymer is purified by precipitation in a suitable non-solvent.
-
Characterization: The final polymer is characterized for its molecular weight and PDI using SEC.
Visualizing the RAFT Mechanism and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the fundamental RAFT mechanism and a generalized experimental workflow for comparing RAFT agents.
Caption: The general mechanism of RAFT polymerization.
Caption: Workflow for comparing RAFT agent performance.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Poly(vinyl ester) block copolymers synthesized by reversible addition-fragmentation chain transfer polymerizations | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
Cyclohexyl Vinyl Ether: A Viable Styrene Alternative in Specialized Polymer Applications
For researchers, scientists, and drug development professionals, the quest for advanced polymeric materials with tailored properties is perpetual. While styrene (B11656) has long been a cornerstone monomer in the polymer industry, concerns over its volatile nature and potential health risks have spurred the search for high-performance alternatives. Cyclohexyl vinyl ether (CHVE) is emerging as a compelling substitute in specific applications, offering a unique combination of properties that merit a detailed comparison.
This guide provides an objective, data-driven comparison of this compound and styrene, focusing on their performance in polymer applications. Experimental data on mechanical, thermal, and chemical properties are presented, alongside detailed polymerization protocols, to assist researchers in making informed decisions for their specific needs.
Performance Comparison: Poly(this compound) vs. Polystyrene
The selection of a monomer is dictated by the desired properties of the final polymer. The following tables summarize the key performance characteristics of homopolymers derived from this compound (PCHVE) and styrene (Polystyrene, PS). It is important to note that comprehensive mechanical property data for PCHVE homopolymer is limited in publicly available literature; the data presented here for PCHVE's mechanical properties are derived from copolymers with a high CHVE content and should be considered as an estimation.
Table 1: Mechanical Properties
| Property | Poly(this compound) (PCHVE) (estimated) | Polystyrene (GPPS) | Polystyrene (HIPS) | Test Method |
| Tensile Strength | 15.9 - 22.6 MPa[1] | 32 - 55 MPa | 15 - 35 MPa | ASTM D638 / ISO 527 |
| Elongation at Break | ~500%[1] | 1 - 4% | 20 - 80% | ASTM D638 / ISO 527 |
| Flexural Modulus | Data not available | 2.28 - 3.24 GPa | 1.4 - 2.5 GPa | ASTM D790 / ISO 178 |
| Hardness (Rockwell) | Data not available | M70 - M80 | R65 - R90 | ASTM D785 |
Table 2: Thermal Properties
| Property | Poly(this compound) (PCHVE) | Polystyrene (PS) | Test Method |
| Glass Transition Temperature (Tg) | 81 °C | 90 - 100 °C | DSC / DMA |
| Decomposition Temperature | Data not available | ~380 °C (onset) | TGA |
| Heat Deflection Temperature (HDT) | Data not available | 68 - 100 °C (at 1.82 MPa) | ASTM D648 / ISO 75 |
Table 3: Monomer and Polymerization Characteristics
| Property | This compound (CHVE) | Styrene |
| Monomer Boiling Point | 147-148 °C | 145 °C |
| Typical Polymerization Method | Cationic Polymerization | Free-Radical Polymerization |
| Key Polymerization Features | Sensitive to impurities, requires anhydrous conditions | Tolerant to minor impurities, widely practiced |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of polymeric materials. Below are representative procedures for the polymerization of this compound and styrene.
Synthesis of Poly(this compound) via Cationic Polymerization
Materials:
-
This compound (CHVE), dried over calcium hydride and distilled under reduced pressure.
-
Anhydrous dichloromethane (B109758) (DCM) as solvent.
-
Initiator system: e.g., a protic acid initiator like trifluoromethanesulfonic acid (TfOH) or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).
-
Dry nitrogen or argon atmosphere.
-
Quenching agent: e.g., methanol.
Procedure:
-
All glassware is flame-dried under vacuum and cooled under a dry nitrogen atmosphere.
-
Anhydrous DCM is added to a reaction flask via cannula.
-
The flask is cooled to the desired reaction temperature (e.g., -78 °C) in a dry ice/acetone bath.
-
The purified CHVE monomer is added to the cooled solvent.
-
The initiator is added dropwise to the stirred solution to initiate the polymerization.
-
The reaction is allowed to proceed for a predetermined time, during which the viscosity of the solution will increase.
-
The polymerization is terminated by the addition of a quenching agent, such as pre-chilled methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Synthesis of Polystyrene via Free-Radical Polymerization
Materials:
-
Styrene monomer, inhibitor removed by washing with aqueous sodium hydroxide (B78521) solution, followed by washing with deionized water and drying over anhydrous magnesium sulfate.
-
Initiator: e.g., benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
-
Solvent (optional, for solution polymerization): e.g., toluene.
-
Nitrogen atmosphere.
Procedure:
-
The purified styrene monomer and initiator (and solvent, if applicable) are placed in a reaction flask equipped with a condenser and a nitrogen inlet.
-
The mixture is purged with nitrogen for 15-20 minutes to remove dissolved oxygen.
-
The reaction flask is then heated to the desired polymerization temperature (typically 60-90 °C) in an oil bath with constant stirring.
-
The polymerization is allowed to proceed for several hours. The viscosity of the solution will increase significantly.
-
The reaction is stopped by cooling the flask to room temperature.
-
The polymer is isolated by precipitating the viscous solution in a large excess of a non-solvent, such as methanol.
-
The precipitated polystyrene is collected by filtration, washed with methanol, and dried in a vacuum oven.
Chemical Resistance
Both PCHVE and polystyrene are non-polar polymers, which dictates their chemical resistance profile.
-
Poly(this compound): As a poly(vinyl ether), PCHVE is expected to exhibit good resistance to water, alkalis, and non-oxidizing acids.[2] The ether linkage provides some polarity, but the bulky, non-polar cyclohexyl group dominates the polymer's properties. It is likely soluble in many common organic solvents such as toluene, THF, and chlorinated hydrocarbons.
-
Polystyrene: Polystyrene is known for its excellent resistance to aqueous solutions of salts, acids, and bases. However, it is readily attacked by many organic solvents, including chlorinated hydrocarbons (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene, benzene), and ketones (e.g., acetone).[3] This susceptibility to solvent attack is a significant limitation in certain applications.
Signaling Pathways and Experimental Workflows
To visualize the polymerization processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Cationic polymerization of this compound.
Caption: Free-radical polymerization of styrene.
Applications and Future Perspectives
The distinct properties of PCHVE and polystyrene lend them to different application areas. Polystyrene, particularly in its general-purpose and high-impact forms, is widely used in packaging, disposable containers, and consumer goods due to its low cost and ease of processing.
This compound, on the other hand, is positioned as a specialty monomer. Its polymers and copolymers are finding use in applications that demand higher performance, such as:
-
Coatings and Adhesives: The flexibility and chemical resistance imparted by the cyclohexyl group make PCHVE a valuable component in formulations for protective coatings, adhesives, and sealants.[2]
-
Biomedical Devices: Copolymers containing CHVE have been investigated for use as coatings on medical devices, such as coronary stents, where biocompatibility and controlled drug release are critical.[1] The elastomeric properties observed in some CHVE copolymers are particularly advantageous in such applications.
-
Reactive Diluents: In formulations for UV-curable coatings and inks, CHVE can act as a reactive diluent to reduce viscosity and enhance properties like adhesion and flexibility.[2]
References
Investigating the effect of the cyclohexyl group on polymer properties compared to linear alkyl vinyl ethers
A comparative guide for researchers and drug development professionals on the influence of the cyclohexyl group on the thermal and solubility properties of poly(vinyl ethers) when benchmarked against their linear alkyl counterparts.
The substitution of a linear alkyl chain with a bulky cyclohexyl group in poly(vinyl ethers) (PVEs) significantly alters the polymer's physical properties. This guide provides a comprehensive comparison of poly(cyclohexyl vinyl ether) (PCVE) and PVEs with linear alkyl side chains, offering experimental data and detailed protocols to inform material selection and design in research and pharmaceutical applications.
Executive Summary of Comparative Data
The introduction of the cyclohexyl ring introduces steric hindrance and rigidity, which directly impacts the glass transition temperature (Tg), thermal stability, and solubility of the resulting polymer.
| Property | Poly(this compound) (PCVE) | Poly(linear alkyl vinyl ethers) (e.g., PEVE, PNBVE) | Influence of the Cyclohexyl Group |
| Glass Transition Temperature (Tg) | Higher | Lower, decreases with increasing alkyl chain length | The rigid cyclohexyl group restricts chain mobility, leading to a significant increase in Tg. |
| Thermal Stability | Generally high | Moderate, with decomposition temperatures influenced by side chain length. For example, Poly(ethyl vinyl ether) (PEVE) and Poly(n-butyl vinyl ether) (PNBVE) show a major degradation step in the range of 380 to 418°C[1] | The bulky side group can influence the degradation mechanism and onset temperature. |
| Solubility | Soluble in a range of organic solvents | Solubility varies with the length of the alkyl chain; shorter chains are more soluble in polar organic solvents, while longer chains favor non-polar solvents. Some are soluble in methyl ethyl ketone (MEK)[2]. | The cyclohexyl group imparts a distinct solubility profile, favoring common organic solvents. |
The Structural Difference: A Tale of Two Side Chains
The fundamental difference between PCVE and linear poly(alkyl vinyl ethers) lies in the nature of the pendant group attached to the polymer backbone. The bulky, cyclic structure of the cyclohexyl group contrasts sharply with the flexible, linear nature of alkyl chains.
Caption: Chemical structures of cyclohexyl and linear alkyl vinyl ether monomers and their corresponding polymers.
Impact on Key Polymer Properties
The structural variations directly translate to distinct macroscopic properties, as detailed below.
Glass Transition Temperature (Tg)
The glass transition temperature is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.
-
Poly(this compound): The bulky and rigid cyclohexyl group significantly hinders the rotational motion of the polymer chains. This increased rigidity requires more thermal energy to induce segmental motion, resulting in a higher Tg.
-
Poly(linear alkyl vinyl ethers): For this class of polymers, the Tg generally decreases as the length of the linear alkyl side chain increases[3]. The longer, flexible alkyl chains act as internal plasticizers, increasing the free volume and allowing the polymer backbone to move more freely at lower temperatures.
Caption: Relationship between side group structure and the glass transition temperature of poly(vinyl ethers).
Thermal Stability
Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature.
-
Poly(this compound): While specific TGA data for direct comparison is limited in the reviewed literature, polymers with bulky, cyclic side groups often exhibit high thermal stability.
-
Poly(linear alkyl vinyl ethers): The thermal stability of these polymers is influenced by the length of the alkyl side chain. A comparative study indicated that poly(ethyl vinyl ether) and poly(n-butyl vinyl ether) have a major degradation step with a maximum rate of decomposition in the range of 380 to 418°C[1].
Solubility
The solubility of a polymer is crucial for its processing and application, particularly in drug delivery systems where solvent compatibility is key.
-
Poly(this compound): This polymer is generally soluble in a variety of common organic solvents[4].
-
Poly(linear alkyl vinyl ethers): The solubility of these polymers is highly dependent on the length of the alkyl side chain. For instance, poly(methyl vinyl ether) is soluble in cold water, exhibiting a lower critical solution temperature (LCST). As the alkyl chain length increases, the polymers become more hydrophobic. Some linear poly(alkyl vinyl ethers) have been noted to be soluble in methyl ethyl ketone (MEK)[2].
Experimental Protocols
To ensure reproducible and comparable data, the following standardized experimental protocols are recommended.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature well above its expected Tg (e.g., 150°C) at a heating rate of 10°C/min. This step erases the thermal history of the sample.
-
Cooling Scan: Cool the sample to a low temperature (e.g., -50°C) at a controlled cooling rate (e.g., 10°C/min).
-
Second Heating Scan: Heat the sample again from the low temperature to the upper temperature limit at a heating rate of 10°C/min. The Tg is determined from this second heating scan.
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
-
Sample Preparation: Place 5-10 mg of the polymer sample into a TGA pan (typically ceramic or platinum).
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min).
-
Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. Key parameters to report are the onset decomposition temperature (the temperature at which significant weight loss begins) and the temperature of maximum degradation rate (the peak of the first derivative of the TGA curve).
Polymer Solubility Determination
-
Sample Preparation: Weigh a specific amount of the polymer (e.g., 10 mg) into a series of vials.
-
Solvent Addition: Add a fixed volume of various solvents (e.g., 1 mL) to each vial, covering a range of polarities (e.g., water, methanol, ethanol, acetone, tetrahydrofuran, toluene, hexane).
-
Dissolution: Agitate the vials at a controlled temperature (e.g., room temperature) for a specified period (e.g., 24 hours).
-
Observation and Classification: Visually inspect each vial for signs of dissolution. Classify the solubility as:
-
Soluble: A clear, homogeneous solution is formed.
-
Partially Soluble/Swelling: The polymer swells but does not fully dissolve, or a cloudy dispersion is formed.
-
Insoluble: The polymer remains as a distinct solid phase.
-
Experimental Workflow
A generalized workflow for the characterization of these polymers is outlined below.
Caption: A typical experimental workflow for comparing the properties of poly(vinyl ethers).
References
Safety Operating Guide
Proper Disposal Procedures for Cyclohexyl Vinyl Ether
The proper disposal of cyclohexyl vinyl ether is critical for ensuring laboratory safety and environmental protection. As a flammable liquid and potential peroxide former, this chemical requires specific handling and disposal protocols. Adherence to these procedures is mandatory for all laboratory personnel.
Immediate Safety and Handling
Before handling this compound, it is essential to be familiar with its hazards. It is a flammable liquid and can cause skin irritation.[1] Furthermore, like many ethers, it may form explosive peroxides upon exposure to air and light, a risk that increases with storage time.[2][3][4]
Personal Protective Equipment (PPE): When handling this compound, the following PPE is required:
-
Gloves: Chemically resistant gloves, such as nitrile or polyvinyl alcohol, must be worn. Inspect gloves for any damage before use and use proper glove removal techniques to avoid skin contact.[1][5]
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.[1]
-
Protective Clothing: A lab coat is required.[5] For larger quantities or in situations with a higher risk of exposure, flame-retardant and antistatic protective clothing is recommended.[1]
Handling and Storage Precautions:
-
Work in a well-ventilated area, such as a chemical fume hood.[1]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1]
-
Use only non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and equipment.
-
Keep containers tightly closed when not in use.[1]
-
It is crucial to date containers upon receipt and again upon opening to track their age.[2][4][5]
Step-by-Step Disposal Protocol
Disposal of this compound must be handled through a licensed hazardous waste disposal company.[1][6] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[3][7]
Step 1: Waste Identification and Segregation
-
All waste this compound, including contaminated materials, must be treated as hazardous waste.[3][8]
-
Do not mix this compound waste with any other chemicals or waste streams.[1][9] Mixing incompatible materials can lead to dangerous reactions.
Step 2: Waste Collection and Container Requirements
-
Collect waste in its original container or a designated, compatible hazardous waste container that is in good condition and leak-proof.[6][10]
-
The container must be kept tightly sealed at all times, except when adding waste.[4][10]
-
Ensure the exterior of the container is clean and free of chemical residue.[11]
Step 3: Labeling
-
As soon as waste accumulation begins, the container must be clearly labeled.[4]
-
The label must include the words "Hazardous Waste" and the full chemical name: "this compound".[9][10]
-
The accumulation start date should also be clearly marked on the label.[9]
Step 4: Storage Before Disposal
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The storage area must be cool, well-ventilated, and away from heat and ignition sources.[1]
-
Store the container within a secondary containment system, such as a chemical-resistant tub, to contain any potential leaks.[4][12]
-
Segregate it from incompatible materials.[4]
Step 5: Arranging for Disposal
-
Once the container is full or the chemical has passed its recommended storage limit (see table below), arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.[3]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[10]
Disposal of Empty Containers:
-
An empty container that held this compound must be handled like the product itself.[1]
-
To be disposed of as non-hazardous trash, the container must be triple-rinsed with a suitable solvent. The resulting rinsate must be collected and disposed of as hazardous waste.[8]
Emergency Procedures for Spills
In the event of a spill, immediate and safe response is crucial.
-
Evacuate and Alert: Immediately evacuate all non-essential personnel from the spill area and alert others in the vicinity.[5][6]
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark.[1]
-
Ventilate: Increase ventilation in the area by opening sashes in fume hoods.[6]
-
Assess and Act:
-
Small Spills (<1 L): If you are trained and have the appropriate spill kit, you may clean it up.[5] Wearing full PPE, contain the spill using a non-combustible absorbent material like sand, vermiculite, or a commercial sorbent.[1][6] Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1]
-
Large Spills (>1 L): Do not attempt to clean it up yourself. Evacuate the area, close the doors, and contact your institution's EHS department or emergency response team immediately.[5]
-
-
Decontaminate: Clean the spill area thoroughly once the bulk of the material has been removed. All materials used for cleanup must be disposed of as hazardous waste.[2][8]
Data Summary Table
| Parameter | Value | Source |
| Chemical Name | This compound | [1][13] |
| CAS Number | 2182-55-0 | [1] |
| Primary Hazards | Flammable Liquid (Category 3), Skin Irritant (Category 2), May form explosive peroxides | |
| Flash Point | 35 °C (95 °F) - closed cup | |
| Boiling Point | 147-148 °C | |
| Density | 0.891 g/mL at 25 °C | |
| Recommended Storage Time (Opened) | Dispose within 6 months | [2][4] |
| Recommended Storage Time (Unopened) | Dispose within 1 year of receipt | [2][4] |
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. vumc.org [vumc.org]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. solvent-recyclers.com [solvent-recyclers.com]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
- 9. wattbarind.com [wattbarind.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. ethz.ch [ethz.ch]
- 12. danielshealth.com [danielshealth.com]
- 13. This compound | CAS 2182-55-0 [connectchemicals.com]
Essential Safety and Logistical Information for Handling Cyclohexyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Cyclohexyl vinyl ether. Adherence to these procedural guidelines is critical for ensuring laboratory safety and operational integrity.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | |
| CAS Number | 2182-55-0 | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [1][3] |
| Boiling Point | 147-148 °C (lit.) | |
| Density | 0.891 g/mL at 25 °C (lit.) | |
| Flash Point | 35 °C (95 °F) - closed cup | [3] |
| Refractive Index | n20/D 1.454 (lit.) |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that causes skin irritation.[2] It may also form explosive peroxides, especially when exposed to air over time. Therefore, strict adherence to PPE protocols is mandatory.
| PPE Category | Specification | Citations |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield is also recommended. | [2] |
| Skin Protection | Chemical-resistant gloves (e.g., Neoprene, Silver Shield). Flame retardant antistatic protective clothing or a lab coat is required. An apron made of vinyl, PVC, or rubber can provide additional protection. | [4][5] |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood. If vapors or aerosols are generated, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary. | [2] |
| Footwear | Closed-toe shoes made from a strong material. | [4] |
Experimental Protocols: Handling and Storage
Safe Handling Procedures:
-
Preparation: Before handling, ensure that all necessary PPE is correctly donned.[6] Locate the nearest safety shower and eyewash station.[7]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[2]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[2][3] Use non-sparking tools and take precautionary measures against static discharge by grounding/bonding containers and receiving equipment.[2][3]
-
Contact Avoidance: Avoid contact with skin and eyes.[2] Do not breathe vapors or mists.
-
Hygiene: Wash hands thoroughly after handling.[2] Contaminated clothing should be removed immediately and washed before reuse.
Storage Procedures:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]
-
Conditions: Store in a cool place away from heat and sources of ignition.[2][3]
-
Peroxide Formation: Test for peroxide formation periodically and before distillation. The presence of potassium hydroxide (B78521) (KOH) as a stabilizer may be indicated in some supplies.[3]
Emergency and Disposal Plans
Emergency Procedures:
-
Spill:
-
Minor Spill: For a small, manageable spill, ensure adequate ventilation and remove all ignition sources.[2] Absorb the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[2] Collect the absorbed material using clean, non-sparking tools and place it in a suitable container for disposal.[8]
-
Major Spill: For a large spill, evacuate the area immediately and prevent entry.[8] Contact your institution's environmental health and safety department.[7]
-
-
Fire:
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation occurs, get medical advice.[2][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[2]
-
Disposal Plan:
-
Waste Collection: Collect waste this compound and contaminated materials in separate, properly labeled, and sealed containers.[9] Do not mix with other waste.[2]
-
Container Handling: Handle uncleaned containers as you would the product itself.[2] Ensure the exterior of the waste container is clean.[9]
-
Licensed Disposal: Dispose of the waste through a licensed disposal company, following all national and local regulations.[2]
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. This compound | CAS 2182-55-0 [connectchemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 2182-55-0 | TCI AMERICA [tcichemicals.com]
- 4. Selecting the Right PPE for Chemical Management | Chemwatch [chemwatch.net]
- 5. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 6. hazmatschool.com [hazmatschool.com]
- 7. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 8. VINYL ETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
